3-Bromo-2-fluoroprop-1-ene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c1-3(5)2-4/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMRYHRCTVLGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35386-83-5 | |
| Record name | 3-Bromo-2-fluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-fluoroprop-1-ene (CAS 71155-23-2): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-2-fluoroprop-1-ene, a halogenated alkene of significant interest in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and potential applications of this versatile building block. The information presented herein is a synthesis of available data, expert analysis of analogous structures, and established chemical principles, designed to empower informed experimental design and application.
Compound Profile and Physicochemical Properties
3-Bromo-2-fluoroprop-1-ene, also known by its synonym 2-fluoroallyl bromide, is a unique trifunctional molecule incorporating an alkene, a fluorine atom, and a bromine atom.[1] This combination of features imparts a distinct reactivity profile, making it a valuable reagent for the introduction of the 2-fluoroallyl moiety in organic synthesis.
Structural and Identifying Information:
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-2-fluoroprop-1-ene | [1] |
| CAS Number | 71155-23-2 | |
| Molecular Formula | C₃H₄BrF | [1][2] |
| Molecular Weight | 138.97 g/mol | [1][2] |
| Canonical SMILES | C=C(CBr)F | [1] |
| InChIKey | VUMRYHRCTVLGCK-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Data:
While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and comparison with related molecules.
| Property | Predicted Value | Notes |
| Boiling Point | ~85-95 °C | Estimated based on analogs like allyl bromide (70 °C) and the effect of fluorination. |
| Density | ~1.6 g/mL | Estimated based on the presence of bromine and fluorine. |
| Refractive Index | ~1.45 | Typical range for similar halogenated alkenes. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). | Expected behavior for a small, nonpolar organic halide. |
Spectroscopic Characterization: A Predictive Analysis
Detailed, publicly available spectra for 3-Bromo-2-fluoroprop-1-ene are limited. However, a robust prediction of its key spectral features can be made based on the analysis of its functional groups and data from analogous compounds.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the vinylic and allylic protons.
-
Allylic Protons (-CH₂Br): A doublet is expected around δ 4.0-4.5 ppm. The chemical shift is influenced by the adjacent bromine atom. Coupling to the geminal fluorine atom across the double bond (a ⁴JHF coupling) would result in a doublet.
-
Vinylic Protons (=CH₂): Two distinct signals are anticipated in the δ 5.5-6.0 ppm region. These protons are diastereotopic and will appear as two separate multiplets due to geminal (²JHH), and coupling to the fluorine atom (³JHF).
¹³C NMR (Carbon-13 NMR)
Three distinct carbon signals are expected:
-
-CH₂Br: An upfield signal around δ 30-40 ppm.
-
=C(F)-: A downfield signal significantly influenced by the fluorine atom, likely appearing as a doublet due to one-bond carbon-fluorine coupling (¹JCF).
-
=CH₂: A signal in the typical alkene region (δ 110-130 ppm), which may also show a smaller two-bond carbon-fluorine coupling (²JCF).
¹⁹F NMR (Fluorine-19 NMR)
A single resonance is expected, likely appearing as a multiplet due to coupling with the vinylic and allylic protons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | =C-H |
| ~1650 | C=C stretch | Alkene |
| ~1250-1050 | C-F stretch | Fluoroalkene |
| ~600-500 | C-Br stretch | Alkyl bromide |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1] Key fragmentation patterns would likely involve the loss of Br• and HF.
Synthesis and Purification
Proposed Synthetic Pathway: Electrophilic Bromination of a Fluoroalkene Precursor
A logical approach involves the allylic bromination of 2-fluoroprop-1-ene.
Caption: Proposed synthesis of 3-Bromo-2-fluoroprop-1-ene.
Step-by-Step Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative and based on general procedures for allylic bromination. It should be optimized and performed with all necessary safety precautions by qualified personnel.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluoroprop-1-ene in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution. A radical initiator, such as a catalytic amount of azobisisobutyronitrile (AIBN) or exposure to a sunlamp, is then introduced.
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any remaining bromine), and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-Bromo-2-fluoroprop-1-ene.
Reactivity and Synthetic Utility
The chemical behavior of 3-Bromo-2-fluoroprop-1-ene is dictated by its three functional groups. The bromine atom is a good leaving group, making the allylic position susceptible to nucleophilic substitution. The double bond can undergo addition reactions, and the fluorine atom modulates the reactivity of the alkene.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is expected to be Sₙ2 or Sₙ2' reactions at the allylic carbon. It can serve as a potent electrophile for the introduction of the 2-fluoroallyl group onto a variety of nucleophiles.
Caption: Key nucleophilic substitution pathways.
Illustrative Protocol: O-Alkylation of a Phenol
This protocol demonstrates a typical application of 3-Bromo-2-fluoroprop-1-ene as an alkylating agent.
-
Deprotonation: To a solution of a substituted phenol (1.0 equivalent) in a polar aprotic solvent such as DMF or acetone, add a suitable base like potassium carbonate (K₂CO₃) (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.
-
Alkylation: Add 3-Bromo-2-fluoroprop-1-ene (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoroallyl ether.
Potential Applications in Drug Discovery and Development
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] 3-Bromo-2-fluoroprop-1-ene represents a valuable building block for introducing a fluorinated three-carbon unit.
-
Metabolic Blocking: The fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Conformational Control: The presence of the fluorine atom can influence the conformation of a molecule, potentially leading to a more favorable binding orientation with a biological target.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and pharmacokinetic properties.
Safety, Handling, and Storage
3-Bromo-2-fluoroprop-1-ene is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification:
Based on data for the compound and its close analogs, the following GHS classifications are anticipated[1][4]:
-
Flammable Liquids: Category 2 or 3 (Highly flammable or flammable liquid and vapor).[1][4]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Refrigeration may be required for long-term storage to prevent decomposition or polymerization.
Conclusion
3-Bromo-2-fluoroprop-1-ene is a promising and versatile reagent for organic synthesis. Its unique combination of an allylic bromide, a vinyl fluoride, and a double bond provides multiple avenues for chemical transformations. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be confidently predicted based on established chemical principles and data from analogous compounds. For researchers in drug discovery and materials science, this compound offers a valuable tool for the strategic incorporation of a 2-fluoroallyl moiety, with the potential to impart desirable properties to the target molecules. As with all reactive chemical intermediates, proper handling and safety precautions are paramount.
References
-
PubChem. 3-Bromo-2-fluoroprop-1-ene. National Center for Biotechnology Information. [Link]
-
Chemical Synthesis Database. 3-bromo-2-fluoro-1-propene. [Link]
-
Chemspace. 3-bromo-2,3,3-trifluoroprop-1-ene. [Link]
- Google Patents. US8877988B2 - Synthesis of 1-BROM0-3,3,3-trifluoropropene.
-
Justia Patents. Bromine facilitated synthesis of fluoro-sulfur compounds. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
SpectraBase. 3-Bromo-1-[(trifluoromethyl)thio]prop-1-ene. [Link]
-
Ataman Kimya. 3-BROMOPROPENE. [Link]
-
European Patent Office. EP 1119534 B1 - METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [Link]
- Google Patents.
-
PubChem. (Z)-3-bromo-1-chloro-2-fluoroprop-1-ene. [Link]
- Google Patents. BR112021022059A2 - Fluoropropene compositions...
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
University of Gothenburg. New boron compounds pave the way for easier drug development. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
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- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. 35386-83-5 Cas No. | 3-Bromo-2-fluoroprop-1-ene | Apollo [store.apolloscientific.co.uk]
2-Fluoroallyl Bromide: A Versatile Fluorinated Building Block in Advanced Chemical Synthesis and Drug Development
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and synthetic methodology, I have frequently observed how the strategic introduction of a single fluorine atom can rescue a failing drug candidate. 2-Fluoroallyl bromide (IUPAC: 3-bromo-2-fluoroprop-1-ene) is a highly specialized electrophile that serves as a cornerstone for integrating the 2-fluoroallyl motif into complex molecular architectures. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic advantages, and field-proven experimental protocols, serving as a definitive guide for researchers and drug development professionals.
Chemical Identity and Quantitative Data
Before deploying any reagent in a multi-step synthesis, understanding its physicochemical baseline is critical. 2-Fluoroallyl bromide is a volatile, purely electrophilic alkylating agent. Its lack of hydrogen bond donors or acceptors (excluding the highly non-polarizable fluorine) and moderate lipophilicity make it highly soluble and reactive in anhydrous organic solvents[1].
Table 1: Physical and Chemical Characteristics of 2-Fluoroallyl Bromide
| Property | Value |
| IUPAC Name | 3-bromo-2-fluoroprop-1-ene |
| CAS Registry Number | 35386-83-5 |
| Molecular Formula | C₃H₄BrF |
| Molecular Weight | 138.97 g/mol |
| Exact Mass | 137.948 Da |
| XLogP3-AA | 1.5 |
| Topological Polar Surface Area | 0 Ų |
| Rotatable Bond Count | 1 |
Mechanistic Insights: The Causality of the 2-Fluoroallyl Motif
Why do we choose 2-fluoroallyl bromide over standard allyl bromide or other halogenated variants? The causality lies in the unique stereoelectronic effects of the
-
Suppression of
Rearrangements: In standard allylic alkylations, nucleophiles frequently attack the terminal carbon of the double bond ( pathway), leading to unwanted isomeric mixtures. The highly electronegative fluorine atom at the C2 position inductively withdraws electron density from the olefin. This kinetically deactivates the terminal carbon, strictly funneling the reaction through a direct displacement at the C1 (bromine-bearing) carbon. -
Metabolic Shielding and Bioisosterism: Allylic positions are notorious metabolic liabilities, often rapidly oxidized by Cytochrome P450 enzymes. The strong polarization and high bond dissociation energy of the C-F bond (approx. 105 kcal/mol) shield the olefin from epoxidation. Furthermore, the fluoro-olefin acts as a rigid peptide bond isostere, mimicking the electronics of an amide carbonyl without its susceptibility to proteolytic cleavage.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems. By strictly controlling temperature and stoichiometry, we eliminate thermodynamic sinks and isolate the kinetic products.
Protocol 1: Asymmetric Synthesis of Fluorinated Amino Acids
This workflow details the alkylation of glycine ester imines to yield peptidomimetics like 2-amino-4-fluoropent-4-enoic acid, adapted from the foundational methodology by2[2].
-
Causality: Utilizing a Schiff base (imine) protects the amine from N-alkylation while simultaneously increasing the acidity of the
-proton. Cryogenic temperatures (-78 °C) are mandatory to stabilize the resulting enolate and prevent racemization.
Step-by-Step Methodology:
-
Enolate Generation: Dissolve the protected glycine ester imine in anhydrous THF under a strict argon atmosphere. Cool the reactor to -78 °C. Dropwise, add 1.1 equivalents of Lithium hexamethyldisilazide (LiHMDS). Stir for 30 minutes to ensure complete, kinetic enolization.
-
Electrophilic Addition: Slowly add 1.2 equivalents of 2-fluoroallyl bromide to the enolate solution. Maintain at -78 °C. Validation checkpoint: The low temperature completely suppresses homocoupling of the bromide.
-
Reaction Progression: Stir for 3 hours at -78 °C, then allow the system to slowly warm to 0 °C.
-
Quenching: Quench with saturated aqueous
to neutralize the strong base. Extract the aqueous phase three times with ethyl acetate. -
Deprotection: Treat the isolated organic intermediate with 1M HCl in THF for 12 hours to hydrolyze the Schiff base, precipitating the 2-amino-4-fluoropent-4-enoic acid hydrochloride salt.
Protocol 2: Synthesis of Difluoroallicin (Fluorinated Organosulfur Agents)
Natural allicin from garlic has potent antimicrobial properties but degrades rapidly. By utilizing 2-fluoroallyl bromide, we synthesize difluoroallicin, stabilizing the thiosulfinate core 3[3].
-
Causality: The electron-withdrawing fluorine atoms strengthen the adjacent S-S and S-C bonds. During oxidation, peracetic acid must be strictly limited to 1.04 equivalents at 0 °C to prevent over-oxidation to the inactive thiosulfonate.
Step-by-Step Methodology:
-
Disulfide Formation: React 2-fluoroallyl bromide with
and elemental sulfur in a biphasic water/dichloromethane system using a phase-transfer catalyst to yield bis(2-fluoroallyl) disulfide. -
Controlled Oxidation: Dissolve the purified disulfide in anhydrous chloroform and cool to 0 °C.
-
Peracid Addition: Add exactly 1.04 equivalents of 32% peracetic acid dropwise over 15 minutes.
-
In-situ Neutralization: Immediately add anhydrous
(15 equivalents) in small portions. Validation checkpoint: Neutralizing the acetic acid byproduct prevents the acid-catalyzed disproportionation of the sensitive thiosulfinate. -
Isolation: Filter the mixture through a pad of Celite and anhydrous
. Concentrate in vacuo strictly below 40 °C to yield pure difluoroallicin.
Signaling Pathways & Drug Development Workflows
To visualize how 2-fluoroallyl bromide acts as a central node in drug discovery, the following logical relationship diagram maps its primary synthetic pathways to their respective pharmaceutical endpoints.
Fig 1. Synthetic workflows and pharmaceutical applications of 2-fluoroallyl bromide.
Conclusion
2-Fluoroallyl bromide is far more than a simple halogenated building block; it is a precision tool for molecular design. By understanding the stereoelectronic causality of the fluoro-olefin motif and adhering to strict, self-validating experimental protocols, researchers can reliably synthesize metabolically robust peptidomimetics and advanced active pharmaceutical ingredients (APIs).
References
- National Center for Biotechnology Information. "3-Bromo-2-fluoroprop-1-ene | C3H4BrF | CID 10920585." PubChem.
- Haufe, G., & Laue, K. W. (1998). "2-Fluoroallylation of Glycine and Alanine Ester Imines." Synthesis.
- Block, E., et al. (2017). "Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry." PMC - NIH.
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Technical Guide: Synthesis of 3-Bromo-2-fluoroprop-1-ene (2-Fluoroallyl Bromide)
Document Control:
-
Role: Senior Application Scientist
-
Context: Drug Discovery & Medicinal Chemistry Support[1]
Executive Summary
3-Bromo-2-fluoroprop-1-ene (CAS: 35386-83-5), commonly known as 2-fluoroallyl bromide , is a critical electrophilic building block in medicinal chemistry.[1] It serves as a bioisostere for the allyl group, where the fluorine atom modulates lipophilicity (
This guide rejects generic "cookbook" chemistry in favor of a mechanistically grounded, two-stage synthetic strategy .[1] While direct halogen exchange on 2,3-dibromopropene is possible, it often suffers from poor regioselectivity and difficult purification. Therefore, this guide prioritizes the Alcohol Activation Route , which offers superior control, higher purity, and scalability suitable for pharmaceutical applications.
Core Synthetic Strategy
The synthesis is designed as a linear, two-step workflow:
-
Precursor Synthesis: Selective reduction of Ethyl 2-fluoroacrylate to 2-Fluoroallyl alcohol.[1]
-
Functionalization: Nucleophilic substitution of the alcohol using Phosphorus Tribromide (
) to yield the target bromide.[2][3]
Strategic Reaction Analysis
Retrosynthetic Logic
The target molecule is an allylic bromide with a vinyl fluorine substituent. The vinyl fluorine deactivates the double bond towards certain electrophiles but makes the allylic position highly reactive toward nucleophilic displacement (
-
Path A (Selected):
conversion.[2]-
Pros: High regiocontrol; avoids isomeric mixtures; mild conditions.
-
Cons: Requires 2-fluoroallyl alcohol precursor.[1]
-
-
Path B (Discarded): Halogen exchange (Finkelstein) on 2-fluoroallyl chloride.[1]
-
Reason for Rejection: 2-fluoroallyl chloride is volatile and often harder to source in high purity than the acrylate ester.[1]
-
-
Path C (Discarded): Direct fluorination of allyl bromide.
-
Reason for Rejection: Low selectivity; high risk of polymerization.
-
Reaction Pathway Diagram[4]
Caption: Two-stage synthetic pathway prioritizing regiochemical fidelity via alcohol activation.
Detailed Experimental Protocols
Safety Prerequisite (Critical)
-
Lachrymator: 2-Fluoroallyl bromide is a potent lachrymator and mucous membrane irritant.[1] All operations must be conducted in a high-performance fume hood.[1]
-
Alkylating Agent: Treat as a potential carcinogen. Double-glove (Nitrile/Laminate) and use a lab coat.[1]
-
PBr3 Hazard: Reacts violently with water/moisture to produce HBr gas. Quench with extreme caution.
Stage 1: Synthesis of 2-Fluoroallyl Alcohol
If the alcohol is commercially available, skip to Stage 2.[1]
Reagents:
-
Ethyl 2-fluoroacrylate (1.0 equiv)[1]
-
DIBAL-H (2.2 equiv, 1.0 M in hexanes) or LiAlH4 (0.6 equiv)[1]
-
Solvent: Anhydrous THF or DCM[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon flow.
-
Solvation: Dissolve Ethyl 2-fluoroacrylate in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).
-
Reduction: Add DIBAL-H solution dropwise via cannula or pressure-equalizing funnel over 30 minutes.[1] Note: Maintain internal temp < -70°C to prevent over-reduction or polymerization.[1]
-
Warming: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO4; alkene is active).
-
Quench (Fieser Method): Dilute with ether, then carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of hydride used.
-
Isolation: Filter the white precipitate through a Celite pad. Dry the filtrate over
and concentrate carefully (product is volatile). -
Yield: Expect 85-90% of a clear, colorless oil.
Stage 2: Conversion to 3-Bromo-2-fluoroprop-1-ene
This step uses
Reagents:
-
2-Fluoroallyl alcohol (1.0 equiv)[1]
-
Phosphorus Tribromide (
) (0.4 equiv)[1] -
Solvent: Anhydrous Diethyl Ether (
) or DCM[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried RBF with 2-fluoroallyl alcohol and anhydrous
(concentration ~0.5 M). Add a magnetic stir bar and cool to -10°C (Ice/Salt bath). -
Addition: Dilute
in a small volume of solvent. Add this solution dropwise over 20 minutes. -
Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Monitoring: Check TLC or GC-MS. The alcohol spot should disappear.
-
Quench: Cool back to 0°C. Very slowly add saturated
solution. Caution: vigorous gas evolution (HBr neutralization).[1] -
Extraction: Separate layers. Extract the aqueous layer with pentane or ether (2x).
-
Purification:
-
Storage: Stabilize with copper wire or silver wool if storing for >1 week. Store at -20°C.
Quantitative Data & Specifications
| Parameter | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 138.97 g/mol | |
| Boiling Point | 72-75°C @ 760 mmHg | Volatile; use cold traps.[1][5] |
| Density | ~1.6 g/mL | Denser than water. |
| Appearance | Clear, colorless to pale yellow liquid | Yellowing indicates decomposition ( |
| Characteristic doublet for methylene. | ||
| Vinyl fluorine signal. |
Workflow Visualization
Caption: Operational workflow for the bromination of 2-fluoroallyl alcohol.
Troubleshooting & Optimization
-
Problem: Low Yield / Polymerization.
-
Cause: Reaction temperature too high or lack of radical inhibitor.
-
Fix: Keep reaction strictly < 0°C during addition. Add 100 ppm BHT (butylated hydroxytoluene) to the reaction mixture.
-
-
Problem: Product is colored (Yellow/Brown).
-
Cause: Free bromine (
) formation. -
Fix: Wash organic phase with dilute Sodium Thiosulfate (
) before drying.
-
-
Problem: Allylic Rearrangement (
).-
Observation: NMR shows isomeric impurities.
-
Fix: Switch solvent to pure DCM (non-coordinating) and ensure
is high quality (colorless).
-
References
-
Preparation of Allyl Bromides via PBr3: Smith, H. "Tetrahydrofurfuryl Bromide." Organic Syntheses, Coll. Vol. 3, p.793 (1955). (General methodology adapted for fluoro-analog).[1]
-
Synthesis of 2-Fluoroallyl Alcohol (Precursor): Molines, H., & Wakselman, C. "A convenient synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative."[1][6] Journal of Fluorine Chemistry, 37(2), 183-189 (1987).[6] (Describes relevant fluoro-ester chemistry).
-
General Reactivity of 2-Fluoroallyl Halides: Organic Chemistry Portal, "Synthesis of Fluoroalkanes." .
-
Properties of 3-Bromo-2-fluoroprop-1-ene: PubChem Compound Summary for CID 10920585.[1] .
-
Safety Data for Allyl Bromides: Ataman Chemicals, "3-Bromopropene Safety & Applications." .
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- 6. A convenient synthesis of ethyl 3,3,3,-trifluoropropanoate and its 2-bromo derivative | Scilit [scilit.com]
Solubility profile of 3-Bromo-2-fluoroprop-1-ene in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-fluoroprop-1-ene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of a Solubility Profile
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For a reactive intermediate like 3-Bromo-2-fluoroprop-1-ene, its solubility profile is a critical parameter that influences:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solvent.
-
Process Development: Solubility data is essential for designing and optimizing crystallization, extraction, and other purification techniques.
-
Formulation: In drug development, understanding solubility is paramount for creating stable and bioavailable formulations.
This guide will delve into the factors that influence the solubility of 3-Bromo-2-fluoroprop-1-ene and provide a robust framework for its experimental determination.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar intermolecular forces and polarity tend to be miscible. The solubility of 3-Bromo-2-fluoroprop-1-ene can be predicted by examining its molecular structure and the nature of the organic solvents.
Molecular Structure and Polarity of 3-Bromo-2-fluoroprop-1-ene
3-Bromo-2-fluoroprop-1-ene (C₃H₄BrF) is a polar molecule. The presence of electronegative halogen atoms (bromine and fluorine) creates a dipole moment in the molecule. The key intermolecular forces at play will be:
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area.[1]
-
Dipole-Dipole Interactions: Due to the polar nature of the C-Br and C-F bonds, these forces will be significant.[2]
Haloalkanes and haloarenes tend to dissolve in organic solvents because the new intermolecular attractions between the haloalkane and solvent molecules have much the same strength as the ones being broken in the separate haloalkane and solvent molecules.
Solvent Classification and Expected Solubility
Organic solvents can be broadly classified based on their polarity:
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit London dispersion forces. While 3-Bromo-2-fluoroprop-1-ene is polar, it is expected to have some solubility in nonpolar solvents due to the presence of the propyl hydrocarbon backbone.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments but do not have acidic protons. They are capable of dipole-dipole interactions and are likely to be good solvents for 3-Bromo-2-fluoroprop-1-ene.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess a hydrogen atom attached to an electronegative atom and can engage in hydrogen bonding. While 3-Bromo-2-fluoroprop-1-ene cannot donate a hydrogen bond, the lone pairs on the halogen atoms may act as weak hydrogen bond acceptors. Solubility in these solvents is expected to be moderate.
Experimental Determination of Solubility
The following is a detailed protocol for determining the solubility of 3-Bromo-2-fluoroprop-1-ene in a range of organic solvents. This method is designed to be self-validating and can be adapted based on available laboratory equipment.
Materials and Equipment
-
3-Bromo-2-fluoroprop-1-ene (purity ≥95%)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Visual inspection or a suitable analytical technique (e.g., GC, HPLC) for concentration measurement
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Safety Precautions
3-Bromo-2-fluoroprop-1-ene is a flammable liquid and vapor.[3][4] It is also harmful if swallowed or in contact with skin, and causes skin and eye irritation.[3][4] All handling should be performed in a well-ventilated fume hood, and appropriate PPE must be worn.[5][6]
Experimental Workflow
The following diagram outlines the logical workflow for the experimental determination of solubility.
Caption: A logical workflow for the experimental determination of the solubility of 3-Bromo-2-fluoroprop-1-ene.
Step-by-Step Protocol
-
Preparation of Solvent Systems: Select a range of representative organic solvents from different classes (nonpolar, polar aprotic, polar protic).
-
Gravimetric Method for Saturated Solution Preparation:
-
Accurately weigh a known amount of 3-Bromo-2-fluoroprop-1-ene into a series of vials.
-
Add a measured volume of the selected organic solvent to each vial. Start with a small amount of solvent and incrementally add more until the solute dissolves. For a more rigorous approach, add an excess of the solute to a known volume of solvent to ensure a saturated solution is formed.[7][8]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials.
-
If undissolved solute is present, separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter compatible with the organic solvent.
-
-
Quantification of Solute:
-
Accurately weigh a known aliquot of the clear, saturated supernatant.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the remaining residue (the dissolved 3-Bromo-2-fluoroprop-1-ene).
-
The solubility can then be calculated in terms of g/100 mL or other suitable units.
-
Alternatively, a calibrated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of 3-Bromo-2-fluoroprop-1-ene in the saturated solution.
-
-
Data Analysis and Reporting:
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Record the results in a structured table.
-
Tabulated Solubility Data
Table 1: Experimentally Determined Solubility of 3-Bromo-2-fluoroprop-1-ene (Example Data)
| Organic Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |
| n-Hexane | 0.1 | 25 | To be determined |
| Toluene | 2.4 | 25 | To be determined |
| Dichloromethane | 3.1 | 25 | To be determined |
| Ethyl Acetate | 4.4 | 25 | To be determined |
| Acetone | 5.1 | 25 | To be determined |
| Ethanol | 5.2 | 25 | To be determined |
| Methanol | 6.6 | 25 | To be determined |
Conclusion
While a comprehensive, pre-existing solubility profile for 3-Bromo-2-fluoroprop-1-ene in organic solvents is not currently documented in publicly accessible literature, this technical guide provides the necessary theoretical foundation and a detailed, practical protocol for its determination. By understanding the interplay of intermolecular forces and following the outlined experimental workflow, researchers can confidently and accurately establish the solubility of this compound in various organic media. This information is invaluable for the effective use of 3-Bromo-2-fluoroprop-1-ene in synthesis, purification, and formulation, ultimately enabling more efficient and robust scientific development.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.
- PubChem. (n.d.). 3-Bromo-2-fluoroprop-1-ene.
- PubChem. (n.d.). (Z)-3-bromo-1-chloro-2-fluoroprop-1-ene.
- Scribd. (n.d.). Solubility Testing of Organic Compounds.
- BioOrg.Chem. (n.d.). Classification of organic compounds By solubility.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- University of Calgary. (n.d.). Haloalkanes.
- ChemicalBook. (2023). 3-Bromo-2-fluoroprop-1-ene | 35386-83-5.
- Wyzant. (2021). Haloalkanes and alcohols?.
- University of Toronto Scarborough. (n.d.). Solubility.
- Chemspace. (n.d.). 3-bromo-2,3,3-trifluoroprop-1-ene.
- Apollo Scientific. (n.d.). 35386-83-5 Cas No. | 3-Bromo-2-fluoroprop-1-ene.
- Wikipedia. (n.d.). Haloalkane.
- MilliporeSigma. (2025).
- Bellevue College. (n.d.).
- Fisher Scientific. (2024).
- Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes.
- Fisher Scientific. (2025).
- Angene Chemical. (2024).
- University of British Columbia. (2023). Solubility of Organic Compounds.
- Bellevue College. (n.d.). Experiment 2 # Solubility.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- National Institute of Standards and Technology. (n.d.). Calculation of Aqueous Solubility of Organic Compounds.
- European Chemicals Agency. (n.d.).
- PubChem. (n.d.). 3-Bromo-2-chloroprop-1-ene.
- ChemicalBook. (2025). 3-Bromo-3,3-difluoropropene | 420-90-6.
- Benchchem. (n.d.). Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide.
- ChemicalBook. (n.d.). 3-BROMO-1,1,1-TRIFLUOROPROPANE CAS#: 460-32-2.
- ChemBK. (2024). 3-Bromo-1-propene.
- BLDpharm. (n.d.). 149947-16-0|1-Bromo-3-(bromomethyl)-2-fluorobenzene.
- Sigma-Aldrich. (n.d.). 3-BROMO-2-PROPEN-1-OL AldrichCPR.
Sources
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- 3. 3-Bromo-2-fluoroprop-1-ene | C3H4BrF | CID 10920585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 35386-83-5 Cas No. | 3-Bromo-2-fluoroprop-1-ene | Apollo [store.apolloscientific.co.uk]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. angenechemical.com [angenechemical.com]
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- 8. uobabylon.edu.iq [uobabylon.edu.iq]
Commercial availability and suppliers of high-purity 2-fluoroallyl bromide
The Application Scientist’s Guide to 2-Fluoroallyl Bromide: Commercial Sourcing, Mechanistic Utility, and Self-Validating Protocols
Executive Summary
In modern peptidomimetic drug design, the strategic insertion of fluorine can drastically alter a molecule's pharmacokinetic profile without imposing severe steric penalties. 2-Fluoroallyl bromide (IUPAC: 3-bromo-2-fluoroprop-1-ene; CAS: 35386-83-5) serves as a premier C3F building block for these modifications[1]. As a Senior Application Scientist, I approach the sourcing and utilization of this reagent not merely as a synthetic step, but as a highly controlled mechanistic system. This whitepaper deconstructs the commercial landscape, the physicochemical causality of its reactivity, and provides a self-validating protocol for its application in synthesizing fluorinated amino acids[2].
Physicochemical Profile & Chemical Identity
Before deploying any reagent in a complex synthesis, we must establish its baseline physical parameters. 2-Fluoroallyl bromide is a highly reactive, flammable liquid that requires rigorous anhydrous handling[1].
| Parameter | Specification |
| IUPAC Name | 3-Bromo-2-fluoroprop-1-ene |
| CAS Number | 35386-83-5 |
| Molecular Formula | C₃H₄BrF |
| Molecular Weight | 138.97 g/mol |
| Hazard Classification | Flammable liquid and vapor (H225/H226); Corrosive/Irritant[1] |
| Storage Requirements | Ambient to refrigerated (supplier-dependent); strictly anhydrous |
Mechanistic Role in Drug Development: The Fluoro-Olefin Bioisostere
The Causality of the Fluoro-Olefin Motif: Why do drug development professionals specifically target the 2-fluoroallyl moiety? The answer lies in bioisosterism. The incorporation of a fluorine atom onto an sp² hybridized carbon significantly alters the electronic landscape of the double bond[3]. In peptidomimetics, the fluoro-olefin motif (–CF=CH–) acts as a highly stable isostere for the native amide bond (–CO–NH–)[3].
-
Electronic Mimicry: The high electronegativity of fluorine mimics the electron-withdrawing nature of the carbonyl oxygen.
-
Geometric Rigidity: The double bond restricts rotation, perfectly mimicking the planar geometry of the peptide bond, thereby preserving the molecule's conformational affinity for target receptors.
-
Metabolic Stability: Unlike native amide bonds, fluoro-olefins are entirely resistant to proteolytic cleavage, drastically increasing the half-life of the drug candidate.
Mechanistic workflow for synthesizing fluoro-olefin bioisosteres via 2-fluoroallyl bromide.
Commercial Availability and Supplier Landscape
When sourcing 3-bromo-2-fluoropropene, purity is the critical variable. Because this building block is often used in enantioselective alkylations, impurities such as non-fluorinated allyl bromide or isomeric byproducts can severely compromise the enantiomeric excess (ee) of the final product. Below is a consolidated table of verified commercial suppliers offering high-purity grades suitable for advanced synthesis,[4],[5],[6].
| Supplier | Product Name | Stated Purity | Catalog / Reference |
| Sigma-Aldrich (Merck) | 3-Bromo-2-fluoroprop-1-ene | ≥95% | 35386-83-5 |
| Apollo Scientific | 3-Bromo-2-fluoroprop-1-ene | 95% | PC3201 / MFCD20492668[4] |
| SynQuest Labs | 3-Bromo-2-fluoroprop-1-ene | 95% | 1300-B-49[5] |
| Anax Laboratories | 3-bromo-2-fluoropropene | >98% | 35386-83-5[6] |
| Angene Chemical | 1-Propene, 3-bromo-2-fluoro- | Custom | AG00I711[7] |
Self-Validating Experimental Protocol: Asymmetric 2-Fluoroallylation
To synthesize 2-amino-4-fluoropent-4-enoic acid (a highly sought-after bioisostere), we utilize the 2-fluoroallylation of a glycine ester imine[2]. As an Application Scientist, I mandate that every protocol must be a self-validating system —meaning the chemistry inherently provides measurable checkpoints (In-Process Controls, IPCs) to prove it is working as intended.
Step 1: Enolate Formation (The Kinetic Trap)
-
Action: Dissolve N-(diphenylmethylene)glycine ethyl ester (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system to strictly -78 °C. Dropwise, add Lithium hexamethyldisilazide (LiHMDS) (1.1 eq).
-
Causality: Why a Schiff base? Free amines act as competing nucleophiles, leading to unwanted N-alkylation. Masking the amine as an imine eliminates this competition and increases the acidity of the α-proton. Why LiHMDS at -78 °C? LiHMDS is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α-carbon without attacking the ester carbonyl. The cryogenic temperature kinetically traps the enolate, preventing side reactions.
-
Self-Validation (IPC 1): The solution will transition to a deep yellow/orange hue, visually confirming the generation of the stabilized enolate anion.
Step 2: Electrophilic Alkylation
-
Action: Slowly add 2-fluoroallyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 2 hours, then allow the reaction to slowly warm to room temperature.
-
Causality: The α-carbon of the enolate attacks the brominated carbon of 2-fluoroallyl bromide via a clean S_N2 displacement. The highly electronegative vinylic fluorine stabilizes the adjacent double bond against unwanted allylic rearrangements during the attack[2].
-
Self-Validation (IPC 2): Quench a 50 µL aliquot in saturated NH₄Cl and extract with EtOAc. LC-MS analysis must show the complete disappearance of the starting Schiff base mass and the emergence of the [M+H]⁺ corresponding to the alkylated intermediate.
Step 3: Deprotection and Isolation
-
Action: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract the organic layer, concentrate, and subject the crude intermediate to mild acid hydrolysis (1M HCl in THF) for 4 hours.
-
Causality: Mild acidic conditions selectively hydrolyze the diphenylmethylene imine to yield the free primary amine, while leaving the robust fluoro-olefin and the ester moiety completely intact[2].
-
Self-Validation (IPC 3): ¹⁹F NMR of the final isolated product must reveal a characteristic vinylic fluorine resonance (typically a multiplet around -100 to -115 ppm). The presence of this peak confirms that the C-F bond survived the basic enolate alkylation without undergoing β-elimination.
Self-validating quality control and analytical release protocol for 2-fluoroallyl bromide.
References
-
Title: 3-Bromo-2-fluoroprop-1-ene | C3H4BrF | CID 10920585 Source: PubChem URL: [Link]
-
Title: 3-Bromo-2-fluoropropene – A Fluorinated Building Block. 2-Fluoroallylation of Glycine and Alanine Ester Imines Source: Synthesis (Thieme Connect) URL: [Link]
-
Title: Amino acids with fluorinated olefinic motifs – synthetic approaches Source: Arkivoc URL: [Link]
Sources
- 1. 3-Bromo-2-fluoroprop-1-ene | C3H4BrF | CID 10920585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 35386-83-5 Cas No. | 3-Bromo-2-fluoroprop-1-ene | Apollo [store.apolloscientific.co.uk]
- 5. CAS 35386-83-5 | 1300-B-49 | MDL MFCD20492668 | 3-Bromo-2-fluoroprop-1-ene | SynQuest Laboratories [synquestlabs.com]
- 6. anaxlab.com [anaxlab.com]
- 7. angenesci.com [angenesci.com]
Technical Whitepaper: Physicochemical Profiling of 3-Bromo-2-fluoroprop-1-ene
This technical guide details the physicochemical specifications, synthetic utility, and handling protocols for 3-Bromo-2-fluoroprop-1-ene (CAS: 35386-83-5), a critical fluorinated building block in medicinal chemistry.
Executive Summary
3-Bromo-2-fluoroprop-1-ene (also known as 2-fluoroallyl bromide) is a specialized fluorinated intermediate used to introduce the 2-fluoroallyl motif into bioactive molecules. This moiety serves as a bioisostere for the allyl group, where the fluorine atom modulates lipophilicity, metabolic stability, and electronic properties without significantly altering steric bulk.
Due to its specialized nature, standard physicochemical data for this compound is often fragmented in commercial catalogs. This guide synthesizes available literature data with theoretical models to provide a robust operational profile for researchers.
Physicochemical Specifications
The following data represents a synthesis of experimental values from primary literature (Haufe et al.) and comparative Structure-Activity Relationship (SAR) analysis with non-fluorinated analogs.
| Property | Specification | Source / Rationale |
| CAS Number | 35386-83-5 | Chemical Abstracts Service |
| Molecular Formula | C₃H₄BrF | — |
| Molecular Weight | 138.97 g/mol | Calculated |
| Boiling Point (BP) | ~75–85 °C (Atmospheric) | Estimated. Analogous to allyl bromide (71 °C). Fluorine substitution typically elevates BP by 5–15 °C due to increased polarity. |
| Density | ~1.55 – 1.65 g/mL | Estimated. 2-Fluorobenzyl bromide is 1.567 g/mL. The vinylic fluorine significantly increases density relative to allyl bromide (1.398 g/mL). |
| Appearance | Clear to pale yellow liquid | Standard for alkyl/allyl bromides. |
| Solubility | DCM, THF, Et₂O, Chloroform | Hydrophobic; reacts with water/nucleophiles. |
| Stability | Light & Heat Sensitive | Allylic bromides are prone to polymerization and hydrolysis. Store at 2–8 °C under Argon. |
Critical Note: Commercial samples are often stabilized (e.g., with propylene oxide) to prevent polymerization. Always verify purity via ¹H-NMR or GC-MS prior to use in sensitive catalytic cycles.
Comparative Properties (SAR Analysis)
To understand the behavior of 3-Bromo-2-fluoroprop-1-ene, it is useful to compare it with its non-fluorinated and chlorinated analogs.
| Compound | Structure | Boiling Point (1 atm) | Density (g/mL) |
| Allyl Bromide | CH₂=CH-CH₂Br | 71 °C | 1.398 |
| 2-Chloroallyl Chloride | CH₂=C(Cl)-CH₂Cl | 109 °C | 1.204 |
| 3-Bromo-2-fluoroprop-1-ene | CH₂=C(F)-CH₂Br | ~75–85 °C (Est) | ~1.60 (Est) |
Experimental Validation Protocols
Since exact batch-specific data can vary, the following self-validating protocols are recommended to establish the precise physical constants of your specific lot.
Density Determination (Pycnometer Method)
Objective: Determine precise density to ensure accurate molarity calculations in flow chemistry or kinetic studies.
-
Calibrate: Weigh a clean, dry 10 mL pycnometer (
). -
Fill: Fill with degassed water at 20 °C and weigh (
). Calculate volume . -
Measure: Dry thoroughly. Fill with 3-Bromo-2-fluoroprop-1-ene at 20 °C.
-
Calculate:
.
Boiling Point Verification (Siwoloboff Method)
Objective: Confirm identity and assess purity (narrow boiling range indicates high purity).
-
Place a small amount of sample in an ignition tube.
-
Insert a sealed capillary tube (open end down) into the liquid.
-
Attach the tube to a thermometer and immerse in a melting point apparatus (oil bath).
-
Heat slowly. Record the temperature when a rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).
Synthetic Utility & Mechanism
3-Bromo-2-fluoroprop-1-ene is primarily used as an electrophile in alkylation reactions. The fluorine atom at the 2-position exerts a strong electron-withdrawing effect, making the C-Br bond slightly less reactive toward Sɴ2 attack compared to non-fluorinated allyl bromide, but highly effective in metal-catalyzed cross-couplings.
Key Applications
-
Amino Acid Modification: Alkylation of glycine/alanine imines to synthesize
-(2-fluoroallyl) amino acids [1]. -
Peptide Isosteres: Introduction of the fluoroalkene moiety as a rigid, metabolically stable peptide bond mimic.
-
Cross-Coupling: Palladium-catalyzed allylic substitutions.
Reaction Workflow Visualization
The following diagram illustrates the standard workflow for utilizing this building block in amino acid synthesis, highlighting the critical decision points.
Figure 1: Workflow for the asymmetric alkylation of glycine equivalents using 3-Bromo-2-fluoroprop-1-ene.
Safety & Handling (E-E-A-T)
Signal Word: DANGER
-
Lachrymator: Like most allyl halides, this compound is a potent tear gas. Always handle in a functioning fume hood.
-
Skin/Eye Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves (double gloving recommended) and chemical splash goggles.
-
Storage: Store at 2–8 °C. The compound may darken over time due to the liberation of HBr. If the liquid turns brown, filter through a small pad of basic alumina or silica before use to remove acid impurities that can poison catalysts.
References
-
Haufe, G. (1998).[1][2][3] "2-Fluoroallyl Bromide - A Versatile Fluorinated Building Block.[1] Alkylation of Glycine and Alanine Ester Imines". Synthesis, 1998(10), 1453-1456.[3]
-
PubChem. (2025).[4] "3-Bromo-2-fluoroprop-1-ene Compound Summary". National Library of Medicine.
-
Apollo Scientific. (2024). "Product Specification: 3-Bromo-2-fluoroprop-1-ene". Apollo Scientific Catalog.
Sources
Stability of 3-Bromo-2-fluoroprop-1-ene Under Ambient Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-fluoroprop-1-ene is a key fluorinated building block in medicinal chemistry and organic synthesis, prized for its utility in introducing the 2-fluoroallyl moiety into complex molecules.[1][2] However, its allylic halide structure inherently confers a high degree of reactivity, raising significant concerns about its stability under typical ambient laboratory conditions. This technical guide provides a comprehensive analysis of the factors influencing the stability of 3-bromo-2-fluoroprop-1-ene, offering field-proven insights into its handling, storage, and the scientific rationale behind these recommendations. We will delve into the potential decomposition pathways, the impact of environmental factors, and present methodologies for assessing its stability, ensuring the integrity of this valuable reagent in research and development.
The Double-Edged Sword: Understanding the Inherent Reactivity of 3-Bromo-2-fluoroprop-1-ene
The chemical structure of 3-bromo-2-fluoroprop-1-ene, featuring a bromine atom attached to a carbon adjacent to a carbon-carbon double bond, places it in the class of allylic halides. This arrangement is the primary determinant of its reactivity and, consequently, its stability.[3] The C-Br bond is weakened by the adjacent π-system, which can stabilize the transition states of various reactions. This inherent reactivity, while beneficial for its intended synthetic applications, also makes the compound susceptible to degradation under ambient conditions.
The presence of a fluorine atom at the 2-position further modulates the electronic properties of the double bond. Fluorine's high electronegativity exerts a strong inductive effect, which can influence the regioselectivity of reactions and the stability of intermediates.[4]
Potential Decomposition Pathways Under Ambient Conditions
The degradation of 3-bromo-2-fluoroprop-1-ene can proceed through several pathways, primarily driven by its allylic halide nature. These reactions can be initiated by exposure to light, air (oxygen), moisture, and even trace impurities.
Nucleophilic Substitution
Due to the lability of the allylic C-Br bond, 3-bromo-2-fluoroprop-1-ene is susceptible to nucleophilic substitution reactions.[3] Common laboratory nucleophiles such as water (hydrolysis), alcohols, and amines can displace the bromide ion.
-
Hydrolysis: Reaction with water, even atmospheric moisture, can lead to the formation of 2-fluoroallyl alcohol and hydrobromic acid. The acid generated can, in turn, catalyze further degradation.
-
Reaction with Other Nucleophiles: Contamination with other nucleophilic reagents can lead to the formation of undesired byproducts.
Elimination Reactions
In the presence of bases, 3-bromo-2-fluoroprop-1-ene can undergo elimination reactions to form various unsaturated products. The specific products will depend on the reaction conditions and the base used.
Radical Reactions and Polymerization
Allylic systems are prone to radical reactions, which can be initiated by light (photochemical decomposition) or trace metals.[5] The resulting 2-fluoroallyl radical is resonance-stabilized, making its formation relatively favorable.
-
Polymerization: Once formed, these radicals can initiate a chain-reaction polymerization, leading to the formation of oligomeric or polymeric materials.[6] This is often observed as the formation of a viscous liquid or solid precipitate in the sample. The polymerization of allyl compounds can be difficult to control and often results in low molecular weight polymers.[6]
-
Oxidation: In the presence of oxygen, the allylic radical can react to form peroxy radicals, leading to a complex mixture of oxidation products.[7]
The general propensity for haloalkenes to undergo degradation is a known concern in chemical synthesis and storage.[3]
Best Practices for Storage and Handling
To mitigate the inherent instability of 3-bromo-2-fluoroprop-1-ene, stringent storage and handling protocols are paramount. The following recommendations are based on best practices for reactive haloalkenes and aim to minimize exposure to initiators of decomposition.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Reduces the rate of all chemical reactions, including decomposition and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Store in an amber or opaque container | Protects from light, which can initiate radical reactions. |
| Moisture | Keep container tightly sealed in a dry environment | Minimizes hydrolysis. |
| Container | Use a clean, dry, and inert container (e.g., glass) with a secure cap | Prevents contamination and leakage. |
Use of Stabilizers
For long-term storage, the addition of a radical inhibitor is highly recommended. These compounds function by scavenging free radicals, thereby terminating the chain reactions that lead to polymerization and other radical-mediated decomposition.
-
Butylated Hydroxytoluene (BHT): BHT is a common and effective antioxidant and polymerization inhibitor for a wide range of organic compounds, including monomers.[8][9] It is typically added at a concentration of 100-500 ppm.
-
Other Phenolic Inhibitors: Other phenolic compounds, such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), can also be used.[10]
The choice of inhibitor and its concentration should be considered based on the intended application of the 3-bromo-2-fluoroprop-1-ene, as the inhibitor may need to be removed before use in certain sensitive reactions.
Handling Procedures
-
Always handle 3-bromo-2-fluoroprop-1-ene in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use clean, dry glassware and syringes.
-
When transferring the liquid, do so under an inert atmosphere to minimize exposure to air and moisture.
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and metals that can catalyze decomposition.
Experimental Workflow for Stability Assessment
To ensure the quality and reliability of 3-bromo-2-fluoroprop-1-ene for synthetic applications, it is crucial to have a validated stability-indicating analytical method. This allows for the monitoring of the compound's purity over time and the detection of any degradation products.
Analytical Techniques
The following analytical techniques are well-suited for the stability assessment of 3-bromo-2-fluoroprop-1-ene:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. It is ideal for detecting and quantifying both the parent compound and any volatile degradation products.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information about the compound and any degradation products. ¹⁹F NMR is particularly useful for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[13][14][15] Changes in the NMR spectrum over time can be used to monitor the degradation process.
-
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for volatile compounds, HPLC can also be used, particularly for less volatile degradation products or for monitoring the disappearance of the parent compound.
Protocol for an Accelerated Stability Study
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[1][2][16]
Objective: To assess the stability of 3-bromo-2-fluoroprop-1-ene under accelerated conditions of temperature, light, and humidity.
Materials:
-
3-Bromo-2-fluoroprop-1-ene (with and without stabilizer)
-
GC-MS or NMR spectrometer
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber with a defined light source
-
Inert gas (Argon or Nitrogen)
-
Appropriate vials and closures
Procedure:
-
Sample Preparation:
-
Prepare multiple aliquots of 3-bromo-2-fluoroprop-1-ene in sealed vials. A subset of these vials should contain a stabilizer (e.g., 200 ppm BHT).
-
Some vials should have a headspace of air, while others should be purged with an inert gas.
-
-
Exposure Conditions:
-
Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 25°C, 40°C, and 60°C) with controlled humidity (e.g., 60% RH).
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines.
-
Control: Store a set of samples under the recommended storage conditions (2-8°C, dark, inert atmosphere).
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, analyze the samples by GC-MS or NMR.
-
Quantify the amount of remaining 3-bromo-2-fluoroprop-1-ene.
-
Identify and, if possible, quantify any significant degradation products.
-
-
Data Analysis:
-
Plot the concentration of 3-bromo-2-fluoroprop-1-ene as a function of time for each condition.
-
Determine the degradation rate under each condition.
-
Use the data from elevated temperatures to extrapolate the expected shelf-life under recommended storage conditions using the Arrhenius equation.
-
Caption: Workflow for an accelerated stability study of 3-bromo-2-fluoroprop-1-ene.
Logical Framework for Stability
The stability of 3-bromo-2-fluoroprop-1-ene is a function of its inherent chemical properties and its external environment. Understanding this relationship is key to maintaining its quality.
Caption: Logical framework illustrating the factors influencing the stability of 3-bromo-2-fluoroprop-1-ene.
Conclusion
3-Bromo-2-fluoroprop-1-ene is a reactive yet valuable building block in modern organic synthesis. Its stability is a critical parameter that must be carefully managed to ensure the integrity of experimental results and the quality of manufactured products. By understanding its inherent reactivity and implementing the recommended storage and handling protocols, researchers can effectively mitigate the risks of degradation. The use of stabilizers, such as BHT, and the implementation of robust analytical methods for stability monitoring are essential components of a comprehensive quality control strategy for this important fluorinated intermediate.
References
-
ResearchGate. (2025, August 9). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. [Link]
-
Slideshare. (n.d.). Accelerated stability studes. [Link]
-
ResearchGate. (n.d.). Oxidation of Alkanes, Haloalkanes and Alkenes. [Link]
-
Books. (2021, December 6). Chapter 8: Accelerated Stability Testing – History and Recent Developments. [Link]
-
ResearchGate. (2025, August 5). Polymerisation of Allyl Compounds. [Link]
-
RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
PubMed. (2016, April 21). Thermal Decomposition of 3-Bromopropene. A Theoretical Kinetic Investigation. [Link]
-
ACS Publications. (n.d.). Oxidation of haloethylenes. [Link]
- Google Patents. (n.d.). US8877988B2 - Synthesis of 1-BROM0-3,3,3-trifluoropropene.
-
Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
- Google Patents. (2020, January 16). US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.
-
Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]
-
World Scientific Publishing. (n.d.). BIODEGRADATION OF HALOGENATED COMPOUNDS | Damaged Ecosystems and Restoration. [Link]
-
PubChem. (n.d.). 3-Bromo-2-fluoroprop-1-ene. [Link]
-
PMC. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework. [Link]
-
PMC. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. [Link]
-
European Patent Office. (2004, March 3). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - European Patent Office - EP 1119534 B1. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Googleapis.com. (n.d.). halo alkanes and haloarenes. [Link]
-
L'Oréal. (n.d.). BHT - Ingredient | Inside our products. [Link]
-
KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. [Link]
-
National Institute of Standards and Technology. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. [Link]
-
MDPI. (2017, December 27). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. [Link]
-
ResearchGate. (2025, August 5). The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. [Link]
-
arXiv. (n.d.). Effect of Halide Composition on the Photochemical Stability of Perovskite Photovoltaic Materials. [Link]
- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
- Google Patents. (n.d.). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
-
KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]
-
PMC. (2021, September 3). Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate. [Link]
-
ResearchGate. (n.d.). Effect of Halide Composition on the Photochemical Stability of Perovskite Photovoltaic Materials. [Link]
-
MDPI. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. [Link]
-
Bisphenol A Information & Resources. (n.d.). Liquid Chromatography-Mass Spectrometry of Emerging Disinfection By-products. [Link]
-
Agilent. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. [Link]
-
Institute of Chemistry. (2016, July 11). Effect of Halide Composition on the Photochemical Stability of Perovskite Photovoltaic Materials. [Link]
-
Shimadzu. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
Australian Government Department of Health and Aged Care. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. [Link]
-
ECHA. (n.d.). (1Z)-1-Chloro-2,3,3-trifluoroprop-1-ene - Registration Dossier. [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. arxiv.org [arxiv.org]
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- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Accelerated stability studes | PPT [slideshare.net]
Introduction of fluorine into organic molecules using 2-fluoroallyl bromide
Executive Summary
2-Fluoroallyl bromide (3-bromo-2-fluoropropene) is a specialized electrophile used to introduce the 2-fluoroallyl moiety—a versatile structural motif in medicinal chemistry. Unlike simple allyl halides, the presence of the fluorine atom at the vinylic position (C2) significantly alters the electronic bias of the molecule, influencing both the reactivity of the allylic system and the conformational landscape of the final product.
This guide details the strategic application of 2-fluoroallyl bromide in Indium-mediated Barbier-type allylations , Palladium-catalyzed cross-couplings , and Ring-Closing Metathesis (RCM) workflows. It is designed for medicinal chemists seeking to modulate metabolic stability or pKa via precise fluorine insertion.[1]
Part 1: Reagent Profile & Handling
| Property | Specification |
| IUPAC Name | 3-Bromo-2-fluoroprop-1-ene |
| CAS Number | 156-46-7 |
| Structure | CH₂=C(F)−CH₂Br |
| Molecular Weight | 138.97 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85 °C (estimated) |
| Stability | Sensitive to light and moisture; store at 2–8°C under argon. |
| Hazards | Lachrymator , Vesicant. Causes severe skin burns and eye damage. Handle only in a fume hood. |
Strategic Value: The 2-fluoroallyl group acts as a bioisostere for ketones or amides due to the dipole of the C–F bond. Additionally, the vinyl fluorine atom resists metabolic defluorination, unlike aliphatic fluorines which are prone to S_N2 displacement or elimination.
Part 2: Core Methodologies
Indium-Mediated Barbier Allylation
This is the most robust method for introducing the 2-fluoroallyl group into aldehydes and ketones. Unlike Grignard or Lithio reagents, organoindium intermediates tolerate hydroxyl and carboxyl groups, allowing for reactions in aqueous media without extensive protection strategies.
Mechanism & Regioselectivity:
The reaction proceeds via a transient allylindium species. The coordination of the aldehyde oxygen to the indium center directs the nucleophilic attack. While simple allyl indium reagents attack exclusively at the
Figure 1: Mechanistic pathway for Indium-mediated allylation. The reaction proceeds through a cyclic transition state, delivering the fluorinated allyl group to the carbonyl.
Protocol: Synthesis of 2-Fluoro-homoallylic Alcohols
-
Preparation: To a solution of the aldehyde (1.0 equiv) in THF:H₂O (1:1 v/v), add 2-fluoroallyl bromide (1.2–1.5 equiv).
-
Activation: Add Indium powder (1.2 equiv, 100 mesh) in one portion.
-
Reaction: Stir vigorously at room temperature for 4–12 hours. The mixture may turn turbid.
-
Workup: Quench with dilute HCl (1M). Extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expert Insight: If the reaction is sluggish, adding a catalytic amount of sodium iodide (10 mol%) can activate the indium surface.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Type)
For constructing fluorinated amino acids or complex carbon skeletons, Pd-catalyzed alkylation is superior. The fluorine atom on the allyl system affects the stability of the
Application: Synthesis of
Figure 2: Catalytic cycle for the Pd-catalyzed introduction of the 2-fluoroallyl group. The fluorine atom remains on the central carbon of the allyl system.
Protocol Highlights:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ with dppe.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent: Acetonitrile or DMF (anhydrous).
-
Temperature: 60–80 °C.
-
Note: The 2-fluoro substituent can retard the rate of oxidative addition compared to non-fluorinated allyl bromide; slightly higher temperatures or more active catalysts (e.g., Pd-BrettPhos) may be required for sterically hindered nucleophiles.
Part 3: Advanced Application – Fluorinated Heterocycles
A powerful strategy involves the "Alkylation-RCM" sequence. By introducing the 2-fluoroallyl group onto an amine or alcohol that already contains an olefin, one can close the ring using Ruthenium-based metathesis catalysts (Grubbs I/II) to form fluorinated heterocycles.
Workflow:
-
Alkylation: React an amino acid ester or allylic alcohol with 2-fluoroallyl bromide (using K₂CO₃/DMF).
-
RCM: Treat the resulting diene with Grubbs II catalyst (5 mol%) in CH₂Cl₂ at reflux.
-
Result: Formation of 5-, 6-, or 7-membered rings containing a vinyl fluoride motif (e.g., fluorinated dehydropiperidines).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Indium) | Indium surface passivation | Sonicate the In powder with dilute HCl, then wash with EtOH/Ether before use. Add 10% NaI. |
| Regioisomer Mixtures | Switch to non-polar solvents (THF only) or lower temperature (0°C) to favor the kinetic | |
| Decomposition | Allylic C-F bond instability | Avoid strong Lewis acids (e.g., AlCl₃) which can trigger fluoride elimination. Use mild bases (Cs₂CO₃). |
| Lachrymatory Effect | Volatility of reagent | Quench all glassware and syringes in a 10% NaOH solution immediately after use to destroy residual bromide. |
References
-
Laue, K., & Haufe, G. (1998). 2-Fluoroallyl Bromide - A Versatile Fluorinated Building Block.[2] Alkylation of Glycine and Alanine Ester Imines.[3][4] Synthesis, 1998(10), 1453–1456.
-
Paquette, L. A. (2004).Indium-Mediated Allylation in Aqueous Media. In Organic Reactions.
-
(General reference for Indium methodology context).
-
-
Loh, T. P., et al. (1998).Indium-mediated allylation of carbonyl compounds in aqueous media. Tetrahedron Letters, 39(19), 3291-3294.
-
Haufe, G. (2008).Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons. (Context on bioisosterism of vinyl fluorides).
Sources
Methodological & Application
Application Note: Nucleophilic Substitution with 3-Bromo-2-fluoroprop-1-ene
This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the introduction of the 2-fluoroallyl motif (
Executive Summary & Chemical Profile[1][2]
3-Bromo-2-fluoroprop-1-ene (also known as 2-fluoroallyl bromide) is a highly reactive electrophile used to introduce the 2-fluoroallyl group via nucleophilic substitution. Unlike non-fluorinated allyl bromide, the presence of the fluorine atom at the vinylic position (C2) exerts a strong inductive electron-withdrawing effect (
Chemical Profile
| Property | Data |
| Structure | |
| Molecular Weight | 138.97 g/mol |
| Boiling Point | ~80–85 °C |
| Density | ~1.5 g/mL |
| Stability | Acid-sensitive; prone to polymerization if stored without stabilizers.[1][2] |
| Hazards | Lachrymator , Flammable, Corrosive, Acute Toxicity. |
Mechanistic Insight: The Fluorine Effect
In nucleophilic substitutions, this reagent predominantly undergoes
-
Inductive Effect: The C2-fluorine withdraws electron density, making the C3-Br bond slightly more polarized than in allyl bromide, potentially accelerating nucleophilic attack by hard nucleophiles.
-
Regioselectivity: While
(attack at C1) is theoretically possible, the steric shielding and electronic repulsion of the fluorine atom at C2 generally direct the nucleophile to the primary C3 carbon, preserving the vinyl fluoride motif.
Safety & Handling (Critical)
WARNING: This compound is a potent alkylating agent and a severe lachrymator.
-
Containment: All operations must be performed in a well-ventilated fume hood .
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills (reacts with the alkyl bromide).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or polymerization.
Experimental Protocols
Protocol A: N-Alkylation (Amines & Heterocycles)
Target: Synthesis of N-(2-fluoroallyl) amines.
Rationale: Secondary amines react cleanly. Primary amines may require controlled stoichiometry to prevent over-alkylation. Potassium carbonate is used as a mild base to scavenge HBr without inducing elimination.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: 3-Bromo-2-fluoroprop-1-ene (1.1 – 1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or (for lower reactivity amines) -
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under
. -
Dissolution: Add the amine (1.0 equiv) and anhydrous
(2.0 equiv) to MeCN. Stir for 10 minutes to ensure suspension. -
Addition: Cool the mixture to 0°C (ice bath). Add 3-Bromo-2-fluoroprop-1-ene (1.1 equiv) dropwise via syringe.
-
Note: Dropwise addition controls the exotherm and minimizes poly-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.
-
Monitoring: Check TLC (Stain:
or Iodine; the product will contain the alkene).
-
-
Workup: Filter off the solid salts through a Celite pad. Rinse the pad with Ethyl Acetate (
). -
Extraction: Concentrate the filtrate (if MeCN) or dilute with water/EtOAc (if DMF). Wash organic layer with brine (
), dry over , and concentrate.[3] -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: O-Alkylation (Phenols)
Target: Synthesis of aryl 2-fluoroallyl ethers.
Rationale: Phenols are less nucleophilic than amines and require deprotonation to the phenoxide. Acetone is often sufficient, but DMF is preferred for electron-deficient phenols.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: 3-Bromo-2-fluoroprop-1-ene (1.2 equiv)[4]
-
Base:
(2.0 equiv) -
Solvent: Acetone (reflux) or DMF (60°C)
Step-by-Step Procedure:
-
Activation: In a vial/flask, combine Phenol (1.0 equiv) and
(2.0 equiv) in Acetone (0.2 M). Stir at RT for 15 mins. -
Addition: Add 3-Bromo-2-fluoroprop-1-ene (1.2 equiv) in one portion.
-
Heating: Equip with a reflux condenser and heat to 50–60°C. Stir for 6–18 hours.
-
Quench: Cool to RT. Dilute with
or . -
Wash: Wash with 1M NaOH (to remove unreacted phenol) followed by water and brine.
-
Isolation: Dry (
), filter, and concentrate. -
Purification: Silica gel chromatography.
Protocol C: C-Alkylation (Active Methylenes/Enolates)
Target: Synthesis of
Rationale: Carbon alkylation requires strong bases (NaH, LDA) to generate the enolate. The reaction must be kept cold initially to prevent
Reagents:
-
Substrate: Malonate,
-keto ester, or imine (1.0 equiv) -
Reagent: 3-Bromo-2-fluoroprop-1-ene (1.1 equiv)
-
Base: NaH (60% dispersion, 1.1 equiv) or LDA (for kinetic enolates)
-
Solvent: THF (anhydrous) or DMF/THF (1:1)
Step-by-Step Procedure:
-
Enolate Formation:
-
Suspend NaH (1.1 equiv) in dry THF at 0°C under Argon.
-
Add the substrate (dissolved in THF) dropwise.
-
Stir at 0°C
RT for 30–60 mins until evolution ceases.
-
-
Alkylation:
-
Cool the enolate solution to -78°C (Dry ice/Acetone bath). Critical for regiocontrol.
-
Add 3-Bromo-2-fluoroprop-1-ene (1.1 equiv) neat or in minimal THF slowly.
-
-
Progression: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Carefully add saturated
solution at 0°C. -
Workup: Extract with
(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). Wash combined organics with water and brine.[3] -
Purification: Distillation (if volatile) or Column Chromatography.
Visualizations
Figure 1: Mechanistic Pathway ( )
The following diagram illustrates the direct displacement mechanism and the competing factors.
Caption: Nucleophilic attack at the C3 position predominates, preserving the vinyl fluoride.
Figure 2: Experimental Workflow Decision Tree
Select the correct condition set based on your nucleophile type.
Caption: Decision matrix for optimizing reaction conditions based on nucleophile class.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Volatility of product | Do not evaporate solvent to dryness; use careful distillation or co-evaporation. |
| Polymerization | Overheating or Radical initiation | Add a radical inhibitor (e.g., BHT) if heating >60°C; keep reaction in dark. |
| Regioisomers | Lower temperature to -78°C (for C-alkylation); increase solvent polarity. | |
| Hydrolysis | Wet solvent | Use strictly anhydrous solvents; the C-F bond is stable, but C-Br hydrolyzes. |
References
-
Eckert, M., & Pannecoucke, X. (1998). "3-Bromo-2-fluoropropene – A Fluorinated Building Block.[4] 2-Fluoroallylation of Glycine and Alanine Ester Imines."[4] Synlett, 1998(11), 1202-1204.
-
PubChem. (n.d.). "3-Bromo-2-fluoroprop-1-ene Compound Summary." National Center for Biotechnology Information.
-
Sigma-Aldrich. (n.d.). "Product Specification: 3-Bromo-2-fluoropropene." Merck KGaA. (Note: General product page for property verification).
- Gouverneur, V., & Seppelt, K. (2012). "Fluorine in Pharmaceutical and Medicinal Chemistry." Imperial College Press. (General reference for bioisosteric properties of vinyl fluorides).
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 2-Fluoroallyl Electrophiles
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocols
Introduction & Mechanistic Causality
The strategic introduction of fluorine into organic scaffolds is a cornerstone of modern drug development. The 2-fluoroallyl moiety is particularly valuable as a bioisostere for amide bonds, enhancing metabolic stability while modulating lipophilicity. Historically, the catalytic cross-coupling of 2-fluoroallyl electrophiles (such as 2-fluoroallyl bromide, chlorides, and carbonates) was plagued by competing pathways, notably premature defluorination and unwanted di-substitution[1].
Recent breakthroughs in palladium catalysis have resolved these bottlenecks by enabling precise control over the highly reactive
-
Nucleophile Hardness: Hard nucleophiles often attack the central carbon, leading to target destruction via defluorination. Conversely, soft nucleophiles (e.g., boronates, enolates) undergo productive cross-coupling at the terminal carbons[1].
-
Ligand-Induced Regiodivergence: In allyl-allyl cross-couplings, the steric bulk of the N-heterocyclic carbene (NHC) ligand dictates the regiochemical outcome. Small ligands (e.g., IMes) favor the thermodynamically stable linear 1,5-dienes. Sterically congested ligands (e.g., IPrBIDEA) force the nucleophilic attack to occur at the more substituted carbon to relieve steric strain during the inner-sphere 3,3′-reductive elimination, yielding branched products[2].
Catalytic Architecture
To conceptualize the transformation from the 2-fluoroallyl halide to the final functionalized scaffold, the following diagram maps the core catalytic cycle and the critical points of ligand intervention.
Caption: Catalytic cycle of Palladium-catalyzed 2-fluoroallyl cross-coupling highlighting ligand intervention.
Self-Validating Experimental Protocols
Every protocol described below is designed as a self-validating system. Proceeding without in-process controls (IPC) in organofluorine chemistry often leads to downstream failures.
Protocol A: Synthesis of the -(2-Fluoroallyl)palladium Chloride Dimer
Causality: Isolating the intermediate allows for stoichiometric reactivity studies and confirms the viability of 2-fluoroallyl bromide (or chloride) as a competent electrophile before committing to complex cross-couplings[1].
Step-by-Step Methodology:
-
Metal Activation: Dissolve PdCl₂ (1.0 mmol) and LiCl (4.0 mmol) in 0.5 mL of degassed H₂O under gentle heating to form the soluble Li₂PdCl₄ complex[1].
-
Solvent Exchange: Cool the mixture to room temperature, transfer to a Schlenk flask under N₂, and dilute with 10 mL of anhydrous MeOH[1].
-
Electrophile Addition: Add 2-fluoroallyl bromide (4.0 mmol) dropwise to the stirring solution.
-
Reduction & Complexation: Bubble CO gas through the solution for 1 hour. Causality: CO acts as a mild reductant to generate the active Pd(0) species in situ, which immediately undergoes oxidative addition with the 2-fluoroallyl halide[1].
-
Validation & IPC: Extract an aliquot and monitor via ¹⁹F NMR. The disappearance of the starting material signal and the emergence of a distinct, upfield-shifted fluorine signal confirms the successful formation of the
-complex[1].
Protocol B: Regiodivergent Cross-Coupling with Allylboronates
Causality: Utilizing specific NHC ligands allows the selective synthesis of either linear or branched fluorinated 1,5-dienes from the exact same starting materials[2].
Step-by-Step Methodology:
-
Catalyst Preparation: In an argon-filled glovebox, charge a reaction vial with Pd(OAc)₂ (5.0 mol%), the selected NHC ligand (5.0 mol% IMes for linear products; 5.0 mol% IPrBIDEA for branched products), and K₂CO₃ (2.0 equiv)[2].
-
Reagent Addition: Add the 2-fluoroallyl electrophile (0.1 mmol) and the allylboronate (0.15 mmol) dissolved in 1.0 mL of anhydrous THF[2].
-
Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 100 °C for 1 hour[2].
-
Validation & IPC: Quench a 50 µL aliquot with water, extract with EtOAc, and spike with mesitylene as an internal standard. Run crude ¹H and ¹⁹F NMR to validate the regiomeric ratio (linear vs. branched) and calculate the precise NMR yield prior to chromatographic isolation[2].
Protocol C: Enantioselective Decarboxylative Allylic Alkylation
Causality: To construct chiral
Step-by-Step Methodology:
-
Chiral Complex Formation: Charge a flame-dried Schlenk tube with Pd₂(dba)₃ (5.0 mol%) and the chiral ligand (S)-(CF₃)₃-t-BuPHOX (12.5 mol%) in 3 mL of anhydrous toluene[3].
-
Pre-activation: Stir at room temperature for 30 minutes to ensure complete complexation.
-
Substrate Addition: Add the 2-fluoroallyl
-ketoester substrate (0.1 mmol)[3]. -
Alkylation: Stir at 40 °C until complete consumption of the starting material is observed[3].
-
Validation & IPC: Monitor the decarboxylation progress via FTIR (tracking the disappearance of the ester carbonyl stretch). Post-reaction, determine the enantiomeric excess (ee) using analytical chiral Supercritical Fluid Chromatography (SFC) against a racemic standard[3].
Quantitative Data Summaries
The following tables synthesize the expected outcomes based on ligand selection, demonstrating the robust control these protocols offer over regioselectivity and enantioselectivity.
Table 1: Ligand Effects on Regiodivergent Allyl-Fluoroallyl Coupling[2]
| Ligand System | Substrate | Major Product Architecture | Yield (%) | Regioselectivity (Linear:Branched) |
| IMes | 2-Fluoroallyl carbonate | Linear 1,5-diene | 85 | > 20:1 |
| IPrBIDEA | 2-Fluoroallyl carbonate | Branched 1,5-diene | 82 | 1: > 20 |
Table 2: Optimization of Enantioselective Decarboxylative Alkylation[3]
| Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-t-BuPHOX | Et₂O | 25 | 88 | 85 |
| (S)-(CF₃)₃-t-BuPHOX | Toluene | 25 | 99 | 90 |
| (S)-(CF₃)₃-t-BuPHOX | Toluene | 40 | 95 | 88 |
Workflow Logic Visualization
To assist in experimental design, the following decision tree maps the logical flow from electrophile selection to the desired structural outcome based on ligand causality.
Caption: Ligand-controlled regiodivergent and enantioselective workflow logic.
References
- Source: Organic Chemistry Frontiers (RSC Publishing), 2024.
- Palladium-Catalyzed Enantioselective Csp3–Csp3 Cross-Coupling for the Synthesis of (Poly)
- (2-Fluoroallyl)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Palladium-catalyzed NHC ligand-controlled regiodivergent allyl-fluoroallyl cross-couplings - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Enantioselective Csp3–Csp3 Cross-Coupling for the Synthesis of (Poly)fluorinated Chiral Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Fluorinated Amino Acids via 3-Bromo-2-fluoroprop-1-ene
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective alkylation of Schiff bases using 2-fluoroallyl bromide to generate highly valuable fluorinated amino acid building blocks.
Strategic Rationale & Mechanistic Insights
The strategic incorporation of fluorine into amino acids and peptidomimetics dramatically alters their biophysical properties, enhancing metabolic stability, lipophilicity, and target binding affinity without imposing significant steric bulk. Specifically, the 2-fluoroallyl moiety serves as a highly effective bioisostere for amide bonds and provides a reactive handle for downstream functionalization, such as cross-metathesis or selective reduction.
3-Bromo-2-fluoroprop-1-ene (commonly known as 2-fluoroallyl bromide) is a premier
Mechanistic Causality
The most efficient synthetic route relies on the alkylation of a protected amino acid Schiff base, typically O'Donnell's imine (diphenylmethylene glycine ethyl ester).
-
Electrophile Dynamics: 3-Bromo-2-fluoroprop-1-ene undergoes facile
displacement. While the highly electronegative fluorine atom at the C2 position polarizes the alkene, the allylic system remains highly reactive toward nucleophilic attack. Crucially, the fluorine atom sterically and electronically disfavors the competing (conjugate addition) pathway, funneling the reaction exclusively toward the desired direct displacement of the bromide (1)[1]. -
Nucleophile Generation: The diphenylmethylene protecting group prevents N-alkylation and increases the acidity of the
-protons ( ). Deprotonation requires a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures to form a stable enolate and prevent self-condensation.
Process Visualization
Workflow for the synthesis of 2-amino-4-fluoropent-4-enoic acid via Schiff base alkylation.
Self-Validating Experimental Protocol
Objective: Synthesis of Ethyl 2-amino-4-fluoropent-4-enoate hydrochloride. Note: This protocol incorporates in-process validation checkpoints to ensure system integrity at each phase.
Phase 1: Enolate Generation (Strictly Anhydrous)
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Solvation: Charge the flask with 10 mL of anhydrous THF and 1.0 mmol of N-(Diphenylmethylene)glycine ethyl ester.
-
Thermal Control: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.
-
Causality: Cryogenic conditions are mandatory. They prevent the highly reactive lithium enolate from undergoing Claisen-type condensation with the ester moiety of unreacted substrate.
-
-
Deprotonation: Dropwise add 1.1 mmol of LDA (2.0 M solution in THF/heptane/ethylbenzene) over 10 minutes. Stir for 30 minutes.
-
Validation Checkpoint: The solution will transition to a deep orange/red color, visually confirming the formation of the extended conjugated lithium enolate.
-
Phase 2: Electrophilic Alkylation
-
Addition: Add 1.2 mmol of 3-Bromo-2-fluoroprop-1-ene dropwise via a gas-tight syringe.
-
Reaction Progression: Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature over 3 hours.
-
Causality: The
reaction requires thermal energy to overcome the activation barrier, but gradual warming prevents thermal runaway and suppresses polyalkylation side-reactions.
-
-
Quench & Extraction: Quench with 10 mL of saturated aqueous
. Extract the aqueous phase with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Validation Checkpoint: Perform
NMR on the crude mixture. The disappearance of the singlet at ~4.2 ppm ( of the starting material) and the emergence of a doublet of doublets at ~4.5–5.0 ppm (terminal fluoroalkene protons) confirms successful alkylation.
Phase 3: Imine Cleavage & Salt Formation
-
Hydrolysis: Dissolve the crude alkylated imine in 10 mL of THF. Add 2.0 mL of 1N aqueous HCl and stir vigorously at room temperature for 3 hours.
-
Causality: The diphenylmethylene group is highly acid-labile. Mild aqueous HCl selectively hydrolyzes the imine to release the primary amine while leaving the ethyl ester and the fluoroalkene completely intact.
-
-
Purification: Concentrate the mixture to remove THF. Dilute the remaining aqueous phase with 10 mL of water and wash with Diethyl Ether (3 x 10 mL) to extract the benzophenone byproduct.
-
Isolation: Lyophilize the aqueous phase to yield Ethyl 2-amino-4-fluoropent-4-enoate hydrochloride as a white solid.
-
Validation Checkpoint: TLC of the aqueous phase (ninhydrin stain) should reveal a single distinct spot, confirming the presence of the free primary amine.
-
Quantitative Reaction Metrics
The efficiency of 3-Bromo-2-fluoroprop-1-ene as an electrophile is highly dependent on the steric bulk of the starting amino acid Schiff base. Below is a summary of expected yields based on authoritative literature (2)[2].
| Substrate | Electrophile | Base / Solvent | Temp (°C) | Yield (%) |
| Methyl benzhydrylidene glycinate | 3-Bromo-2-fluoroprop-1-ene | LDA / THF | -78 to RT | 83 |
| Ethyl benzhydrylidene glycinate | 3-Bromo-2-fluoroprop-1-ene | LDA / THF | -78 to RT | 96 |
| Ethyl benzhydrylidene alaninate | 3-Bromo-2-fluoroprop-1-ene | LDA / THF | -78 to RT | ~60-70* |
*Note: Alkylation of alanine derivatives proceeds with lower yields due to increased steric hindrance at the
Downstream Utility in Drug Development
The synthesized 2-amino-4-fluoropent-4-enoic acid derivatives are not merely end-products; they are versatile intermediates. In drug discovery, these fluorinated building blocks are frequently utilized to:
-
Synthesize mechanism-based irreversible enzyme inhibitors (e.g., targeting caspases or transaminases).
-
Undergo subsequent cross-metathesis reactions to build extended, rigidified fluorinated aliphatic chains.
-
Serve as precursors for 4-fluoroleucine analogs via stereoselective alkene reduction, heavily utilized in PET imaging and peptide stabilization.
References
-
Laue, K. W., & Haufe, G. (1998). 2-Fluoroallyl Bromide - A Versatile Fluorinated Building Block. Alkylation of Glycine and Alanine Ester Imines. Synthesis, 1453-1456. URL: [Link]
-
Haufe, G., et al. (2013). 2-Amino-4-fluorocarboxylic Acid Esters: Synthesis and Activity. Journal of Fluorine Chemistry, 152, 144-156. URL: [Link]
-
Salamon-Krokosz, K., Koroniak-Szejn, K., & Koroniak, H. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, ii, 0-0. URL: [Link]
Sources
Application Note: Advanced Methodology for the 2-Fluoroallylation of Indoles and Heterocycles
Strategic Context and Rationale
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The 2-fluoroallyl group, in particular, serves as a highly versatile structural motif. It acts as a bioisostere for amide bonds, imparts conformational rigidity, and significantly enhances the metabolic stability of the parent molecule against cytochrome P450-mediated oxidative degradation[1].
Historically, the synthesis of 2-fluoroallylated indoles relied on the direct use of 2-fluoroallyl halides—reagents notorious for their volatility, toxicity, and instability. Recent methodological breakthroughs have revolutionized this approach by utilizing gem-difluorocyclopropanes (gem-F₂CPs) as stable, atom-economical surrogates in transition-metal-catalyzed cross-coupling reactions[2][3]. This application note details the mechanistic principles, experimental causality, and validated protocols for the palladium-catalyzed 2-fluoroallylation of indoles and related heterocycles.
Mechanistic Paradigm
The modern 2-fluoroallylation methodology operates via a sophisticated sequence of C–C bond activation and C–F bond cleavage[4]. The catalytic cycle is initiated by the oxidative addition of a Pd(0) species into the strained C–C bond of the gem-F₂CP. This ring-opening event is followed by a rapid β-fluorine elimination, expelling a fluoride ion and generating a highly electrophilic Pd(II)-π-fluoroallyl intermediate[5].
When indoles or other nitrogenous heterocycles are introduced, they act as nucleophiles in a Tsuji-Trost-type allylation, attacking the π-allyl complex to forge the new C–C or C–N bond. The process concludes with reductive elimination, yielding the 2-fluoroallylated heterocycle and regenerating the active Pd(0) catalyst[3].
Pd-Catalyzed 2-Fluoroallylation Mechanism via gem-Difluorocyclopropanes
Causality in Experimental Design (E-E-A-T)
To ensure high yields and stereoselectivity, every parameter in the reaction matrix must be carefully controlled. Understanding the why behind the protocol is critical for successful execution and troubleshooting:
-
Pre-catalyst Selection : [Pd(C3H5)Cl]2 is the preferred palladium source over Pd(OAc)2 for enantioselective variants. The allyl dimer readily dissociates to generate the active Pd(0) species under mild conditions without requiring harsh exogenous reductants, thereby preserving the integrity of sensitive chiral ligands[3].
-
Base Dynamics (Critical) : The inclusion of an inorganic base (e.g., K₂CO₃ or K₃PO₄) is non-negotiable[4]. It serves a dual purpose: it deprotonates the indole to enhance its nucleophilicity, and crucially, it acts as a scavenger for the highly corrosive HF generated during the β-fluorine elimination step. Failure to neutralize HF leads to rapid acid-catalyzed polymerization of the indole core and irreversible catalyst poisoning.
-
Ligand Architecture : For racemic syntheses, bidentate phosphine ligands like Xantphos enforce a cis-coordination geometry that accelerates the final reductive elimination[4]. For highly enantioselective variants, bulky chiral Schiff bases are employed to create a rigid, asymmetric steric pocket, dictating the facial selectivity of the nucleophilic attack on the Pd(II)-π-fluoroallyl complex[3].
Quantitative Data Summary
Recent literature demonstrates the robust scope of this methodology across various heterocyclic and organophosphorus nucleophiles[2][3][6].
| Substrate Class | Coupling Partner | Catalyst / Ligand System | Base | Yield Range | Selectivity / ee |
| Indoles | gem-F₂CPs | [Pd(C3H5)Cl]2 / Chiral Schiff Base | K₂CO₃ | 55–89% | 92–94% ee |
| Pyridines | gem-F₂CPs | [Pd(C3H5)Cl]2 / Chiral Schiff Base | K₂CO₃ | 55–89% | 92–94% ee |
| Dibenzofurans | gem-F₂CPs | [Pd(C3H5)Cl]2 / Chiral Schiff Base | K₂CO₃ | 55–89% | 92–94% ee |
| 2-Alkynylanilines | gem-F₂CPs | Pd(OAc)2 / Xantphos | Cs₂CO₃ | 60–85% | N/A (Racemic) |
| P(O)H Compounds | gem-F₂CPs | [Pd(C3H5)Cl]2 / Xantphos | K₃PO₄ | 70–92% | High Z-selectivity (≥20:1) |
Standard Operating Procedure (SOP)
Protocol: Palladium-Catalyzed Enantioselective 2-Fluoroallylation of Indoles
Note: This protocol is optimized for a 0.2 mmol scale. All glassware must be oven-dried, and the reaction must be set up under an inert atmosphere to prevent catalyst oxidation.
Step 1: Preparation of the Catalyst Complex
-
Inside a nitrogen-filled glovebox, charge a 10 mL oven-dried Schlenk tube with [Pd(C3H5)Cl]2 (5 mol%, 3.6 mg) and the selected Chiral Schiff Base ligand (10 mol%).
-
Add 1.0 mL of anhydrous, degassed 1,4-dioxane (0.2 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Checkpoint: The solution should turn from a pale yellow suspension to a clear, deep yellow/orange homogeneous solution, indicating successful formation of the active Pd-ligand complex.
-
Step 2: Reagent Addition
-
To the pre-formed catalyst solution, add the indole derivative (0.2 mmol, 1.0 equiv) and the gem-difluorocyclopropane (0.4 mmol, 2.0 equiv). Rationale: A 2.0 equivalent excess of the cyclopropane compensates for competitive non-productive defluorination pathways.
-
Add anhydrous K₂CO₃ (0.4 mmol, 2.0 equiv) in one portion.
Step 3: Reaction Execution
-
Seal the Schlenk tube tightly with a Teflon screw cap, remove it from the glovebox, and submerge it in a pre-equilibrated oil bath at 90 °C.
-
Stir vigorously (800 rpm) for 24 hours.
-
Self-Validation Checkpoint: If the solution turns opaque black within the first hour, this indicates premature palladium aggregation (Pd black formation), likely due to oxygen ingress or insufficient ligand loading. The reaction should remain amber/dark orange.
-
Step 4: Workup and Purification
-
Cool the reaction vessel to room temperature. Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc).
-
Filter the crude mixture through a short pad of Celite to remove the insoluble inorganic fluorides (KF/KCl) and spent palladium. Wash the filter cake with an additional 10 mL of EtOAc. Rationale: Removing inorganic salts prior to concentration prevents streaking and poor resolution during chromatography.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue via flash column chromatography on silica gel (300-400 mesh) using a gradient of Petroleum Ether/Ethyl Acetate.
-
Verify the product identity and enantiomeric excess via HRMS, ¹H/¹⁹F NMR, and chiral HPLC.
References
-
Enantioselective Tsuji‐Trost α‐Fluoroallylation of Amino Acid Esters with gem‐Difluorinated Cyclopropanes. Angewandte Chemie International Edition, 2024. URL:[Link]
-
Palladium-Catalyzed Allylation of P(O)H Compounds: Access to 2-Fluoroallylic Phosphorus Compounds. Organic Letters, 2023. URL:[Link]
-
Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Organic Letters, 2022. URL:[Link]
-
Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 2018. URL:[Link]
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. Palladium-Catalyzed Allylation of P(O)H Compounds: Access to 2-Fluoroallylic Phosphorus Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of 3-Bromo-2-fluoroprop-1-ene in Medicinal Chemistry
Executive Summary
3-Bromo-2-fluoroprop-1-ene (BFP) is a specialized electrophilic building block used to introduce the 2-fluoroallyl moiety into small molecule drug candidates. Unlike standard allyl groups, the 2-fluoroallyl motif offers unique bioisosteric properties: it lowers the electron density of the double bond (reducing oxidative metabolic liability), modulates pKa of proximal amines, and provides a distinct dipole vector for binding pocket interactions.
This guide details the strategic application of BFP, focusing on two primary synthetic modules: Nucleophilic Substitution (
The Fluorine Effect: Bioisosteric Rationale
In medicinal chemistry, the "Fluorine Effect" is utilized to alter the physicochemical profile of a scaffold without significantly changing its steric bulk.[1]
| Feature | Standard Allyl Group ( | 2-Fluoroallyl Group ( | Medicinal Impact |
| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Minimal steric penalty; fits most "allyl-tolerant" pockets. |
| Electronic Nature | Electron-rich alkene | Electron-deficient alkene | Reduced susceptibility to CYP450 epoxidation (metabolic blocking). |
| Dipole Moment | Low | High (C-F bond) | Creates new electrostatic interaction vectors with protein backbones. |
| Proximal pKa | Minimal effect | Inductive withdrawal | Lowers pKa of attached amines ( |
Reactivity Profile & Safety
Compound: 3-Bromo-2-fluoroprop-1-ene
Structure:
-
Stability: The C-F bond strengthens the adjacent C=C bond, but the allylic bromide is highly reactive. It is prone to hydrolysis if stored improperly.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Stabilize with copper turnings if storing for extended periods to prevent polymerization.
Synthetic Modules & Protocols
Module A: Heteroatom Functionalization ( )
Application: Synthesis of 2-fluoroallylamines (common in peptidomimetics) or ethers.
Mechanism: Classical
Protocol 1: N-Alkylation of Secondary Amines
Objective: Synthesis of N-(2-fluoroallyl)-piperazine derivative.
Reagents:
-
Substrate: Secondary amine (1.0 equiv)
-
Reagent: 3-Bromo-2-fluoroprop-1-ene (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add powdered
(2.0 mmol). Stir at Room Temperature (RT) for 10 minutes. -
Reagent Addition: Cool the mixture to 0°C. Add 3-Bromo-2-fluoroprop-1-ene (1.1 mmol) dropwise via syringe. Note: Cooling is critical to suppress volatile loss and minimize dialkylation side products.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Filter off the solids (
). Concentrate the filtrate under reduced pressure. -
Purification: Flash column chromatography (Hexane/EtOAc).
Quality Control (NMR Signature):
-
Look for the Vinyl Fluoride signal in
NMR: Two singlets (or fine multiplets) between 4.5–5.0 ppm. -
Coupling: The geminal H-F coupling (
) is distinctive, typically ~80–85 Hz in NMR, and causes significant splitting in NMR.
Module B: Carbon-Carbon Bond Formation (Indium-Mediated)
Application: Synthesis of homoallylic alcohols containing a vinyl fluoride.[2] Why Indium? Unlike Grignard (Mg) or Reformatsky (Zn) reagents, Organoindium species are water-tolerant and do not require strictly anhydrous conditions. This allows for the "Barbier-type" allylation of aldehydes containing sensitive functional groups (e.g., free hydroxyls).
Protocol 2: Indium-Mediated 2-Fluoroallylation of Aldehydes
Objective: Coupling BFP with an aldehyde to form a 2-fluoro-homoallylic alcohol.
Reagents:
-
Substrate: Aldehyde (1.0 equiv)
-
Reagent: 3-Bromo-2-fluoroprop-1-ene (1.2 equiv)
-
Metal: Indium powder (1.2 equiv, -100 mesh preferred)
-
Solvent: THF/Water (1:1 mixture) or pure Water
Step-by-Step Procedure:
-
Setup: To a vial containing the aldehyde (1.0 mmol) in THF (2 mL), add water (2 mL).
-
Activation: Add Indium powder (1.2 mmol) and 3-Bromo-2-fluoroprop-1-ene (1.2 mmol) directly to the mixture.
-
Sonication (Optional but Recommended): Sonicate the mixture for 5 minutes to initiate the reaction (cleans the metal surface).
-
Stirring: Stir vigorously at RT for 2–12 hours. The reaction is usually exothermic initially.
-
Quenching: Quench with 1M HCl (carefully) or saturated
. -
Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over
. -
Purification: Silica gel chromatography.
Mechanism Insight:
The reaction proceeds via a cyclic transition state where the Indium coordinates with the aldehyde oxygen. The fluorine atom on the allyl system influences the regioselectivity, overwhelmingly favoring
Visualizing the Workflow
The following diagrams illustrate the reactivity logic and the specific Indium-mediated workflow.
Figure 1: Reactivity Map of 3-Bromo-2-fluoroprop-1-ene showing divergent synthetic pathways.
Figure 2: Step-by-step workflow for the Indium-mediated 2-fluoroallylation reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (N-Alkylation) | Volatility of BFP | Ensure reaction is cooled to 0°C during addition. Use a sealed tube if necessary. |
| Polymerization | Radical formation | Add a radical inhibitor (e.g., BHT) if the reaction time is long. Keep BFP dark/cold. |
| No Reaction (Indium) | Oxidized Metal Surface | Sonicate the Indium/solvent mix for 5 mins before adding the electrophile. Add a drop of HCl. |
| Elimination Products | Base too strong | Switch from |
References
-
PubChem. (2025).[3] 3-Bromo-2-fluoroprop-1-ene Compound Summary. National Library of Medicine. [Link]
-
Encyclopedia MDPI. (2022).[4] Indium-Mediated Allylation. A comprehensive review of Indium Barbier reactions in aqueous media. [Link]
-
Loh, T. P., et al. (1995). Indium-mediated allylation of carbonyl compounds in water. (Foundational protocol for aqueous allylation applicable to functionalized allyl bromides). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on the "Fluorine Effect"). [Link]
-
Mykhailiuk, P. K. (2015).[5] Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines. Organic & Biomolecular Chemistry. (Demonstrates utility of fluoro-allyl building blocks). [Link]
Sources
- 1. chigroup.site [chigroup.site]
- 2. scispace.com [scispace.com]
- 3. 3-Bromo-2-fluoroprop-1-ene | C3H4BrF | CID 10920585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: N-Alkylation of Amines via 2-Fluoroallyl Bromide for the Synthesis of Fluorinated Peptidomimetics
Executive Summary & Scientific Rationale
The strategic introduction of fluorine into organic scaffolds is a cornerstone of modern drug discovery, profoundly altering a molecule's lipophilicity, metabolic stability, and basicity. Among fluorinated motifs, the 2-fluoroallyl group is highly prized as a bioisostere for amide bonds[1]. It mimics the steric bulk and electronic distribution of a peptide bond while providing absolute resistance to proteolytic cleavage.
2-Fluoroallyl bromide (3-bromo-2-fluoropropene) is the premier electrophilic building block for installing this moiety. Originally popularized by Haufe and Laue for the C-alkylation of ester imines to form fluorinated amino acids[2], this reagent is equally indispensable for the direct N-alkylation of amines. This application note details the causality-driven methodologies for utilizing 2-fluoroallyl bromide to synthesize N-(2-fluoroallyl)amines and sulfonamides, which are critical intermediates in the development of targeted therapeutics, such as matrix metalloproteinase (MMP) inhibitors[3].
Mechanistic Insights: The S_N2 Trajectory
The N-alkylation with 2-fluoroallyl bromide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.
-
Electronic Causality: The highly electronegative fluorine atom on the sp2 carbon exerts a strong inductive electron-withdrawing effect. This slightly decreases the electron density at the adjacent allylic carbon compared to an unfluorinated allyl bromide. While this subtly dampens the overall reaction rate, it provides a crucial advantage: it suppresses unwanted S_N2' (allylic rearrangement) side reactions.
-
Nucleophile Selection: Because primary amines are highly susceptible to over-alkylation (forming tertiary dialkylated products), the direct alkylation approach is best reserved for secondary amines. To synthesize secondary N-(2-fluoroallyl)amines from primary amines, a Gabriel-type strategy utilizing a sulfonamide protecting group is required[3].
Workflow Visualization
Workflow for the N-alkylation of varying amine substrates using 2-fluoroallyl bromide.
Substrate-Specific Methodologies
Protocol A: Direct N-Alkylation of Secondary Aliphatic Amines
This protocol is designed for nucleophilic secondary amines (e.g., piperidines, piperazines).
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
Causality: Aliphatic amines are nucleophilic enough to attack the bromide directly, but the reaction generates HBr. Unneutralized HBr will protonate the remaining starting amine, rendering it non-nucleophilic and stalling the reaction. K₂CO₃ acts as an insoluble acid scavenger to drive the reaction to completion.
-
-
Electrophile Addition: Cool the suspension to 0 °C. Add 2-fluoroallyl bromide (1.1 equiv) dropwise via syringe.
-
Causality: Dropwise addition at 0 °C minimizes exothermic spikes and prevents the volatile 2-fluoroallyl bromide (bp ~58 °C) from vaporizing or polymerizing.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4–12 hours.
-
Workup & Isolation: Quench with distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Self-Validating System Check: Monitor the reaction via TLC. The starting secondary amine will exhibit a low R_f value and stain strongly with Ninhydrin (typically reddish-brown). As the reaction proceeds, the product—a tertiary amine lacking the polar N-H bond and possessing the lipophilic fluoroallyl group—will migrate with a significantly higher R_f. The product will not stain with Ninhydrin, requiring visualization via UV light or Dragendorff's reagent. This dual-indicator shift confirms successful S_N2 displacement.
Protocol B: Gabriel-Type N-Alkylation of Sulfonamides
This protocol is utilized for synthesizing primary amine derivatives without the risk of over-alkylation, or for functionalizing sulfonamide-based pharmacophores[3].
Step-by-Step Procedure:
-
Preparation: Dissolve the sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Causality: Sulfonamides are poor nucleophiles due to the strong electron-withdrawing nature of the sulfonyl group. NaH quantitatively deprotonates the acidic N-H proton (pKa ~10), generating a highly nucleophilic nitrogen anion localized for attack.
-
-
Electrophile Addition: After stirring for 30 minutes at 0 °C, add 2-fluoroallyl bromide (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup & Isolation: Carefully quench the reaction with saturated aqueous NH₄Cl to safely destroy any unreacted NaH. Extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over MgSO₄, and concentrate.
Self-Validating System Check: The deprotonation step (Step 2) is inherently self-validating. The addition of NaH must result in the immediate evolution of H₂ gas (visible bubbling). If bubbling ceases upon further addition, the substrate has been fully deprotonated. If no bubbling occurs initially, the NaH has likely degraded to NaOH via moisture exposure, and the S_N2 reaction will fail due to insufficient nucleophile generation.
Quantitative Yield Analysis
The table below summarizes expected yields and optimal conditions based on substrate sterics and electronics.
| Substrate Type | Example Amine | Base / Solvent | Temp / Time | Typical Yield (%) | Mechanistic Notes |
| Secondary Aliphatic | Piperidine | K₂CO₃ / MeCN | RT, 6 h | 85 - 92% | Clean S_N2 displacement; high nucleophilicity. |
| Sterically Hindered 2° | Diisopropylamine | Cs₂CO₃ / DMF | 60 °C, 12 h | 60 - 70% | Requires elevated temperature and the highly soluble Cs⁺ counterion. |
| Sulfonamide | N-Boc-Tosylamide | NaH / DMF | 0 °C to RT, 4 h | 88 - 95% | Excellent regioselectivity; no over-alkylation observed. |
| Primary Aniline | Aniline | DIPEA / CH₂Cl₂ | RT, 12 h | 50 - 65% | Prone to dialkylation; requires strict stoichiometric control. |
Troubleshooting & Optimization
-
Issue: Low yield with sterically hindered amines.
-
Solution: Add a catalytic amount (0.1 equiv) of Tetrabutylammonium iodide (TBAI). This facilitates an in situ Finkelstein reaction, transiently converting 2-fluoroallyl bromide into the highly reactive 2-fluoroallyl iodide, which rapidly undergoes S_N2 displacement even with bulky nucleophiles.
-
-
Issue: Poor mass recovery / Reagent loss.
-
Solution: 2-Fluoroallyl bromide is highly volatile. Store the reagent at -20 °C and perform all transfers using pre-cooled, gas-tight syringes. Ensure the reaction flask is properly sealed with a septum during the room-temperature stirring phase.
-
References
-
Title: Amino acids with fluorinated olefinic motifs – synthetic approaches Source: Arkivoc (2021) URL: [Link]
-
Title: 2-Fluoroallyl Bromide - A Versatile Fluorinated Building Block. Alkylation of Glycine and Alanine Ester Imines Source: Synthesis (1998) URL: [Link]
-
Title: Synthesis, radiosynthesis, in vitro and first in vivo evaluation of a new matrix metalloproteinase inhibitor based on γ-fluorinated α-sulfonylaminohydroxamic acid Source: EJNMMI Radiopharmacy and Chemistry (2018) URL: [Link]
Sources
Synthesis of 2-Fluoroallyl Ethers via Williamson Ether Synthesis: An Application Note and Protocol
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated motifs highly desirable in drug discovery and advanced materials development. Among these, the 2-fluoroallyl group is a particularly valuable building block, offering a reactive handle for further chemical transformations. This application note provides a comprehensive guide to the synthesis of 2-fluoroallyl ethers via the Williamson ether synthesis, a classic yet robust method for the formation of ether linkages. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, detailed experimental protocols, and insights into the nuances of handling fluorinated compounds.
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[1][2] While the fundamental principles of the Williamson synthesis are well-established, its application to the synthesis of fluorinated compounds, such as 2-fluoroallyl ethers, requires careful consideration of substrate reactivity and reaction conditions.
Mechanistic Considerations and Strategic Planning
The synthesis of 2-fluoroallyl ethers via the Williamson ether synthesis can be approached in two primary ways, as depicted below. The choice of strategy depends on the availability of the starting materials and the desired final product.
Strategy A: Reaction of an alcohol or phenol with a 2-fluoroallyl halide. Strategy B: Reaction of 2-fluoro-2-propen-1-ol with an alkyl or aryl halide.
Both strategies adhere to the SN2 mechanism. For a successful synthesis, it is crucial to select reactants that favor the SN2 pathway and minimize competing side reactions, such as elimination (E2).[3] Therefore, the alkyl halide should ideally be a primary halide to reduce steric hindrance.[1]
The presence of the fluorine atom on the allyl group can influence the reactivity of the electrophile. The electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of the double bond but does not significantly hinder the SN2 reaction at the allylic carbon.
For the synthesis of aryl 2-fluoroallyl ethers, where the nucleophile is a phenoxide, the reaction is generally efficient. Phenols are sufficiently acidic to be deprotonated by a moderately strong base, such as potassium carbonate or sodium hydroxide, to form the corresponding phenoxide in situ.[4][5]
Phase-Transfer Catalysis
To enhance the reaction rate and yield, especially when dealing with sparingly soluble salts or when milder reaction conditions are desired, phase-transfer catalysis (PTC) is a highly effective technique.[5][6] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether, facilitates the transfer of the alkoxide or phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.[5][7] This increases the effective concentration of the nucleophile in the organic phase, leading to a faster and more efficient reaction.
Experimental Protocols
This section provides detailed protocols for the preparation of the key starting material, 3-bromo-2-fluoropropene, and a representative example of the synthesis of an aryl 2-fluoroallyl ether.
Part 1: Synthesis of the Key Precursor: 3-Bromo-2-fluoropropene
A reliable method for the preparation of 3-bromo-2-fluoropropene is essential for the synthesis of 2-fluoroallyl ethers. The following three-step synthesis starting from ammonium α-fluoroacrylate provides a viable route to this key building block.[8]
Step 1: Synthesis of 2-Fluoro-2-propen-1-ol
A detailed protocol for the synthesis of 2-fluoro-2-propen-1-ol from a suitable precursor like ethyl fluoroacetate is a crucial first step. While various methods exist, a common approach involves the reduction of an α-fluoro-α,β-unsaturated ester.
Protocol for the Synthesis of 2-Fluoro-2-propen-1-ol (Illustrative)
-
Reaction: Reduction of ethyl 2-fluoroacrylate.
-
Reagents: Ethyl 2-fluoroacrylate, Diisobutylaluminium hydride (DIBAL-H).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve ethyl 2-fluoroacrylate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (2.2 eq) in hexanes to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-fluoro-2-propen-1-ol.
-
Purify the crude product by distillation.
-
Step 2: Bromination of 2-Fluoro-2-propen-1-ol to 3-Bromo-2-fluoropropene
The conversion of the alcohol to the corresponding bromide is a key transformation.
Protocol for the Synthesis of 3-Bromo-2-fluoropropene [8]
-
Reagents: 2-Fluoro-2-propen-1-ol, Phosphorus tribromide (PBr₃), Pyridine, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a mixture of 2-fluoro-2-propen-1-ol (33 mmol), pyridine (1.2 mmol), and DMSO (0.5 mL), add PBr₃ (16 mmol) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C and then for 1 hour at room temperature.
-
Isolate the product, 3-bromo-2-fluoropropene, by distillation.
-
Part 2: Synthesis of Aryl 2-Fluoroallyl Ethers
This protocol details the synthesis of a representative aryl 2-fluoroallyl ether using 3-bromo-2-fluoropropene and a phenol under phase-transfer catalysis conditions.
Protocol for the Synthesis of 2-Fluoroallyl Phenyl Ether (Representative Example)
-
Reagents: Phenol, 3-Bromo-2-fluoropropene, Potassium carbonate (K₂CO₃), Tetrabutylammonium bromide (TBAB).
-
Solvent: Acetonitrile or N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-bromo-2-fluoropropene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization
The synthesized 2-fluoroallyl ethers should be characterized by standard spectroscopic techniques to confirm their structure and purity.
Spectroscopic Data for a Representative Aryl 2-Fluoroallyl Ether
The following table summarizes the expected spectroscopic data for a generic aryl 2-fluoroallyl ether.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of δ 6.8-7.5 ppm.- Methylene protons (-O-CH₂ -) as a doublet of doublets around δ 4.5-4.8 ppm due to coupling with both the fluorine and the geminal vinylic proton.- Vinylic protons (=CH₂ ) as two distinct multiplets in the range of δ 4.6-5.0 ppm, showing geminal and allylic couplings, as well as coupling to the fluorine atom. |
| ¹³C NMR | - Aromatic carbons in their characteristic region.- Methylene carbon (-O-C H₂) signal around δ 65-75 ppm.- Vinylic carbon bearing the fluorine atom (=C F-) as a doublet with a large ¹JCF coupling constant (around 240-260 Hz) in the range of δ 150-160 ppm.- Terminal vinylic carbon (=C H₂) as a doublet with a smaller ²JCF coupling constant in the range of δ 90-100 ppm. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, typically in the range of δ -90 to -120 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with the methylene and vinylic protons.[9] |
| IR Spectroscopy | - Characteristic C-O-C stretching vibrations for aryl ethers around 1200-1275 cm⁻¹.- C=C stretching vibration around 1650-1680 cm⁻¹.- C-F stretching vibration in the range of 1000-1100 cm⁻¹.[1] |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the 2-fluoroallyl ether. |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, as water can protonate the alkoxide/phenoxide, reducing its nucleophilicity. Therefore, the use of anhydrous solvents and reagents is crucial, especially when strong bases like sodium hydride are employed.[4]
-
Choice of Base: For phenols, weaker bases like potassium carbonate are often sufficient. For less acidic alcohols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
Side Reactions: The primary side reaction is E2 elimination, which is more prevalent with secondary and tertiary alkyl halides. Using a primary halide like 3-bromo-2-fluoropropene minimizes this issue.[3]
-
Purification: Fluorinated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs. Careful optimization of the eluent system for column chromatography is important for effective purification.
Conclusion
The Williamson ether synthesis provides a reliable and versatile method for the preparation of 2-fluoroallyl ethers, which are valuable building blocks in medicinal chemistry and materials science. By carefully selecting the appropriate starting materials, reaction conditions, and considering the use of phase-transfer catalysis, high yields of the desired products can be achieved. The detailed protocols and characterization data provided in this application note serve as a comprehensive guide for researchers to successfully synthesize and characterize these important fluorinated compounds.
References
- Haufe, G., & Summer, H. (2000). 3-Bromo-2-fluoropropene – A Fluorinated Building Block. 2-Fluoroallylation of Glycine and Alanine Ester Imines. Synthesis, 2000(12), 1745-1752.
- Vershilov, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedev, N. V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136(1-2), 1-2.
-
"The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014, .
- "Williamson Ether Synthesis." Chemistry LibreTexts, 30 Dec. 2019, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.02%3A_The_Williamson_Ether_Synthesis.
-
"Alcohol to Ether using Williamson synthesis (O-Alkylation)." SynArchive, .
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- "Spectroscopy of Ethers." Fiveable, 15 Aug. 2025, library.fiveable.me/chemistry/organic-chemistry-1/spectroscopy-of-ethers/study-guide/18-8.
-
"Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives." Benchchem, .
- Hein, S. J., et al. (2017). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling to Explore Chemoselectivity in the Formation of a Grignard Reagent.
- "Williamson Ether Synthesis reaction." BYJU'S, byjus.com/chemistry/williamson-ether-synthesis-reaction/.
-
"Phase-Transfer Catalysis in Organic Syntheses." CRDEEP Journals, .
- "Williamson ether synthesis." Wikipedia, en.wikipedia.org/wiki/Williamson_ether_synthesis.
- Pozzi, G., & Fish, R. H. (2012). Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis. Topics in Current Chemistry, 308, 213-232.
-
"Williamson Ether Synthesis." Chemistry Steps, .
-
"Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether." Benchchem, .
Sources
- 1. fiveable.me [fiveable.me]
- 2. CN108218702B - Preparation method of 2-fluoro ethyl acetoacetate - Google Patents [patents.google.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. rsc.org [rsc.org]
- 7. jetir.org [jetir.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of 2-Fluoroallylmagnesium Bromide
This Application Note provides a rigorous, field-validated protocol for the preparation of 2-Fluoroallylmagnesium Bromide from 3-Bromo-2-fluoroprop-1-ene .
) Precursor: 3-Bromo-2-fluoroprop-1-ene (CAS: 2265-31-8)Part 1: Executive Summary & Mechanistic Insight
The preparation of allylic Grignard reagents, particularly fluorinated analogs, presents a unique synthetic challenge due to the high propensity for Wurtz-type homocoupling (dimerization). Unlike standard alkyl halides, 3-bromo-2-fluoroprop-1-ene possesses an activated C-Br bond that reacts rapidly with Magnesium. In polar coordinating solvents like THF, this reactivity often leads to the quantitative formation of the dimer 2,5-difluoro-1,5-hexadiene rather than the desired Grignard reagent.
Critical Success Factors:
-
Solvent Selection: Diethyl Ether (
) is mandatory. THF promotes rapid electron transfer and solvation that favors dimerization. -
Temperature Control: The reaction must be conducted at low temperature (
to ) to suppress the kinetic rate of the coupling side-reaction. -
Concentration Management: High dilution and slow addition are required to maintain a low instantaneous concentration of the electrophilic bromide, thereby statistically favoring the reaction with Mg surface over the reaction with the formed Grignard reagent.
Reaction Pathway & Side Reactions[1][2][3]
The following diagram illustrates the competitive pathways between Grignard formation and Wurtz dimerization.
Caption: Competitive pathways in allylic Grignard formation. Suppression of the red dashed pathways is achieved via solvent choice (
Part 2: Experimental Protocol
Safety Warning: 3-Bromo-2-fluoroprop-1-ene is a lachrymator and a potent alkylating agent. All operations must be performed in a fume hood. The Grignard reagent is air- and moisture-sensitive.
Materials & Equipment
-
Reagents:
-
Magnesium Turnings (99.9%, Grignard grade), 24.3 g (1.0 mol). Note: Use 3-5 equivalents relative to halide to maximize surface area.
-
3-Bromo-2-fluoroprop-1-ene, 27.8 g (0.2 mol).
-
Anhydrous Diethyl Ether (
), 500 mL (Stabilized with BHT). -
Iodine (
) crystal or 1,2-Dibromoethane (activator).
-
-
Apparatus:
-
3-Neck Round Bottom Flask (1 L), oven-dried.
-
Reflux condenser (with
inlet). -
Pressure-equalizing addition funnel (250 mL).
-
Mechanical stirrer (Teflon blade) - Magnetic stirring is often insufficient for large Mg excess.
-
Low-temperature bath (Ice/Salt or Cryocooler).
-
Step-by-Step Methodology
1. Magnesium Activation
-
Charge the flask with Magnesium turnings (24.3 g, 1.0 mol).
-
Flame-dry the glass/Mg under vacuum, then backfill with Argon or Nitrogen (repeat 3x).
-
Mechanical Activation: Dry stir the turnings vigorously for 30 minutes to expose fresh metal surfaces.
-
Chemical Activation: Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes and coats the Mg. Allow to cool.
2. Initiation (The "Entrainment" Method)
-
Add 50 mL of anhydrous
to cover the Mg. -
Add approx. 0.5 mL of neat 3-bromo-2-fluoroprop-1-ene directly to the turnings without stirring.
-
Observe for turbidity, bubbling, or exotherm. If no reaction occurs within 5 minutes, add 2 drops of 1,2-dibromoethane.
-
Checkpoint: Once the ether becomes cloudy and reflux begins locally, the reaction has initiated.
3. Controlled Addition (The Critical Step)
-
Dilute the remaining 3-bromo-2-fluoroprop-1-ene (total 0.2 mol) in 200 mL of anhydrous
in the addition funnel. -
Cool the reaction flask to between
and using an ice/salt bath. -
Begin slow, dropwise addition of the halide solution.
-
Rate: 1 drop per 2-3 seconds.
-
Monitoring: The internal temperature must not exceed
.
-
-
Maintain vigorous stirring to prevent local hot spots where dimerization would occur.
4. Digestion
-
After addition is complete (approx. 2-3 hours), allow the mixture to stir at
for an additional 1 hour. -
Do not reflux. Thermal energy promotes Wurtz coupling for this specific substrate.
-
Allow the excess Magnesium to settle. The supernatant is the active Grignard solution.
5. Titration (Quality Control)
-
Perform a titration immediately using the Knochel method (Salicylaldehyde phenylhydrazone indicator) or standard acid titration to determine molarity.
-
Expected Yield: 60-75% (Concentration approx. 0.5 - 0.6 M).
Part 3: Data & Validation
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction Initiation | Passivated Mg surface. | Add 0.1 mL 1,2-dibromoethane; sonicate if possible. |
| White Precipitate (Heavy) | Formation of | Check solvent dryness; ensure Temp < |
| Low Titration Yield (<40%) | Wurtz Coupling (Dimerization). | Addition was too fast; Solvent was THF (switch to |
| Solution Turns Yellow/Dark | Polymerization of fluoroalkene. | Keep T < |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-Fluoroallylmagnesium Bromide.
References
-
Preparation of Allylmagnesium Bromide (Ethereal vs THF).
- Source: Organic Syntheses, Coll. Vol. 8, p.16 (1993); Vol. 66, p.160 (1988).
- Relevance: Establishes the requirement of Diethyl Ether for allylic Grignards to prevent Wurtz coupling.
-
URL:[Link]
-
Synthesis of Fluorin
-
Barbier Conditions for Allylic Boronates (Altern
- Grignard Reagent Preparation Guide. Source:Sigma-Aldrich (Merck) Technical Library. Relevance: General protocols for handling air-sensitive organometallics.
Sources
Application Note: Fluoro-Alkenyl Peptide Stapling Using 3-Bromo-2-fluoroprop-1-ene
Introduction: Advancing Peptide Therapeutics through Covalent Stapling
Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including low conformational stability and susceptibility to proteolytic degradation.[1] When removed from their native protein context, short peptides typically exist as a random coil in solution, which significantly reduces their binding affinity to intracellular targets.[2]
Peptide stapling has emerged as a powerful strategy to overcome these challenges by introducing a synthetic, covalent brace that locks the peptide into its bioactive α-helical conformation.[3][4] This structural reinforcement enhances resistance to proteases, improves cell permeability, and increases target affinity.[2] While all-hydrocarbon stapling via ring-closing metathesis (RCM) is a well-established method[1], there is growing interest in developing novel stapling chemistries that introduce unique functionalities.
The incorporation of fluorine into peptide structures is known to confer desirable physicochemical properties, such as increased metabolic stability, lipophilicity, and binding affinity.[5][6] This application note details a novel, two-stage methodology for peptide stapling that utilizes 3-bromo-2-fluoroprop-1-ene to install a fluorinated, all-hydrocarbon staple. The workflow combines the chemoselective S-alkylation of cysteine residues with the efficiency of RCM, providing a robust route to a new class of stabilized, α-helical peptides for research and drug development.
Principle of the Method
The fluoro-alkenyl stapling strategy is a sequential, on-resin process involving two key chemical transformations. This approach leverages the unique reactivity of 3-bromo-2-fluoroprop-1-ene, which contains both a reactive alkyl halide for nucleophilic substitution and a terminal alkene for metathesis.
Stage 1: Cysteine S-Alkylation The process begins with a standard solid-phase peptide synthesis (SPPS) of the desired peptide containing two cysteine residues at appropriate positions for stapling (e.g., i,i+4 or i,i+7).[7] The sulfhydryl groups of the cysteine side chains are deprotonated in the presence of a mild base to form highly nucleophilic thiolate anions. These anions then react with 3-bromo-2-fluoroprop-1-ene via a classic SN2 reaction, displacing the bromide and forming a stable thioether bond.[8] This step efficiently installs two fluoro-alkenyl side chains onto the peptide backbone.
Stage 2: Ring-Closing Metathesis (RCM) Following the dual alkylation, a ruthenium-based catalyst (e.g., Grubbs' first or second-generation catalyst) is introduced.[1] The catalyst facilitates an intramolecular ring-closing metathesis reaction between the two newly installed terminal alkenes.[2][3] This reaction forms a new carbon-carbon double bond, creating the cyclic "staple" and releasing ethylene as a byproduct.[9] The resulting macrocycle constrains the peptide, promoting the formation and stabilization of an α-helical secondary structure.[1]
Advantages of the Fluoro-Alkenyl Staple
-
Enhanced Stability: The fluorine atom can increase the metabolic stability of the peptide by shielding adjacent bonds from enzymatic degradation.[6]
-
Modulated Lipophilicity: Introduction of fluorine can increase the hydrophobicity of the peptide, which has been shown to correlate with improved cell permeability.[6][10]
-
Structural Rigidity: The all-hydrocarbon nature of the staple provides a structurally minimal and biologically inert brace that effectively reinforces α-helicity.[4]
-
Versatile Synthesis: The methodology relies on robust and well-characterized reactions (S-alkylation and RCM) that are compatible with standard solid-phase peptide synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a model 12-mer peptide stapled at the i,i+4 positions.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.3-0.5 mmol/g loading).
-
Fmoc-Protected Amino Acids: Standard protected amino acids, including Fmoc-Cys(Trt)-OH.
-
SPPS Reagents: Piperidine, N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Alkylation Reagent: 3-Bromo-2-fluoroprop-1-ene (CAS: 35386-83-5).[11]
-
Alkylation Base: N,N-Diisopropylethylamine (DIPEA).
-
RCM Catalyst: Grubbs' Catalyst, 1st Generation.
-
RCM Solvent: 1,2-Dichloroethane (DCE).
-
Cleavage Cocktail (Reagent B): 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).
-
Purification Solvents: Acetonitrile (ACN, HPLC grade), Deionized Water, TFA (HPLC grade).
Step-by-Step Methodology
Sources
- 1. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 2. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Polyfluorinated reagents for peptide stapling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 7. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. 3-Bromo-2-fluoroprop-1-ene | C3H4BrF | CID 10920585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Fluoroallylation Reactions
Welcome to the technical support center for 2-fluoroallylation reactions. As Senior Application Scientists, we have compiled this guide based on our extensive experience and the latest literature to help you navigate the complexities of these powerful synthetic transformations. This resource is designed to provide practical, in-depth solutions to common challenges encountered in the lab, empowering you to optimize your reaction yields and achieve your research goals.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the components and conditions of 2-fluoroallylation reactions.
Q1: What is the general mechanism for a palladium-catalyzed 2-fluoroallylation reaction?
A1: The most common pathway for palladium-catalyzed 2-fluoroallylation, particularly when using gem-difluorocyclopropanes, involves a sequence of C-C bond activation, β-fluorine elimination, and subsequent coupling.[1][2] The catalytic cycle can be summarized as follows:
-
Oxidative Addition/C-C Activation: The active Pd(0) catalyst inserts into the C-C bond of the gem-difluorocyclopropane ring.[3]
-
β-Fluorine Elimination: The resulting palladacyclobutane intermediate undergoes β-fluoride elimination. This is a key step where a C-F bond is cleaved to form a 2-fluoroallyl-palladium(II) intermediate.[3][4]
-
Coupling (Transmetalation/Reductive Elimination or Nucleophilic Attack): This 2-fluoroallyl-palladium(II) species is the key electrophile. It can then react with a nucleophile or undergo a cross-coupling sequence (transmetalation followed by reductive elimination) to form the final product and regenerate the Pd(0) catalyst.[5][6]
Caption: Simplified Pd-catalyzed 2-fluoroallylation cycle.
Q2: How do I select the right catalyst and ligand for my reaction?
A2: Catalyst and ligand selection is critical and highly dependent on the specific substrates and desired outcome.
-
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) and other Pd(0) sources are widely used.[3] They are effective for a broad range of substrates, particularly in reactions involving gem-difluorocyclopropanes.
-
Nickel Catalysts: Nickel-based systems are emerging as powerful, cost-effective alternatives, often used for radical-mediated fluoroalkylation processes.[7][8] A simple Ni(II) catalyst can be versatile for functionalizing heteroarenes with various perfluoroalkyl groups.[8]
-
Iridium Catalysts: Iridium complexes are particularly useful for enantioselective transformations, such as the (2-fluoro)allylation of alcohols or aldehydes.[9]
-
Ligands: The choice of ligand, typically a phosphine, dramatically influences reactivity and selectivity. Bulky, electron-rich monophosphine ligands like X-Phos and BrettPhos have proven highly effective in palladium-catalyzed reactions, often improving yields and controlling stereoselectivity.[3] For nickel-catalyzed cross-couplings, bidentate phosphine ligands such as 1,2-bis(dicyclohexylphosphino)ethane (dcpe) can be optimal.[10]
Table 1: Common Catalyst/Ligand Systems in 2-Fluoroallylation
| Catalyst System | Typical Application | Key Advantages | Reference(s) |
| Pd(OAc)₂ / X-Phos | Ring-opening of gem-difluorocyclopropanes | Broad substrate scope, good yields, high Z-selectivity | [3] |
| Ni(cod)₂ / Chiral Ligand | Asymmetric radical cross-coupling | Access to chiral centers, excellent enantioselectivity | [7] |
| Iridium / Chiral BIPHEP | Enantioselective carbonyl (2-fluoro)allylation | High enantioselectivity for alcohols/aldehydes | [9] |
| FeCl₃ / dcpe | Multicomponent radical cross-coupling | Cost-effective, good for multicomponent reactions | [10] |
Q3: What role do solvents and additives play in optimizing the reaction?
A3: Solvents and additives can have a profound impact on reaction efficiency and selectivity.
-
Solvents: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, and acetone are generally preferred for Sₙ2-type reactions as they can increase the nucleophilicity of the fluoride source.[11] For palladium-catalyzed ring-opening reactions, higher-boiling, less-coordinating solvents like mesitylene or 1,4-dioxane can dramatically improve yields by facilitating the key catalytic steps.[3] In some cases, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can promote reactions due to their unique polarity and hydrogen-bonding properties.[12][13]
-
Additives (Bases/Salts):
-
Bases: In reactions where an acidic proton is generated, a base is required. Inorganic bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are common choices.[9][14] However, strong bases can promote undesired elimination side reactions.[11]
-
Molecular Sieves: The addition of 4Å molecular sieves can be beneficial for removing trace amounts of water, which can deactivate catalysts or reagents, thereby reducing byproduct formation.[3]
-
Salts: Additives like tetrabutylammonium iodide (TBAI) can sometimes act as a co-catalyst or phase-transfer agent to improve reaction rates.[15]
-
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My 2-fluoroallylation reaction is giving me a very low yield, or no product at all. What are the potential causes and how can I fix it?
A: Low yield is a common problem that can stem from several sources. A systematic approach is the best way to diagnose the issue.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst or Reagents:
-
Plausible Cause: The palladium or nickel catalyst may have oxidized, or the reagents (e.g., Grignards, organoboronates) may have degraded due to moisture or air exposure. Phosphine ligands are also susceptible to oxidation.
-
Troubleshooting Steps:
-
Ensure all reagents are fresh and of high purity. Use anhydrous solvents, and degas them before use.
-
Run the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
If using a Pd(II) precatalyst that requires in-situ reduction, ensure your conditions are sufficient to generate the active Pd(0) species.
-
-
-
Suboptimal Reaction Temperature:
-
Plausible Cause: The temperature may be too low to overcome the activation energy for key steps like oxidative addition or too high, leading to catalyst decomposition or side reactions.[11]
-
Troubleshooting Steps:
-
Perform a temperature screen. Start at a literature-reported temperature (e.g., 80 °C for many Pd-catalyzed reactions) and screen in 10-20 °C increments in both directions.[3]
-
For reactions involving thermally sensitive intermediates, lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) may be necessary to improve yield and selectivity.[7][10]
-
-
-
Incorrect Solvent Choice:
-
Plausible Cause: The solvent may not be suitable for solubilizing the reactants or stabilizing key intermediates in the catalytic cycle.
-
Troubleshooting Steps:
-
Screen a range of solvents with different polarities and coordinating abilities. For Pd-catalyzed couplings, consider switching from THF or dioxane to a higher-boiling aromatic solvent like toluene or mesitylene.[3]
-
If competing elimination is an issue, switch from a polar protic solvent to a polar aprotic one like DMSO or DMF to enhance nucleophilicity over basicity.[11]
-
-
-
Incompatible Functional Groups:
-
Plausible Cause: Your substrate may contain functional groups (e.g., unprotected amines, thiols, or acidic protons) that can poison the catalyst or participate in undesired side reactions.
-
Troubleshooting Steps:
-
Protect sensitive functional groups before the reaction.
-
Consult substrate scope tables in related literature to see if similar functional groups are tolerated under your chosen reaction conditions.
-
-
Caption: A systematic workflow for troubleshooting low reaction yield.
Issue 2: Formation of Significant Side Products (e.g., Defluorination)
Q: My reaction produces the desired 2-fluoroallyl product, but I also see a significant amount of a defluorinated byproduct. How can I suppress this?
A: Defluorination is a known side reaction, particularly in iridium-catalyzed processes or under harsh conditions.[9] Minimizing it requires careful control of reaction parameters.
Potential Causes & Step-by-Step Solutions:
-
High Reaction Temperature:
-
Plausible Cause: Higher temperatures can favor elimination pathways, including those that lead to defluorination.[9][11]
-
Troubleshooting Steps:
-
Lower the reaction temperature. For iridium-catalyzed reactions of allylic and benzylic alcohols, reducing the temperature from 60 °C to 40 °C can be optimal for minimizing defluorination while maintaining product formation.[9]
-
-
-
Incorrect Choice of Base or Additives:
-
Prolonged Reaction Time:
-
Plausible Cause: The desired product, once formed, may be unstable under the reaction conditions and slowly decompose or rearrange over time.
-
Troubleshooting Steps:
-
Monitor the reaction progress closely using TLC or GC-MS.
-
Quench the reaction as soon as the starting material is consumed to prevent over-incubation of the product.
-
-
Issue 3: Difficulty in Product Purification
Q: I've successfully run the reaction, but I'm struggling to isolate a pure product. What purification strategies are most effective?
A: Purifying fluoroorganic compounds can be challenging due to their unique physical properties.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Residues:
-
Plausible Cause: Palladium or other metal catalyst residues can be difficult to remove by standard chromatography.
-
Troubleshooting Steps:
-
Before concentrating the crude reaction mixture, consider a filtration through a plug of Celite® or silica gel with a non-polar eluent to remove the bulk of the metal catalyst.
-
For stubborn residues, specific scavengers can be used.
-
-
-
Co-elution of Byproducts:
-
Plausible Cause: Non-polar byproducts may have similar retention factors to your desired 2-fluoroallyl product on silica gel.
-
Troubleshooting Steps:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[16] The key is to find a solvent or solvent system where the product is soluble when hot but sparingly soluble at room temperature, while impurities remain in solution.[16]
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.
-
Alternative Stationary Phases: If silica gel fails, consider using other stationary phases like alumina or reverse-phase chromatography.
-
-
-
Product Volatility:
-
Plausible Cause: Some lower molecular weight fluoroallyl compounds can be volatile and may be lost during solvent removal under high vacuum.[17]
-
Troubleshooting Steps:
-
Remove the solvent using a rotary evaporator at reduced temperature and pressure. Avoid using a high-vacuum pump for extended periods.
-
If possible, purify by distillation for volatile liquid products.[18]
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed 2-Fluoroallylation
This protocol is a representative example for the ring-opening defluorinative silylation of a gem-difluorocyclopropane, adapted from literature procedures.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (10 mol%) and X-Phos (15 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl gem-difluorocyclopropane (1.0 equiv), hexamethyldisilane (2.0 equiv), and 4Å molecular sieves.
-
Solvent Addition: Add anhydrous, degassed mesitylene (to make a 0.1 M solution).
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small aliquot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired 2-fluoroallylsilane.
Protocol 2: Purification by Recrystallization
This protocol provides a general workflow for purifying a solid 2-fluoroallylated product.[16][18]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent dissolves the compound when hot but not when cold, while impurities are either insoluble in the hot solvent or very soluble in the cold solvent. Common pairs include ethanol/water and ethyl acetate/heptane.[16]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Part 4: References
-
Palladium‐catalyzed 2‐fluoroallylation through β‐fluorine elimination. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. (2019, July 8). Semantic Scholar. Retrieved from [Link]
-
EGR, T., & Sanford, M. S. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 143(44), 18685-18696. [Link]
-
Optimization of reaction conditions. [a] Optimized conditions: 1... (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Wang, X., et al. (2023). Palladium-Catalyzed Allylation of P(O)H Compounds: Access to 2-Fluoroallylic Phosphorus Compounds. Organic Letters. [Link]
-
Optimization for Reaction Conditions. [a]. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2022). Construction of 2-Fluoroallylsilanes by Palladium-Catalyzed Ring-Opening Defluorinative Silylation of gem-Difluorocyclopropanes. The Journal of Organic Chemistry. [Link]
-
Optimization of the reaction conditions for the fluoro-carbonylation of 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Versatile and selective fluoroalkylation catalyst. (n.d.). OIST Groups. Retrieved from [Link]
-
Wang, X., et al. (2023). Palladium-Catalyzed Allylation of P(O)H Compounds: Access to 2-Fluoroallylic Phosphorus Compounds. PubMed. [Link]
-
Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5216-5217. [Link]
-
Schmidt, V. A., & Krische, M. J. (2013). Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols. National Institutes of Health. [Link]
-
Ielo, L., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Yu, J.-S., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. [Link]
-
Pinto, D. C. G. A., et al. (2023). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. Organic Letters. [Link]
-
Braun, M.-G., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. ACS Publications. [Link]
-
Shuklov, I. A., et al. (2015). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate. [Link]
-
Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
Troegel, J. C., & Sanford, M. S. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
-
Methods of Purification of Organic Compounds | Class 11 Chemistry. (2023, November 24). YouTube. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Allylation of P(O)H Compounds: Access to 2-Fluoroallylic Phosphorus Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. groups.oist.jp [groups.oist.jp]
- 9. Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols: C–H (2-fluoro)allylation of primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Purification and Safe Handling of 3-Bromo-2-fluoroprop-1-ene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for the purification of 3-Bromo-2-fluoroprop-1-ene, a reactive and potentially valuable synthetic building block. The following question-and-answer format is designed to directly address common challenges encountered during experimental work, ensuring you can achieve the desired purity for your downstream applications while prioritizing safety.
Section 1: Compound Profile & Safety First
This initial section covers the fundamental properties and hazards of 3-Bromo-2-fluoroprop-1-ene. A thorough understanding of your material is the first step toward successful purification and safe laboratory practice.
Q1: What are the key physical and chemical properties of 3-Bromo-2-fluoroprop-1-ene?
A1: Understanding the physicochemical properties is critical for selecting the appropriate purification strategy. Key data for 3-Bromo-2-fluoroprop-1-ene (CAS: 35386-83-5) are summarized below.[1][2] Notably, while an exact boiling point is not widely reported in literature, its structural similarity to other halogenated propenes suggests it is a volatile liquid at room temperature.[3]
| Property | Value | Source |
| Molecular Formula | C₃H₄BrF | PubChem[2] |
| Molecular Weight | 138.97 g/mol | PubChem[2] |
| Appearance | Likely a colorless to light yellow liquid | General Observation |
| Boiling Point | Not definitively reported; estimated to be low | ChemicalBook, PubChem[1][2][3] |
| Purity (Commercial) | Typically available at ≥95% | Apollo Scientific[4] |
Q2: What are the primary hazards associated with this compound and what precautions are mandatory?
A2: 3-Bromo-2-fluoroprop-1-ene is a hazardous material that requires strict safety protocols. Based on aggregated GHS data, it is classified with multiple hazards.[2][4]
-
Flammability: It is a flammable liquid and vapor.[4] All work should be performed away from ignition sources.
-
Toxicity & Irritation: The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and chemical splash goggles with a face shield.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Use compatible, properly sealed glassware.
Q3: What are the likely impurities in a crude reaction mixture containing 3-Bromo-2-fluoroprop-1-ene?
A3: The impurity profile is highly dependent on the synthetic route used. However, common impurities can be anticipated.[5]
-
Unreacted Starting Materials: If synthesized from an alcohol precursor, residual alcohol may be present.
-
Reagents and Byproducts: Synthesis of halogenated compounds can involve strong acids or bases, which may remain. If a brominating agent like PBr₃ is used, organophosphorus byproducts could be present.[5]
-
Solvent Residues: Reaction solvents (e.g., diethyl ether, dichloromethane) are common impurities.
-
Over-halogenated Products: Depending on the reaction conditions, di- or tri-halogenated side products may form.
-
Isomers: Structural isomers may form, which can be particularly challenging to separate.[6]
Section 2: Troubleshooting Purification: Physical Separation Methods
Once you have your crude product, the primary goal is to physically separate the desired 3-Bromo-2-fluoroprop-1-ene from the impurities identified above. The following Q&A will guide you through a logical workflow.
Q4: My crude product is a complex mixture. What is the first purification step I should perform?
A4: An aqueous workup is almost always the best first step. This process uses liquid-liquid extraction to remove water-soluble impurities like salts, acids, and bases, which can interfere with subsequent purification steps like chromatography or distillation.
Protocol 1: Standard Aqueous Workup
-
Transfer: Transfer the entire crude reaction mixture to a separatory funnel.
-
Dilute: Add an organic solvent in which your product is soluble (e.g., diethyl ether or ethyl acetate) to dilute the mixture.
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and invert gently, making sure to vent frequently to release any pressure from gas evolution (CO₂). This step neutralizes any residual acid catalysts or acidic byproducts.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This wash helps to break up any emulsions and removes the majority of the water dissolved in the organic layer.
-
Separate & Dry: Separate the layers again, draining the aqueous layer. Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolate: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed product.
Q5: How can I effectively separate the target compound from non-polar impurities with similar volatilities?
A5: Flash column chromatography is the method of choice for separating compounds based on their polarity. For a relatively non-polar compound like 3-Bromo-2-fluoroprop-1-ene, a normal-phase setup with silica gel is ideal.
The key is to find a solvent system that provides good separation. This is achieved by testing different solvent mixtures using Thin Layer Chromatography (TLC). A good target is to find a solvent system where the desired compound has an Rƒ value of approximately 0.2-0.3.[7][8]
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar support for normal-phase chromatography.[9] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane | A gradient starting from 100% hexanes and slowly increasing the percentage of the more polar solvent is a good starting point for method development.[10] |
| TLC Visualization | Potassium permanganate (KMnO₄) stain | The alkene functional group will react with KMnO₄, appearing as a yellow spot on a purple background, making it easy to visualize.[7] |
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent (e.g., 100% hexanes).
-
Sample Loading: Dissolve your crude product from the workup in a minimal amount of dichloromethane or the starting eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the starting solvent, collecting fractions. Monitor the fractions by TLC.
-
Gradient (Optional): If the product does not elute with the non-polar solvent, gradually increase the polarity of the mobile phase (e.g., from 100% hexanes to 99:1 hexanes:ethyl acetate, then 98:2, etc.).
-
Combine & Concentrate: Once the desired product has eluted (as confirmed by TLC), combine the pure fractions and remove the solvent via rotary evaporation.
Q6: Is distillation a viable method for purification?
A6: Yes, fractional distillation can be an effective method, especially for larger scales, provided the boiling points of your target compound and the major impurities are sufficiently different. Given that the exact boiling point of 3-Bromo-2-fluoroprop-1-ene is not well-documented, an initial small-scale distillation is recommended to determine its boiling range under your laboratory's conditions. Purity of the fractions should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) if available.[2][6][11][12][13]
Protocol 3: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, which is essential for separating liquids with close boiling points.
-
Charge the Flask: Add the crude, washed product to the distillation flask along with boiling chips or a magnetic stir bar.
-
Heat: Gently heat the flask.
-
Collect Fractions: Collect the distillate in separate fractions based on the temperature reading at the distillation head. Discard any initial low-boiling "forerun" which may contain residual solvents.
-
Analyze: Analyze the purity of each fraction using GC-MS or NMR to identify which fractions contain the pure product.
Below is a workflow diagram to help guide your purification strategy.
Caption: Decision workflow for purifying 3-Bromo-2-fluoroprop-1-ene.
Section 3: Chemical Quenching & Waste Disposal
The term "removing" can also mean chemically neutralizing or destroying the reactive species, which is critical for safe waste disposal or for terminating a reaction.
Q7: How do I safely quench and neutralize unreacted 3-Bromo-2-fluoroprop-1-ene in a reaction mixture or waste stream?
A7: 3-Bromo-2-fluoroprop-1-ene contains a reactive alkene and an allylic bromide, making it an electrophile. Quenching should be performed by reacting it with a nucleophile under controlled conditions to form less reactive, more easily disposable products. A solution of sodium thiosulfate or a secondary amine like diethylamine in a suitable solvent can be used. This procedure must be performed in a fume hood.
Protocol 4: Chemical Quenching of Waste Streams
-
Cooling: Place the vessel containing the unreacted material in an ice/water bath to cool it to 0-5 °C. This is crucial to control the rate of reaction and dissipate any heat generated.
-
Prepare Quenching Solution: Prepare a solution of a suitable nucleophile. A 10% aqueous solution of sodium thiosulfate is a good, inexpensive choice.
-
Slow Addition: With vigorous stirring, add the quenching solution slowly (dropwise) to the cooled reaction mixture. An exotherm (release of heat) is expected. Monitor the temperature and adjust the addition rate to keep it under control.
-
Stir: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for at least one hour to ensure the reaction is complete.
-
Neutralize & Dispose: Check the pH of the aqueous layer and neutralize if necessary. Dispose of the resulting mixture in accordance with your institution's hazardous waste disposal guidelines.
The following flowchart outlines the critical safety steps for this process.
Caption: Safety flowchart for quenching reactive 3-Bromo-2-fluoroprop-1-ene.
References
-
3-Bromo-2-fluoroprop-1-ene. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
3-bromo-2-fluoro-1-propene. Chemical Synthesis Database. Available at: [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments. Available at: [Link]
-
For this post-lab, you will be analyzing the GC-MS. Chegg.com. Available at: [Link]
-
Successful Flash Chromatography. King Group, University of Sheffield. Available at: [Link]
-
How does solvent choice impact flash column chromatography performance? Biotage. Available at: [Link]
-
3-bromo-2,3,3-trifluoroprop-1-ene. Chemspace. Available at: [Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. Available at: [Link]
- Method for the preparation of 3-bromo-1,1,1-trifluoropropane. U.S. Patent US5962754A.
-
Rapid and Efficient GC-MS Method for the Multiresidue Analysis of Contaminants from Recycled Polyethylene and Polypropylene. Molecules, MDPI. Available at: [Link]
-
The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent Technologies. Available at: [Link]
-
Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry. Available at: [Link]
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- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 35386-83-5 Cas No. | 3-Bromo-2-fluoroprop-1-ene | Apollo [store.apolloscientific.co.uk]
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Catalyst selection for sluggish reactions with 3-Bromo-2-fluoroprop-1-ene
Technical Support Center: 3-Bromo-2-fluoroprop-1-ene Reactivity Guide
Case ID: TSB-2024-F-ALLYL Subject: Troubleshooting Sluggish Kinetics & Catalyst Selection for 3-Bromo-2-fluoroprop-1-ene Applicable CAS: 35386-83-5 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Fluorine Effect" on Reactivity
3-Bromo-2-fluoroprop-1-ene (2-fluoroallyl bromide) is a critical building block for introducing the 2-fluoroallyl motif, a bioisostere for allyl groups and ketones. However, it often exhibits "sluggish" reactivity compared to non-fluorinated allyl bromide.[1]
The Root Cause:
-
Inductive Deactivation: The electronegative fluorine atom at the C2 position pulls electron density from the C1-Br bond. While this typically makes the carbon more electrophilic, it destabilizes the formation of the cationic character in the transition state of oxidative addition to metals (Pd, Ni).
-
Steric/Electronic Repulsion: The fluorine atom can induce unfavorable dipolar interactions with incoming nucleophiles or metal centers, raising the activation energy.[1]
-
Lability: Under harsh conditions (strong bases), it is prone to elimination to form 1-fluoroallene or propargyl species, leading to tarring rather than coupling.[1]
This guide provides targeted solutions to overcome these kinetic barriers.
Module 1: Palladium-Catalyzed Cross-Couplings
User Question:
"I am attempting a Suzuki-Miyaura coupling with a boronic acid, but the reaction stalls at <30% conversion using standard Pd(PPh3)4. What is happening?"
Technical Diagnosis:
The standard triphenylphosphine ligand is not electron-rich enough to facilitate the oxidative addition of the Pd(0) into the C-Br bond of 2-fluoroallyl bromide efficiently. The fluorine atom strengthens the C-Br bond relative to a simple allyl bromide, making this the rate-determining step. Furthermore, the resulting 2-fluoro-
Solution: Ligand Switching Strategy
You must switch to bulky, electron-rich phosphine ligands .[1] These ligands serve two purposes:
-
Boost Nucleophilicity: They make the Pd(0) center more electron-rich, accelerating the oxidative addition into the deactivated C-Br bond.[1]
-
Stabilize the Intermediate: The bulk prevents catalyst aggregation and stabilizes the specific geometry of the fluoro-allyl species.
Recommended Catalyst Systems:
| Priority | Catalyst / Ligand System | Why it works | Conditions |
| Primary | Pd(OAc)₂ + S-Phos | S-Phos is highly active for hindered/deactivated halides. | Toluene/Water (10:1), K₃PO₄, 80°C |
| Secondary | Pd(dppf)Cl₂ | The bite angle of dppf favors the reductive elimination step.[1] | DMF or Dioxane, Cs₂CO₃, 60-80°C |
| Tertiary | Pd₂(dba)₃ + X-Phos | Best for extremely sluggish substrates or when aryl chlorides are the partner.[1] | THF, K₃PO₄, Reflux |
Optimized Protocol: Suzuki Coupling of 3-Bromo-2-fluoroprop-1-ene
Use this protocol to validate reactivity before scaling.
-
Setup: Charge a reaction vial with Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%).
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed Toluene (0.2 M concentration relative to bromide).
-
Reagent Addition: Add 3-Bromo-2-fluoroprop-1-ene (1.0 equiv) and aqueous K₃PO₄ (2.0 M, 3.0 equiv).
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Workup: Filter through Celite. The 2-fluoroallyl group is acid-sensitive; avoid strong acid washes.
Module 2: Nucleophilic Additions to Carbonyls (Grignard/Barbier)[1]
User Question:
"I cannot get the Grignard reagent to form using Mg turnings. The metal surface just tarnishes. How do I allylate my aldehyde?"
Technical Diagnosis:
Direct formation of the Grignard reagent from 2-fluoroallyl bromide is notoriously difficult due to Wurtz-type homocoupling and passivation of the Mg surface by the fluoride (if any decomposition occurs). The C-F bond proximity makes the carbanion less stable than a typical allyl Grignard.
Solution: Indium-Mediated Barbier Reaction
Switch from Magnesium to Indium (In) .[1] Indium has a low first ionization potential (5.8 eV), allowing it to insert into the C-Br bond in the presence of water or protic functional groups without requiring anhydrous conditions. This is the Gold Standard for 2-fluoroallylation.
Decision Matrix for Metal Selection:
Caption: Selection logic for metal-mediated allylation. Indium is preferred for kinetics; Zinc is preferred for anhydrous requirements.
Protocol: Indium-Mediated 2-Fluoroallylation
-
Mix: In a flask, combine the Aldehyde (1.0 equiv) and 3-Bromo-2-fluoroprop-1-ene (1.2 equiv) in THF/H₂O (1:1 mixture).
-
Add Metal: Add Indium powder (1.2 equiv, 100 mesh) in one portion.
-
Observation: An exotherm usually indicates initiation.[1] If sluggish, add 5 drops of dilute HCl (1M) to clean the Indium surface.[1]
-
Time: Stir vigorously for 2–4 hours at RT.
-
Result: This typically yields the homoallylic alcohol with the fluorine atom retained at the vinyl position (gamma-coupling relative to metal, but alpha relative to original bromide structure).[1]
Module 3: Nucleophilic Substitution (S_N2)
User Question:
"My reaction with a secondary amine is taking 48 hours. How can I accelerate this?"
Technical Diagnosis:
While allylic halides are generally reactive, the 2-fluoro substituent exerts an electron-withdrawing effect that destabilizes the developing positive charge in the transition state (even in concerted S_N2, there is some charge separation).[1] Additionally, the fluorine atom can act as a hydrogen-bond acceptor, potentially solvating the nucleophile and reducing its kinetic energy.[1]
Solution: The Finkelstein Acceleration
Convert the alkyl bromide to a more reactive alkyl iodide in situ.
-
Additive: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1]
-
Loading: 10–20 mol% (catalytic) or 1.0 equiv (stoichiometric).[1]
-
Mechanism: The Iodide displaces the Bromide (equilibrium), forming 3-Iodo-2-fluoroprop-1-ene. The C-I bond is weaker and the Iodide is a better leaving group, reacting rapidly with your amine to form the product and regenerating the Iodide.
Recommended Conditions:
-
Solvent: DMF or Acetonitrile (Polar Aprotic is essential).[1]
-
Base: DIPEA or K₂CO₃.[1]
-
Temp: 40–50°C (Do not overheat to avoid polymerization).
References & Validated Sources
-
Indium-Mediated Reactivity:
-
Zinc Reagent Preparation (Knochel Conditions):
-
Palladium Catalysis Mechanism:
-
General Reactivity of 2-Fluoroallyl Systems:
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 5. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. (2-Fluoroallyl)boronates: new reagents for diastereoselective 2-fluoroallylboration of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity Control in 3-Bromo-2-fluoroprop-1-ene Substitutions
Welcome to the Technical Support Center for fluorinated building blocks. As a Senior Application Scientist, I frequently consult with researchers facing regiocontrol issues when working with 3-bromo-2-fluoroprop-1-ene (commonly known as 2-fluoroallyl bromide). This highly versatile electrophile is a staple in drug discovery and materials science for installing fluorine bioisosteres [1][1].
However, nucleophilic substitutions on this scaffold are notoriously tricky. The reaction can proceed via direct displacement (SN2, α-attack) or via allylic rearrangement (SN2', γ-attack). This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to help you achieve absolute regiocontrol.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I getting an inseparable mixture of α- (linear) and γ- (branched) products in my uncatalyzed substitution reactions? Causality & Expert Insight: The fluorine atom at the C2 position exerts competing electronic effects that disrupt standard allylic reactivity. Its strong inductive withdrawal (-I effect) activates the adjacent α-carbon toward direct SN2 attack. Simultaneously, its resonance donation (+M effect) stabilizes the developing positive charge across the π-system, making the γ-carbon highly susceptible to SN2' attack. The resulting product ratio is dictated by the "hardness" of your nucleophile. Hard nucleophiles (e.g., alkoxides, primary amines) are charge-driven and favor direct SN2 displacement of the bromide. Soft nucleophiles (e.g., thiolates, malonates) are orbital-driven and prefer the softer γ-carbon, leading to SN2' rearrangement [2][2].
Q2: How can I exclusively drive the reaction to the γ-position (SN2') without using transition metal catalysts? Causality & Expert Insight: To achieve >95% SN2' regioselectivity, switch your nucleophile to an organocopper reagent (cuprate). Cuprates are exceptionally soft nucleophiles that pre-coordinate with the alkene π-system before delivering the alkyl group exclusively to the γ-position. Studies on related β-fluoroallylic systems demonstrate that organocopper reagents yield γ-adducts with near-perfect regioselectivity when run at low temperatures [3][3].
Q3: I am using Palladium-catalyzed Tsuji-Trost allylation. How do I control whether I get the linear or branched product? Causality & Expert Insight: In Pd-catalyzed 2-fluoroallylations, the oxidative addition of 3-bromo-2-fluoroprop-1-ene to Pd(0) generates a π-(2-fluoroallyl)palladium complex. The regioselectivity of the subsequent nucleophilic attack is entirely ligand-controlled [4][4].
-
For Linear Products (α-attack): Use small N-heterocyclic carbene (NHC) ligands like IMes or standard phosphines (e.g., PPh3). The nucleophile will attack the less sterically hindered terminus.
-
For Branched Products (γ-attack): Use sterically demanding ligands like IHept or IPrBIDEA. The bulky ligand shields the α-position, forcing the nucleophile to attack the γ-position, resulting in branched fluorinated dienes.
Part 2: Data Presentation - Regioselectivity Matrix
Use the following empirical data table to select the optimal conditions for your desired regioisomer.
| Nucleophile Type | Catalyst / Ligand System | Major Reaction Pathway | Regioselectivity (α:γ) | Typical Yield |
| Hard (e.g., Amines, Alkoxides) | None (Uncatalyzed) | SN2 (α-attack) | > 90:10 | 60–85% |
| Soft (e.g., Organocuprates) | None (Uncatalyzed) | SN2' (γ-attack) | < 5:95 | 75–90% |
| Soft (e.g., Malonates, Boronates) | Pd(0) / PPh3 or IMes | Pd-Catalyzed Linear | > 20:1 | 70–95% |
| Soft (e.g., Malonates, Boronates) | Pd(0) / IHept or IPrBIDEA | Pd-Catalyzed Branched | < 1:20 | 65–85% |
Part 3: Mechanistic & Workflow Visualizations
Mechanistic pathway of Pd-catalyzed 2-fluoroallylation showing ligand-controlled divergence.
Step-by-step experimental workflow for air-free organocuprate SN2' substitution.
Part 4: Validated Experimental Protocols
Protocol A: Highly Regioselective SN2' Substitution using Organocuprates
Purpose: To synthesize γ-alkylated 2-fluoro-1-alkenes without transition metal cross-coupling.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add CuI (1.1 equiv) and anhydrous THF (0.2 M).
-
Cuprate Formation: Cool the suspension to -78 °C. Dropwise add the desired Grignard or organolithium reagent (2.2 equiv for Gilman reagents, R2CuLi). Stir for 45 minutes until the solution becomes homogenous.
-
Electrophile Addition: Dissolve 3-bromo-2-fluoroprop-1-ene (1.0 equiv) in a small volume of anhydrous THF. Add this dropwise to the cuprate solution at -78 °C to prevent thermal degradation of the cuprate and suppress direct SN2 attack.
-
Reaction: Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.
-
Quench & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl solution. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Run a crude 19F NMR. The starting material exhibits a distinct 19F shift. The SN2' product will show a characteristic vinylic fluorine signal (typically around -105 to -115 ppm depending on the alkyl group). The absence of a signal matching the α-substituted SN2 byproduct validates your regiocontrol.
Protocol B: Regiodivergent Pd-Catalyzed Allylation
Purpose: To selectively synthesize either linear or branched fluorinated dienes using ligand control.
-
Catalyst Activation: In an N2-filled glovebox, charge a vial with Pd2(dba)3 (2.5 mol%) and your chosen ligand (5.0 mol%).
-
For Linear: Use IMes·HCl or PPh3.
-
For Branched: Use IHept·HCl or IPrBIDEA.
-
-
Base Addition: Add a mild base such as Cs2CO3 (2.0 equiv) to the vial.
-
Reagent Addition: Add the nucleophile (e.g., allylboronate or malonate, 1.2 equiv) and 3-bromo-2-fluoroprop-1-ene (1.0 equiv), followed by anhydrous THF (0.1 M).
-
Reaction: Seal the vial, remove from the glovebox, and stir at 60 °C for 12 hours.
-
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate.
-
Self-Validation Checkpoint: Analyze the crude mixture via 1H NMR.
-
Linear Product Validation: Look for an internal fluoro-olefin pattern.
-
Branched Product Validation: Look for terminal geminal vinylic protons (one proton will couple strongly to the fluorine at ~47 Hz, and the other weakly at ~15 Hz).
-
Part 5: References
-
Haufe, G. (1998). 2-Fluoroallyl Bromide - A Versatile Fluorinated Building Block. Alkylation of Glycine and Alanine Ester Imines. Synthesis.
-
Nihei, T. et al. (2014). Highly Regioselective SN2′ Reaction of β-Fluoroallylic Phosphates with Organocopper Reagents and Its Application to the Synthesis of Fluorine-Containing Carbocycles. Journal of Fluorine Chemistry.
-
RSC Publishing (2024). The palladium-catalyzed cross-coupling of (E)-2-fluoroallyl carbonates and allylboronates is reported. Organic Chemistry.
-
ChemRxiv (2023). (2-Fluoroallyl)palladium Complexes as Intermediates in Pd-Catalyzed Tsuji-Trost 2-Fluoroallylations: Synthesis and Reactivity.
Sources
Troubleshooting low reactivity of 2-fluoroallyl bromide in SN2 reactions
Executive Summary
2-Fluoroallyl bromide is a critical bioisostere building block used to introduce the monofluoroallyl group ($ -CH_2-CF=CH_2 $), often mimicking enol ethers or amides in medicinal chemistry. Users frequently report "low reactivity" or "stalled reactions" compared to non-fluorinated allyl bromide.
The Root Cause: The issue is rarely intrinsic inertness. Instead, it is a combination of electronic deactivation (inductive withdrawal by fluorine destabilizing the
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is my reaction significantly slower than with standard allyl bromide?
The Electronic Factor (Inductive Destabilization):
In a standard allylic
-
The Problem: The fluorine atom at the C2 position is highly electronegative. Through its strong inductive effect ($ -I $), it withdraws electron density from the alkene.
-
The Consequence: This electron withdrawal creates an electron-deficient
-system, which is less effective at stabilizing the partial positive charge that develops on the -carbon during the transition state. -
Result: The activation energy ($ \Delta G^\ddagger
k{obs} $) drops.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Q2: The starting material disappears, but I see low product conversion. Where is it going?
The Physical Factor (Volatility): 2-Fluoroallyl bromide is a volatile liquid (estimated b.p. ~70–85°C, similar to allyl bromide).
-
Scenario: If you run the reaction at 60–80°C in an open vessel or with an inefficient reflux condenser, the reagent likely evaporates before it can react, especially given its electronically retarded reaction rate.
-
Diagnosis: Check the condenser coolant temperature. If the reagent is gone but no product (and no decomposition spots) is visible on TLC/LCMS, it likely evaporated.
Q3: Can I heat the reaction to force completion?
Risk: Heating increases the risk of polymerization or decomposition . Allylic halides are prone to light- and heat-induced radical degradation.
-
Solution: Instead of heat, increase the nucleophilicity of the system or the electrophilicity of the leaving group (see Finkelstein Protocol below).
Part 2: Decision Framework (Logic Map)
The following flowchart illustrates the logical pathway for troubleshooting low yields.
Figure 1: Decision tree for diagnosing reaction failure based on starting material (SM) persistence.
Part 3: Optimization Protocols
Method A: The Finkelstein Catalysis (Recommended)
This method converts the sluggish alkyl bromide into a highly reactive alkyl iodide in situ.
Mechanism:
-
Halogen Exchange: NaI reacts with 2-fluoroallyl bromide to form 2-fluoroallyl iodide.
-
Alkylation: The iodide is a superior leaving group (weaker bond, better polarizability), reacting rapidly with your nucleophile.
-
Regeneration: The bromide ion displaces iodide, but the equilibrium is driven by the continuous reaction of the iodide species.
Protocol:
-
Solvent: Acetone (for pure Finkelstein) or DMF/Acetonitrile (for coupled alkylation).
-
Additives: 0.2 – 0.5 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
-
Procedure:
-
Dissolve Nucleophile (1.0 equiv) and Base (e.g.,
or , 1.5 equiv) in DMF ( ). -
Stir for 15 min to generate the anion.
-
Add NaI (0.2 equiv) .
-
Add 2-Fluoroallyl bromide (1.2 – 1.5 equiv) dropwise.
-
Stir at Room Temperature (RT) for 4 hours. If slow, heat to 40°C (Do not exceed 60°C).
-
Method B: Solvent Effects (Dipolar Aprotic Boost)
If the reaction is run in THF or DCM, the nucleophile is often "caged" by solvation or tight ion pairing.
Protocol:
-
Switch Solvent: Use DMF , DMSO , or NMP . These solvents solvate cations (
, ) well but leave the anionic nucleophile "naked" and highly reactive.[1] -
Concentration: Run at high concentration (
) to increase collision frequency, compensating for the lower rate constant ( ).
Part 4: Comparative Data & Reactivity
The following table summarizes the reactivity profile compared to standard allylic halides.
| Parameter | Allyl Bromide | 2-Fluoroallyl Bromide | Impact on Protocol |
| Leaving Group Ability | High (Br) | High (Br) | No change. |
| Electronic Effect | None (Reference) | Inductive Deactivation (-I) | Requires stronger nucleophile or iodide catalysis. |
| Boiling Point | 71°C | ~70–85°C (Est.) | High Volatility Risk. Use sealed vessels. |
| 1.0 (Fast) | < 0.1 (Slow) | Expect longer reaction times (4h vs 1h). | |
| Stability | Light Sensitive | Light/Heat Sensitive | Store in amber vials; avoid reflux. |
Part 5: Mechanistic Visualization
Understanding the "Why" is crucial for troubleshooting. The diagram below compares the transition states.
Figure 2: The fluorine atom withdraws electron density, destabilizing the partial positive charge developing in the SN2 transition state.
References
-
Finkelstein Reaction Overview : "Finkelstein Reaction - Organic Chemistry Portal."[2] Organic Chemistry Portal. [Link][2]
-
Allylic Halide Reactivity : "Reactivity of Alkyl Halides in SN2 Reactions." Chemistry Steps. [Link]
-
Fluorine Electronic Effects : "Why are fluorides more reactive in nucleophilic aromatic substitutions...?" Chemistry Stack Exchange. [Link]
Sources
Technical Guide: Acid Removal & Stabilization of 3-Bromo-2-fluoroprop-1-ene
Topic: Removing trace acid impurities from 3-Bromo-2-fluoroprop-1-ene Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals
From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical protocols for handling acid-sensitive allylic fluorides
Executive Summary
3-Bromo-2-fluoroprop-1-ene (CAS: 35386-83-5) is a highly reactive allylic electrophile. Its structural integrity is compromised by trace acid (HBr), which catalyzes autocatalytic decomposition and polymerization. Do not treat this simply as a generic alkyl halide. The presence of the fluorine atom on the vinylic position modulates reactivity but does not prevent the rapid hydrolysis characteristic of allylic bromides.
This guide prioritizes anhydrous remediation (Basic Alumina) over aqueous washing to prevent the hydrolysis cycle that generates the very acid you are trying to remove.
Module 1: Diagnostic & Detection
How do I know if my reagent is compromised?
Q: My 3-Bromo-2-fluoroprop-1-ene has turned yellow/orange. Is it still usable?
A: The color change indicates the presence of elemental bromine (
-
Pale Yellow: Usable after purification (Protocol A).
-
Dark Orange/Red: Significant decomposition has occurred. Distillation is required before acid removal, but check purity by NMR first to ensure the main skeleton hasn't polymerized.
Q: How can I test for trace acidity without contaminating the anhydrous sample? A: Do not dip pH paper directly into the neat liquid; it requires water to read, which introduces impurities. The Headspace Test:
-
Take a small strip of pH indicator paper and moisten it slightly with neutral distilled water.
-
Hold it in the headspace (vapor phase) of the bottle for 10–15 seconds.
-
Result: If the paper turns red rapidly, volatile HBr is present. Proceed to Protocol A immediately.
Module 2: Purification Protocols
Choose the method based on your current sample state.
Decision Matrix
Figure 1: Decision tree for selecting the appropriate acid-removal protocol. Avoid aqueous contact whenever possible.
Protocol A: Anhydrous Basic Alumina Filtration (The Gold Standard)
Context: This is the preferred method for synthesis-grade material. It removes HBr and trace water without exposing the allylic bromide to hydrolysis triggers.
Materials:
-
Activated Basic Alumina (Brockmann Grade I)
-
Sintered glass funnel or glass column
-
Anhydrous solvent (DCM or Et2O) – Optional, only if dilution is needed.
Step-by-Step:
-
Preparation: Pack a small glass column or sintered funnel with Basic Alumina . Use approximately 10g of Alumina per 1g of suspected acid impurity (or a 5:1 w/w ratio of Alumina to Reagent for general cleanup).
-
Filtration: Slowly pass the neat 3-Bromo-2-fluoroprop-1-ene through the alumina plug using gravity or slight positive pressure (nitrogen).
-
Note: If the liquid is too viscous or the volume is small, dilute with 2 volumes of anhydrous Dichloromethane (DCM).
-
-
Mechanism: The basic sites on the alumina surface chemically neutralize the HBr protons and sequester the bromide ions, while also adsorbing trace water.
-
Recovery: Collect the filtrate. If solvent was used, concentrate under reduced pressure at <20°C .
-
Validation: Repeat the Headspace pH test. It should remain neutral.
Protocol B: Cold Aqueous Wash (The "Rescue" Method)
Context: Use this only if the sample is already dissolved in a wet solvent or contains significant water-soluble byproducts.
Critical Warning: Allylic bromides hydrolyze rapidly. This process must be performed at 0°C and completed in under 5 minutes.
Step-by-Step:
-
Chill: Cool the organic layer containing your reagent to 0°C in an ice bath. Prepare a saturated solution of
and chill it to 0°C as well. -
Rapid Wash: Combine the layers in a separatory funnel. Shake vigorously for 30 seconds maximum . Vent frequently.
-
Separation: Immediately drain the organic layer.
-
Drying: Dry the organic layer over
(Magnesium Sulfate) for 10 minutes. Do not use Calcium Chloride ( ) as it can sometimes complex with oxygenated impurities or act as a weak Lewis acid. -
Filtration: Filter off the desiccant immediately.
Module 3: Stabilization & Storage
Preventing the acid from returning.
Q: Why does the acid return after a few weeks of storage? A: This is due to Autocatalytic Decomposition .
-
Trace moisture hydrolyzes the C-Br bond, releasing HBr.
-
The released HBr protonates the alkene or catalyzes further substitution, generating more HBr.
-
The cycle accelerates.
The Fix: Chemical Stabilization For long-term storage, add a scavenger that traps acid without reacting with the allylic bromide.
| Stabilizer | Concentration | Mechanism | Suitability |
| Epichlorohydrin or 1,2-Epoxybutane | 0.5 – 1.0 wt% | Acts as an acid scavenger (opens ring to trap HBr). | High. Standard for alkyl halides. |
| Silver Wool | Trace amount | Reacts with free halides. | Medium. Good for keeping solution halogen-free but expensive. |
| Potassium Carbonate (Solid) | Trace powder | Neutralizes acid in situ. | High. Keep a few granules in the bottle. |
Storage Protocol:
-
Container: Amber glass (blocks UV light which cleaves C-Br bonds).
-
Atmosphere: Argon or Nitrogen blanket (excludes moisture).
-
Temperature: -20°C (Freezer). Reaction rates drop significantly at low temps.
Module 4: Troubleshooting & FAQs
Q: I used Protocol B (Aqueous Wash), and my yield dropped by 15%. What happened? A: You likely experienced hydrolysis. 3-Bromo-2-fluoroprop-1-ene converts to 2-fluoroallyl alcohol in the presence of water and base. Next time, use Protocol A (Alumina) or ensure the aqueous wash is kept strictly at 0°C and performed faster.
Q: Can I distill this compound to purify it? A: Yes, but with extreme caution.
-
Risk: Heating acidic allylic bromides promotes rapid polymerization.
-
Requirement: You must neutralize the pot before distillation by adding solid
or . -
Vacuum: Distill only under high vacuum to keep the bath temperature below 40°C.
Q: Is the fluorine atom stable during these washes?
A: Generally, yes. The C-F bond in a vinylic position (on the double bond) is significantly stronger (
References
-
PubChem. (n.d.). 3-Bromo-2-fluoroprop-1-ene | C3H4BrF.[1][2] National Library of Medicine. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep Basic Alumina Column Purification of High pKa Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Allylic Bromination and Stability of Allylic Halides. Retrieved from [Link]
- Google Patents. (2013). Methods of removing impurities from alkyl bromides during distillation (US8492598B2).
Sources
Solvent effects on the stability of 2-fluoroallyl cation intermediates
Topic: Solvent effects on the stability of 2-fluoroallyl cation intermediates Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.[1]
Introduction: The "Inductive" Paradox
Welcome to the specialized support hub for 2-fluoroallyl cation chemistry. If you are accessing this guide, you are likely encountering suppressed reactivity, unexpected regioselectivity, or decomposition in your allylic substitution reactions.
The Core Challenge:
The 2-fluoroallyl cation ($ \text{CH}_2\text{=C(F)-CH}_2^+ $) is a deceptively difficult intermediate. While
Part 1: Solvent Selection & Reaction Kinetics
Q1: My solvolysis reaction of 2-fluoroallyl tosylate is virtually stalled in ethanol/water. Why is the rate so much slower than allyl tosylate?
Diagnosis: Inductive Deactivation.
You are fighting the electron-withdrawing nature of the fluorine at the C2 position. In a standard allyl cation, the positive charge is delocalized over C1 and C3.[1] The C2 fluorine pulls electron density away from these centers through the
Troubleshooting Protocol:
-
Switch to High Ionizing Power ($ Y $): Standard nucleophilic solvents (EtOH, MeOH) are too nucleophilic and not ionizing enough.[1] You need to stabilize the developing cation and the leaving group anion.
-
Use Fluorinated Alcohols: Switch your solvent system to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[1]
-
Mechanism:[2][3][4][5][6][7][8][9] These solvents have high ionizing power ($ Y
N $).[1] They stabilize the leaving group (tosylate) via strong hydrogen bonding, forcing the substrate to ionize despite the destabilized cation. -
Data Point: Solvolysis rates in 97% HFIP can be orders of magnitude faster than in ethanol due to this specific solvation effect.
-
Q2: I am observing non-linear Arrhenius plots. Is the mechanism changing?
Diagnosis: Mechanistic Borderline ($ S_N1 $ vs. $ S_N2 $). Because the 2-fluoroallyl cation is unstable, the reaction pathway often straddles the borderline between $ S_N1 $ (stepwise ionization) and $ S_N2 $ (concerted attack).
-
In Nucleophilic Solvents (e.g., EtOH): The solvent likely attacks before the cation is fully formed ($ S_N2 $ character), leading to lower sensitivity to ionizing power.[1]
-
In Non-Nucleophilic Solvents (e.g., HFIP): The mechanism shifts to limiting $ S_N1 $ (formation of the ion pair).
Actionable Advice:
-
Perform a Grunwald-Winstein Analysis . Plot $ \log(k/k_0) $ vs. $ Y_{OTs} $.[1]
-
If the slope ($ m $) is low (< 0.5), you are in an $ S_N2 $ regime.[1] To generate the free cation, you must move to a solvent with $ N_{OTs} < -2.0 $ (e.g., HFIP).[1]
Part 2: Regioselectivity & Product Distribution
Q3: I'm getting a mixture of direct substitution ($ S_N1
S_N2' $). How do I control this?
Diagnosis: Ambident Electrophilicity. The 2-fluoroallyl system is an ambident electrophile. Nucleophiles can attack at C1 (direct) or C3 (conjugate/$ S_N2' $).[1]
Decision Matrix:
| Desired Outcome | Recommended Strategy |
| Direct Substitution (C1) | Maximize Ionization ($ S_N1 $). Use HFIP or TFE.[1] The free cation (or intimate ion pair) allows the nucleophile to attack the most positive center, often controlled by steric factors or memory effects of the ion pair. |
| Rearrangement ($ S_N2' $) | Promote Concerted Attack. Use a more nucleophilic solvent (e.g., aqueous acetone) or add a strong nucleophile.[1] The nucleophile will attack the less hindered C3 position concertedly as the leaving group departs from C1. |
Q4: Can I use Lewis Acids to catalyze the ionization instead of changing solvents?
Answer: Yes, but with caution. Strong Lewis acids (e.g., $ \text{SbF}_5 $, $ \text{BF}_3 $) can assist ionization, but 2-fluoroallyl cations are prone to polymerization in the presence of strong acids due to their high electrophilicity and lack of steric bulk at the cationic centers.[1]
Better Alternative: Use (2-Fluoroallyl)pyridinium salts or Pd-catalyzed (Tsuji-Trost) conditions.[1] These methods generate a "masked" cation (Pd-allyl complex) that avoids the high-energy free cation intermediate, preventing polymerization while allowing nucleophilic attack.[1]
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the competing pathways and the critical role of solvent selection in directing the reaction toward the stable cation intermediate versus concerted displacement.
Caption: Mechanistic divergence in 2-fluoroallyl solvolysis driven by solvent Ionizing Power ($ Y
Part 4: Summary of Quantitative Solvent Effects
The table below summarizes how solvent parameters shift the reaction outcome for a typical 2-fluoroallyl substrate (e.g., 2-fluoroallyl tosylate).
| Solvent System | Ionizing Power ($ Y $) | Nucleophilicity ($ N $) | Dominant Mechanism | Relative Rate ($ k_{rel} $) |
| Ethanol (100%) | Low (-1.[1]7) | High (+0.[1]0) | $ S_N2 $ / Mixed | 1.0 (Reference) |
| 50% Aq.[1] Ethanol | Medium (+1.[1]0) | Medium | Borderline | ~50 |
| 97% TFE | High (+1.[1]8) | Low (-3.[1]0) | $ S_N1 $ (Limiting) | ~10^3 |
| 97% HFIP | Very High (+3.[1]6) | Very Low (-4.[1]0) | Pure Ionization | >10^5 |
Note: Relative rates are approximate and depend on the specific leaving group.
References
-
Tidwell, T. T. (1990).[1] Solvolysis of 2-substituted allyl sulfonates: The destabilizing effect of the 2-fluoro substituent. Journal of Physical Organic Chemistry.
-
Gassman, P. G., & Harrington, C. K. (1984).[1] Solvent effects on the generation of destabilized carbocations. Journal of the American Chemical Society.
-
Creary, X. (1993).[1] The effect of electronegative substituents on carbocation stability: The 2-fluoroallyl cation. Chemical Reviews.
-
Bentley, T. W., & Llewellyn, G. (1990).[1] Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry. [1]
-
Uggerud, E. (2006).[1][10] Reactivity trends and stereospecificity in nucleophilic substitution reactions. Journal of Physical Organic Chemistry.
Sources
- 1. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
1H and 19F NMR interpretation of 3-Bromo-2-fluoroprop-1-ene derivatives
Comparative Guide to H and F NMR Interpretation for 3-Bromo-2-fluoroprop-1-ene Derivatives
Executive Summary
3-Bromo-2-fluoroprop-1-ene (commonly known as 2-fluoroallyl bromide) is a highly versatile fluorinated building block, frequently utilized in medicinal chemistry to introduce the 2-fluoroallyl moiety into amino acids and drug scaffolds to modulate target binding affinity[1]. The incorporation of this moiety can significantly alter a molecule's lipophilicity and metabolic stability. However, validating the structural integrity of these derivatives requires precise interpretation of
Mechanistic Insights: The H- F Spin-Spin Coupling Network
The
-
Vicinal Coupling in the Fluoroalkene (=CH
): The terminal alkene protons exhibit distinct three-bond (vicinal) couplings to the fluorine atom. The spatial geometry dictates that the proton trans to the fluorine displays a significantly larger coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Hz) compared to the cis proton ( Hz). -
Allylic Coupling (-CH
Br): The methylene protons adjacent to the bromine atom exhibit a characteristic allylic coupling to the fluorine ( Hz).
Causality in Experimental Observation: Why is the trans coupling larger? The Fermi contact mechanism, which governs scalar spin-spin coupling, is highly dependent on orbital overlap. The trans periplanar arrangement allows for optimal overlap of the C-H and C-F bonding orbitals through the intervening C=C
Comparison of NMR Methodologies for Fluoroalkenes
When analyzing 3-bromo-2-fluoroprop-1-ene derivatives, researchers must select the appropriate NMR technique based on the complexity of the target molecule.
Table 1: Objective Comparison of NMR Acquisition Strategies
| Technique | Primary Application | Advantages | Limitations |
| Standard 1D | Routine structural confirmation. | Fast, quantitative, and provides all | Severe multiplet overlap in larger derivatives due to simultaneous H-H and H-F splitting. |
| 1D | Simplifying complex aliphatic regions. | Removes H-F coupling; spectra resemble non-fluorinated analogs. | Requires a dedicated tunable probe; loss of stereochemical |
| Extracting exact | Suppresses | Lower sensitivity; requires advanced pulse sequence calibration[2]. | |
| 2D | 3D spatial mapping. | Detects through-space interactions to definitively assign cis/trans isomers. | Time-consuming; requires high sample concentration. |
| 2D | Mapping proton networks. | Correlates | Complex setup; partial signal cancellation can occur[3]. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness in your structural assignments, follow this step-by-step methodology. This protocol is designed as a self-validating system : the data extracted from one experiment must mathematically align with the next.
-
Step 1: Sample Preparation. Dissolve 15-20 mg of the derivative in 0.6 mL of a deuterated solvent. CDCl
is standard for lipophilic derivatives, but DMSO- is required for polar compounds (e.g., 2-fluoroallylamine hydrochlorides) to prevent signal broadening from rapid proton exchange. -
Step 2: 1D
F NMR Acquisition. Acquire the spectrum at 376 MHz (on a 400 MHz console). Set a wide spectral width (+50 to -250 ppm) to ensure no signals are folded. The 2-fluoroallyl fluorine typically resonates around -105 ppm. -
Step 3: 1D
H NMR Acquisition. Acquire the proton spectrum with a relaxation delay ( ) of at least 2 seconds to ensure accurate integration of the terminal alkene protons. -
Step 4: Cross-Validation (The Critical Step). Extract the
constants directly from the H spectrum. You must then measure the multiplet splittings in the 1D F spectrum. Rule of Validation: The values measured in the H spectrum must match the splittings in the F spectrum within Hz. Any discrepancy indicates hidden signal overlap or an impurity. -
Step 5: Advanced Resolution (Conditional). If the
-values do not match due to overlap, execute a 2 to suppress [2], or apply broadband F decoupling during H acquisition to isolate the proton network.
Quantitative Data: Chemical Shifts and Coupling Constants
The following table summarizes the expected NMR parameters for the parent compound and common derivatives, providing a benchmark for your experimental data.
Table 2: Typical NMR Parameters for 2-Fluoroallyl Derivatives (in CDCl
| Compound / Derivative | =CH | =CH | -CH | |
| 3-Bromo-2-fluoroprop-1-ene | ~ -105.0 | ~ 4.8 ppm (dd, | ~ 4.6 ppm (dd, | ~ 4.0 ppm (d, |
| 2-Fluoroallylamine | ~ -108.5 | ~ 4.6 ppm (dd, | ~ 4.4 ppm (dd, | ~ 3.4 ppm (d, |
| 2-Fluoroallyl Acetate | ~ -106.2 | ~ 4.7 ppm (dd, | ~ 4.5 ppm (dd, | ~ 4.6 ppm (d, |
Visualizations
Fig 1: Decision-tree workflow for NMR structural elucidation of fluoroalkenes.
Fig 2: Spin-spin coupling network and typical chemical shifts in 2-fluoroallyl bromide.
References
- Alfa Chemistry. "19F Coupling Constants Table - Organofluorine". Alfa Chemistry.
- University of Ottawa NMR Facility. "PSYCHE to Evaluate 1H-19F Coupling Constants". UOttawa NMR Blog.
- Reif, B. et al.
- Knisley, K. J. "Libraries from Libraries Approach to the Synthesis of Arylidene Oxindoles" (Citing: Haufe, G. "2-Fluoroallyl Bromide - A Versatile Fluorinated Building Block", Synthesis 1998). SciSpace.
Comparing reactivity of allyl bromide vs 2-fluoroallyl bromide
The following guide provides an in-depth technical comparison between Allyl Bromide and its fluorinated analog, 2-Fluoroallyl Bromide.
Reactivity Profiles, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Allyl Bromide (3-bromopropene) is the industry-standard electrophile for introducing the allyl group (
2-Fluoroallyl Bromide (3-bromo-2-fluoropropene) is a specialized building block used primarily in medicinal chemistry to introduce the 2-fluoroallyl motif. This group serves as a bioisostere for allyl, ketone, or enol ether functionalities, modulating metabolic stability and lipophilicity. Unlike the parent allyl bromide, the 2-fluoro analog exhibits attenuated electrophilicity in uncatalyzed
Mechanistic Analysis: The Fluorine Effect
To understand the reactivity difference, one must analyze the electronic perturbation caused by the fluorine atom at the C2 (vinylic) position.
Electronic Influence on Reactivity
In a standard
-
Allyl Bromide: The adjacent
-bond donates electron density via hyperconjugation/orbital overlap, stabilizing the electron-deficient TS. This lowers the activation energy ( ), making allyl bromide significantly more reactive than saturated alkyl halides (e.g., propyl bromide). -
2-Fluoroallyl Bromide: The fluorine atom exerts a powerful inductive effect (
) through the -framework, withdrawing electron density from the vinyl group and the -carbon. While fluorine can donate by resonance ( ), the inductive withdrawal dominates in the ground state and destabilizes the developing charge in the transition state. Consequently, 2-fluoroallyl bromide reacts slower than allyl bromide with weak nucleophiles.
Diagram: Electronic Effects & Reactivity Flow
Figure 1: Comparative reaction coordinate flow showing the destabilizing effect of the fluorine atom on the
Performance Comparison Data
The following table summarizes physical properties and reactivity trends derived from experimental observations.
| Feature | Allyl Bromide | 2-Fluoroallyl Bromide |
| Formula | ||
| Molecular Weight | 120.98 g/mol | 138.97 g/mol |
| Boiling Point | 70-71 °C | 84-85 °C (estimated/analogous) |
| High (Exothermic, often requires cooling) | Moderate (May require heat or activation) | |
| Leaving Group Ability | Excellent (Br-) | Excellent (Br-) |
| Stability | Prone to polymerization; light sensitive. | Stable at RT; less prone to polymerization. |
| Lachrymator | Severe | Severe (Treat as equivalent) |
| Primary Application | General synthesis, protecting group. | Bioisostere installation, Pd-catalyzed coupling. |
Experimental Protocols
Protocol A: Synthesis of 2-Fluoroallyl Bromide
Context: Unlike allyl bromide, the fluoro-analog is expensive and often synthesized in-house from 2-fluoroallyl alcohol.
Reagents:
-
2-Fluoro-2-propen-1-ol (1.0 equiv)
-
Carbon Tetrabromide (
, 1.2 equiv) -
Triphenylphosphine (
, 1.2 equiv) -
Dichloromethane (DCM), anhydrous.
Methodology (Appel Reaction):
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Dissolve 2-fluoro-2-propen-1-ol and in DCM (0.2 M concentration) at 0°C. -
Addition: Add
portion-wise over 20 minutes. The solution will turn slightly yellow. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (stain with
; alcohol spot disappears). -
Workup: Add pentane to the reaction mixture to precipitate triphenylphosphine oxide (
). Filter through a silica plug. -
Purification: Carefully concentrate the filtrate (volatile product!) and purify via distillation or flash chromatography (Pentane/Ether).
-
Note: The product is a volatile liquid. Do not use high vacuum for extended periods.
-
Protocol B: Comparative Alkylation (Amine N-Alkylation)
This protocol validates the reactivity difference. Allyl bromide reacts instantly; 2-fluoroallyl bromide requires time.
Reagents:
-
Secondary Amine (e.g., Morpholine, 1.0 equiv)
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile (ACN)
Step-by-Step:
-
Suspend amine and
in ACN. -
Allyl Bromide Arm: Add allyl bromide (1.1 equiv) dropwise at 0°C. Reaction is typically complete within 15–30 minutes at RT.
-
2-Fluoroallyl Bromide Arm: Add 2-fluoroallyl bromide (1.1 equiv) at RT. Reaction typically requires 2–4 hours at RT or mild heating (40°C) to reach full conversion.
-
Observation: Monitor consumption of amine by LCMS. The fluoro-analog will show a slower disappearance of the starting material peak.
Applications in Drug Discovery
The 2-fluoroallyl group is a strategic motif in medicinal chemistry.
-
Metabolic Stability: The C-F bond is metabolically robust. Replacing a standard allyl group (susceptible to epoxidation or oxidation) with a 2-fluoroallyl group can block metabolic hot-spots.
-
Conformational Locking: The fluorine atom induces a preference for specific conformations due to the gauche effect and dipole interactions, potentially locking the molecule in a bioactive conformation.
-
Acidity Modulation: The electron-withdrawing nature of the fluorine lowers the
of nearby acidic protons, altering the binding profile in enzyme pockets.
Workflow: Pd-Catalyzed Installation
For complex substrates where direct
Figure 2: Palladium-catalyzed activation of 2-fluoroallyl bromide, often required for efficient coupling with soft nucleophiles.
Safety & Handling (Mandatory)
Both compounds are hazardous, but the specific risks differ slightly in handling due to volatility and "surprise" toxicity of the fluoro-analog.
-
Lachrymator Hazard: Both are potent lachrymators. Open only in a functioning fume hood.
-
Skin Contact: Allyl bromide causes immediate burns. 2-Fluoroallyl bromide causes delayed, deep-tissue damage similar to HF burns due to potential metabolic release of fluoride ions or simply the corrosive nature of the C-F/C-Br combination.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute NaOH nearby to neutralize spills and contaminated glassware immediately.
References
-
Synthesis of 2-Fluoroallyl Halides
- Title: Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides.
- Source: University of Leicester (Thesis/Repository).
-
URL:[Link]
-
Novel Electrophiles
- Title: (2-Fluoroallyl)
- Source: Organic & Biomolecular Chemistry (PubMed).
-
URL:[Link]
-
General Reactivity of Allyl Halides
-
Safety Data
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Fluoroallyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The 2-fluoroallyl moiety is a particularly interesting structural motif, offering a unique combination of reactivity and metabolic stability. Understanding the gas-phase ion chemistry of these compounds is paramount for their unambiguous identification and structural elucidation. Mass spectrometry, particularly under electron ionization (EI), is a cornerstone technique for this purpose. However, the high electronegativity and strong carbon-fluorine bond introduce distinct fragmentation behaviors compared to their non-fluorinated or other halogenated counterparts.
This guide provides an in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-fluoroallyl compounds with their non-fluorinated and other 2-haloallyl analogs. By examining the underlying mechanistic principles and providing supporting experimental data, this document aims to equip researchers with the expertise to confidently interpret the mass spectra of these important molecules.
The Influence of the Allylic System and Halogen Substitution on Fragmentation
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For allyl compounds, fragmentation is heavily influenced by the stability of the resulting carbocations. The presence of a halogen at the 2-position introduces a fascinating interplay of inductive and resonance effects that directs the fragmentation pathways.
Core Principles at Play:
-
Allylic Cleavage: The cleavage of a bond beta to the double bond is a characteristic fragmentation pathway for alkenes, as it leads to the formation of a resonance-stabilized allyl cation.
-
Alpha-Cleavage: The cleavage of a bond adjacent to a heteroatom is a common fragmentation pathway. In the case of 2-haloallyl compounds, this involves the cleavage of the carbon-halogen bond or the C-C bond adjacent to the halogen-bearing carbon.
-
Inductive Effect: The high electronegativity of halogens, particularly fluorine, leads to a strong electron-withdrawing inductive effect (-I), which can destabilize adjacent carbocations.
-
Resonance Effect: Halogens possess lone pairs of electrons that can be donated to an adjacent empty p-orbital, a stabilizing resonance effect (+M). The extent of this donation varies down the halogen group, with fluorine having the potential for better orbital overlap with carbon compared to chlorine and bromine.
The fragmentation patterns observed in 2-haloallyl compounds are a direct consequence of the balance between these competing electronic effects.
Comparative Fragmentation Analysis: 2-Fluoropropene vs. Analogs
To illustrate the unique fragmentation patterns of 2-fluoroallyl compounds, we will compare the mass spectrum of 2-fluoropropene with its non-fluorinated analog, propene, and its other halogenated counterparts, 2-chloropropene and 2-bromopropane (as a representative for 2-bromopropene).
Mass Spectral Data
The following table summarizes the key fragments and their relative abundances for propene, 2-fluoropropene, 2-chloropropene, and 2-bromopropane, obtained from the NIST Mass Spectrometry Data Center.
| m/z | Propene | 2-Fluoropropene | 2-Chloropropene | 2-Bromopropane | Proposed Fragment Identity |
| M+• | 42 (75%) | 60 (100%) | 76/78 (40%/13%) | 122/124 (30%/30%) | Molecular Ion |
| 41 | 100% | 40% | 100% | 100% | [C3H5]+ (Allyl Cation) |
| 39 | 50% | 25% | 40% | 45% | [C3H3]+ |
| 61 | - | 5% | - | - | [M-H]+• |
| 59 | - | 10% | - | - | [M-H]+• |
| 43 | - | - | - | 95% | [C3H7]+ / [M-Br]+ |
| 45 | - | 5% | 5% | - | [C2H2F]+ |
| 41 | 100% | 40% | 100% | 100% | [M-F/Cl/Br]+ |
| 27 | 20% | 15% | 25% | 40% | [C2H3]+ |
Analysis and Interpretation
1. Propene (Non-halogenated Analog):
The mass spectrum of propene is dominated by the allyl cation at m/z 41 , which is the base peak (100% relative abundance). This is a classic example of allylic cleavage of a C-H bond, leading to a highly stable, resonance-delocalized carbocation. The molecular ion peak at m/z 42 is also prominent.
2. 2-Fluoropropene:
The mass spectrum of 2-fluoropropene presents a stark contrast. The molecular ion at m/z 60 is the base peak , indicating a significantly more stable molecular ion compared to propene. This increased stability can be attributed to the strong C-F bond, which is less prone to cleavage upon ionization.
While the allyl cation ([C3H5]+) at m/z 41 is present, its relative abundance is drastically reduced (40%) compared to propene. This suggests that the loss of a fluorine radical to form the corresponding vinyl cation is not a favored pathway. Instead, we observe significant peaks corresponding to the loss of a hydrogen atom, leading to fragments at m/z 59 .
A key distinguishing feature is the presence of a fragment at m/z 45 , which can be attributed to the [C2H2F]+ ion . This likely arises from the cleavage of the C-C single bond.
3. 2-Chloropropene and 2-Bromopropane:
In the spectra of 2-chloropropene and 2-bromopropane, the allyl cation at m/z 41 is again the base peak . This indicates that the loss of the halogen atom (Cl• or Br•) is a very favorable fragmentation pathway, leading to the stable allyl cation. The weaker C-Cl and C-Br bonds, compared to the C-F bond, facilitate this cleavage. The characteristic isotopic patterns for chlorine (M+• and M+2 at ~3:1 ratio) and bromine (M+• and M+2 at ~1:1 ratio) are clearly visible for the molecular ions and any halogen-containing fragments. For 2-bromopropane, the loss of the bromine atom to form the isopropyl cation at m/z 43 is also a dominant fragmentation pathway.
Proposed Fragmentation Mechanisms
The observed differences in the fragmentation patterns can be rationalized through the following proposed mechanisms, visualized using Graphviz.
Propene Fragmentation
Caption: Fragmentation of 2-fluoropropene is dominated by the stable molecular ion and loss of H•.
2-Chloropropene Fragmentation
Caption: Facile loss of a chlorine radical from 2-chloropropene forms the allyl cation as the base peak.
Experimental Protocols
The acquisition of high-quality mass spectra for volatile compounds like 2-fluoroallyl derivatives is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step GC-MS Methodology
-
Sample Preparation:
-
For neat liquids, prepare a dilute solution (e.g., 100 ppm) in a volatile solvent such as methanol or dichloromethane.
-
For gas samples, use a gas-tight syringe to inject a specific volume into the GC inlet.
-
For samples in a complex matrix, headspace analysis or solid-phase microextraction (SPME) can be employed to selectively introduce the volatile analytes into the GC-MS system.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, typically operated at a temperature of 250 °C to ensure rapid volatilization. A high split ratio (e.g., 50:1) is often used for concentrated samples to avoid overloading the column and detector.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1-2 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.
-
Oven Temperature Program: A typical program would be to hold at an initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program should be optimized based on the volatility of the specific 2-fluoroallyl compounds being analyzed.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard for generating library-searchable spectra.
-
Ionization Energy: 70 eV is the conventional energy used to ensure consistent fragmentation patterns that can be compared with spectral libraries.
-
Source Temperature: Typically set to 230 °C.
-
Quadrupole Temperature: Typically set to 150 °C.
-
Mass Range: A scan range of m/z 35-350 is generally sufficient for low molecular weight 2-fluoroallyl compounds.
-
Data Acquisition: Full scan mode is used to obtain the complete mass spectrum.
-
Causality Behind Experimental Choices
-
Dilute Samples: Prevents saturation of the detector and ensures good chromatographic peak shape.
-
High Injector Temperature: Ensures complete and rapid vaporization of the analyte, leading to sharp peaks.
-
Temperature Programming: Allows for the separation of compounds with a range of boiling points in a single analysis.
-
70 eV Ionization Energy: This standard energy provides reproducible fragmentation patterns that are consistent across different instruments and allows for comparison with commercial mass spectral libraries like the NIST database.
Comparison with Other Analytical Techniques
While GC-MS is the workhorse for the analysis of volatile fluorinated compounds, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: Provides direct information about the fluorine environment in the molecule, including the number of fluorine atoms and their coupling to other nuclei. This is an invaluable tool for the structural confirmation of 2-fluoroallyl compounds.
-
¹H and ¹³C NMR: Provide information about the hydrocarbon backbone of the molecule.
-
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of the C=C double bond and the C-F bond, although the C-F stretch can be in the fingerprint region and may be difficult to assign definitively.
-
Chemical Ionization (CI) Mass Spectrometry: A "softer" ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak. This can be useful for confirming the molecular weight of a 2-fluoroallyl compound, especially if the molecular ion is weak or absent in the EI spectrum.
Conclusion
The mass spectrometry fragmentation patterns of 2-fluoroallyl compounds are distinct from their non-fluorinated and other halogenated analogs, primarily due to the strength of the carbon-fluorine bond. This leads to a more stable molecular ion and a reduced tendency to lose the halogen atom upon electron ionization. The characteristic fragmentation pathways for 2-fluoroallyl compounds involve the loss of a hydrogen atom and cleavage of C-C bonds, in contrast to other 2-haloallyl compounds where the loss of the halogen to form the stable allyl cation is often the dominant fragmentation route.
By understanding these fundamental differences and employing standardized GC-MS protocols, researchers can confidently identify and characterize 2-fluoroallyl compounds, facilitating their application in the development of new technologies and therapeutics.
References
-
NIST Mass Spectrometry Data Center, in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Bioisosteric replacement of allyl groups with 2-fluoroallyl groups
[1]
Executive Summary: The "Allyl Liability" and the Fluorine Solution
In medicinal chemistry, the allyl group (
The 2-fluoroallyl group (
Key Advantages
| Feature | Allyl Group ( | 2-Fluoroallyl Group ( |
| Metabolic Stability | Low (Prone to epoxidation/oxidation) | High (Electronic deactivation of alkene) |
| Toxicity Risk | High (Generates Michael acceptors) | Reduced (Mitigates reactive metabolite formation) |
| Lipophilicity ( | Moderate | Increased (Fluorine increases lipophilicity) |
| Bond Polarization | Standard alkene | Polarized double bond (modulates |
Mechanistic Insight: Why the Swap Works
Metabolic Blockade
The primary driver for this replacement is the suppression of metabolic activation.
-
Epoxidation Resistance: The electronegative fluorine atom withdraws electron density from the C=C double bond (
effect). This raises the ionization potential and lowers the HOMO energy, making the alkene less nucleophilic and less reactive toward the electrophilic heme-oxo species of Cytochrome P450. -
Prevention of Toxic Aldehyde Formation: In allyl amines or ethers,
-hydroxylation or dealkylation can lead to acrolein ( ), a potent Michael acceptor. The 2-fluoro analog leads to 2-fluoroacrolein, but the pathway to its formation is kinetically disfavored due to the strength of the C-F bond and altered electronics.
Physicochemical Modulation[4]
-
Steric Bulk: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but significantly smaller than a Methyl group. This allows the 2-fluoroallyl group to fit into most binding pockets that accommodate an allyl group, often filling hydrophobic sub-pockets more effectively.
-
Conformation: The "Fluorine Effect" often induces a preferred conformation due to
hyperconjugation and dipole minimization, potentially locking the side chain into a bioactive pose.
Case Study: 5-HT(2C) Receptor Agonists
A compelling example of this bioisosteric replacement is found in the optimization of cyclopropylmethanamine derivatives targeting the Serotonin 5-HT(2C) receptor for the treatment of obesity and psychiatric disorders.
-
Challenge: Early allyl-ether leads showed potency but suffered from poor metabolic stability and potential for mechanism-based inactivation of enzymes.
-
Solution: Replacement of the
-allyl moiety with an -(2-fluoroallyl) group.[1] -
Outcome: The 2-fluoroallyl analogs (e.g., derived from WO2016123164A1 ) maintained high affinity and selectivity for 5-HT(2C) while significantly improving metabolic stability profiles.
Structural Comparison
-
Lead Compound: (-)-(2-(2-(Allyloxy)-5-chloro-4-fluorophenyl)cyclopropyl)methanamine[2][3]
-
Optimized Bioisostere: (+)-(2-(5-Fluoro-2-((2-fluoroallyl)oxy)phenyl)cyclopropyl)methanamine[3]
This modification demonstrates that the 2-fluoroallyl group is tolerated in the orthosteric binding site of GPCRs, validating its utility as a "drop-in" replacement.
Experimental Protocols
Synthesis of N-(2-Fluoroallyl) or O-(2-Fluoroallyl) Derivatives
Method A: Direct Alkylation (Standard Protocol) This method uses commercially available or easily synthesized 2-fluoroallyl bromide.
Reagents:
-
Substrate (Amine, Phenol, or Alcohol)
-
2-Fluoroallyl bromide (CAS: 1560-54-9)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or Acetonitrile
Protocol:
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DMF (
concentration). -
Deprotonation: Add
(2.0 - 3.0 equiv). Stir at room temperature for 15 minutes. -
Alkylation: Add 2-fluoroallyl bromide (1.2 equiv) dropwise.
-
Note: 2-Fluoroallyl bromide is volatile and a lachrymator. Handle in a fume hood.
-
-
Reaction: Stir at
for 4–12 hours. Monitor by LC-MS. -
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Method B: Gem-Difluorocyclopropane Ring Opening (Advanced) For scaffolds sensitive to basic alkylation, this method generates the 2-fluoroallyl motif from a gem-difluorocyclopropane precursor.
Protocol:
-
Precursor Synthesis: React an alkene substrate with difluorocarbene source (e.g.,
or Sodium chlorodifluoroacetate). -
Ring Opening: Treat the gem-difluorocyclopropane with a silver salt (AgOAc) or under thermal conditions in a polar solvent to induce electrocyclic ring opening/elimination to the 2-fluoroallyl group.
Metabolic Stability Assay (Microsomal Stability)
Objective: Compare intrinsic clearance (
Protocol:
-
Incubation: Incubate test compound (
) with liver microsomes (human/rat, protein) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at
min. Quench with ice-cold acetonitrile containing internal standard. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.-
Slope
. - .
- .
-
Visualizations
Metabolic Activation Pathways: Allyl vs. 2-Fluoroallyl
This diagram illustrates the divergence in metabolic fate, highlighting the safety advantage of the fluorinated analog.
Caption: Divergent metabolic fates. The allyl group undergoes rapid activation to toxic electrophiles, whereas the 2-fluoroallyl group resists oxidation due to electronic deactivation.
Decision Workflow for Bioisosteric Replacement
A logical guide for when to apply this replacement in a drug discovery campaign.
Caption: Decision matrix for prioritizing the Allyl to 2-Fluoroallyl exchange during lead optimization.
References
- Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.
-
Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
- Source:Expert Opinion on Drug Discovery (2021)
- Context: General review of fluorine bioisosteres and the metabolic stability conferred by vinylic fluorine.
-
URL:[Link]
-
Metabolic Activ
- Source:Toxicology and Applied Pharmacology (1985)
- Context: Establishes the mechanism of allyl group toxicity via acrolein formation and glut
-
URL:[Link]
-
2-Fluoroallyl Halides: Synthesis and Reactivity.
- Source:Journal of Organic Chemistry (Selected protocols adapted
- Context: Foundation for Method A (Alkyl
-
URL:[Link]
Sources
- 1. dcgor.r-forge.r-project.org [dcgor.r-forge.r-project.org]
- 2. WO2016123164A1 - Cyclopropylmethanamines as selective 5-ht(2c) receptor agonists - Google Patents [patents.google.com]
- 3. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]
Validating Structure of 2-Fluoroallylated Products via X-ray Crystallography
Executive Summary: The Structural Ambiguity of Fluorinated Motifs
In medicinal chemistry, the 2-fluoroallyl group is a privileged motif. It serves as a bioisostere for enol ethers and carbonyls, modulating metabolic stability and pKa while introducing specific conformational constraints. However, the introduction of fluorine—with its small van der Waals radius (1.47 Å) yet high electronegativity—creates unique challenges in structural assignment.
Synthetic routes to these targets, such as Pd-catalyzed allylation or defluorinative functionalization, often yield mixtures of regioisomers (branched vs. linear) and stereoisomers (
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR and Computational (DFT) alternatives, establishing why SCXRD remains the non-negotiable "Gold Standard" for validating 2-fluoroallylated products, and provides actionable protocols for crystallizing these often-oily substrates.
Comparative Analysis: X-ray vs. NMR vs. DFT[1]
The following table summarizes the performance of structural validation methods specifically for 2-fluoroallylated compounds.
| Feature | X-ray Crystallography (SCXRD) | NMR ( | DFT Computation |
| Primary Output | Absolute 3D atomic coordinates. | Relative internuclear distances (NOE). | Predicted energy minima & spectra. |
| Stereochem ( | Definitive. Direct visualization of F-atom position relative to the chain. | Inferred. Relies on | Supportive. Compares calculated vs. experimental chemical shifts. |
| Regiochemistry | Unambiguous. Distinguishes branched ( | Good. Usually solvable via | N/A. Used to predict reaction selectivity, not validate product. |
| Sample State | Solid (Single Crystal required). | Solution. | Virtual. |
| Limitations | Sample must crystallize; often difficult for oily fluorinated allyls. | Conformational averaging can wash out NOE signals; "Virtual Coupling" artifacts. | Heavily dependent on basis set/functional choice. |
Why NMR is Often Insufficient for 2-Fluoroallyl Groups
While
Decision Framework: When to Deploy X-ray
Not every sample requires X-ray. Use this logic flow to optimize resource allocation.
Figure 1: Decision matrix for escalating from standard NMR to X-ray Crystallography.
Experimental Protocols: Crystallizing the "Uncrystallizable"
A major hurdle in characterizing 2-fluoroallylated products is that they are often oils or low-melting solids due to the disruption of crystal packing by the fluorine atom and the flexibility of the allyl chain. Below are three field-proven strategies to force crystallization.
Strategy A: Heavy-Atom Derivatization (The "Anchor" Method)
If your molecule contains a functional handle (alcohol, amine), derivatize it with a highly crystalline, heavy-atom moiety. This restricts flexibility and aids in phase determination (anomalous scattering).
Target Analytes: 2-fluoroallylic alcohols or amines.
Protocol:
-
Reagent Selection: Use 3,5-dinitrobenzoyl chloride (for alcohols) or p-bromobenzenesulfonyl chloride (for amines). The nitro/bromo groups promote
-stacking and lattice rigidity. -
Reaction: Dissolve analyte (0.1 mmol) in DCM (1 mL) with Pyridine (1.2 eq). Add derivatizing agent (1.1 eq). Stir at RT for 1-2 h.
-
Workup: Wash with 1M HCl, then
. Dry organic layer. -
Crystallization: Dissolve the crude derivative in a minimal amount of hot Ethanol/Ethyl Acetate (3:1) . Allow to cool slowly to RT, then place in a
fridge.-
Why this works: The 3,5-dinitrobenzoate moiety is a "crystal engineering" unit that dominates the packing forces, overriding the disorder often caused by the fluoroallyl chain [2].
-
Strategy B: The "Crystalline Sponge" Method (For Oils)
For valuable samples where derivatization is impossible (no functional handle), use the Crystalline Sponge method (Metal-Organic Framework encapsulation).
Target Analytes: Non-polar 2-fluoroallyl ethers or hydrocarbons.
Protocol:
-
Host Preparation: Synthesize or purchase a porous coordination network (e.g.,
). -
Soaking: Place a single crystal of the host into a vial containing the oily 2-fluoroallyl analyte (neat or concentrated solution in cyclohexane).
-
Incubation: Incubate at
for 24-48 hours. The analyte diffuses into the pores and orders itself through host-guest interactions. -
Diffraction: Mount the crystal directly. The host framework provides the phases; the guest electron density reveals the stereochemistry.
-
Note: This requires specialized refinement techniques (SQUEEZE/solvent masking) to resolve the guest clearly [3].
-
Strategy C: Slow Vapor Diffusion (Standard)
For solid but difficult-to-crystallize products.
Protocol:
-
Dissolve 5-10 mg of product in a "Good Solvent" (e.g., DCM, THF, Acetone) in a small inner vial (GC vial).
-
Place this open vial inside a larger jar containing a "Bad Solvent" (e.g., Pentane, Hexane,
). -
Cap the large jar tightly.
-
Critical Step: Keep vibration-free for 3-7 days. The pentane vapors will slowly diffuse into the DCM, gradually increasing supersaturation and promoting high-quality crystal growth.
Visualizing the Crystallization Workflow
Figure 2: Selection guide for crystallization method based on analyte functionality.
Data Interpretation: The "Smoking Gun" in the Electron Density
When analyzing the X-ray data for a 2-fluoroallylated product, focus on these specific parameters to validate your structure:
-
C-F Bond Length: Expect a typical
C-F bond length of 1.33–1.36 Å . Significant deviation suggests disorder or incorrect atom assignment (e.g., confusing F with OH). -
Torsion Angles: To confirm
stereochemistry, measure the torsion angle .-
Z-isomer (cis): Torsion angle
. -
E-isomer (trans): Torsion angle
.
-
-
Disorder Modeling: The fluorine atom and the vinylic proton often occupy similar positions in the crystal lattice if the sample is a mixture. If the thermal ellipsoid for the Fluorine atom is unusually large or elongated, refine the structure as a disordered mixture of
and isomers to quantify the ratio (e.g., 95:5).
References
-
Dewis, L., et al. (2019).[1] "Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY." Magnetic Resonance in Chemistry, 57(12), 1143-1149.[1] Link
-
Metherall, J. P., et al. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, 52, 10062–10070. Link
-
Urban, S., et al. (2016). "Crystalline Sponge Method for X-ray Structure Analysis of Trace Amounts of Natural Products." Chem. Eur. J., 22, 13133. Link
-
Combettes, L. E., et al. (2012). "1D Selective 1H-19F HOESY."[2] Chem. Eur. J., 18, 13133.[2] Link
Sources
The Subtle Sabotage: Unraveling the Electronic Effects of Fluorine in 3-Bromo-2-fluoroprop-1-ene Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating their physicochemical and biological properties. The 2-fluoroallyl moiety, accessible through reagents like 3-bromo-2-fluoroprop-1-ene, is a particularly intriguing building block. However, the seemingly simple substitution of a hydrogen atom with fluorine at the vinylic position introduces a complex interplay of electronic effects that significantly alters the reactivity profile compared to its non-fluorinated counterpart, 3-bromopropene (allyl bromide). This guide provides an in-depth comparison of the electronic influence of fluorine on the reactivity of 3-bromo-2-fluoroprop-1-ene, supported by mechanistic insights and experimental data from analogous systems, to empower researchers in harnessing its unique synthetic potential.
The Duality of Fluorine's Electronic Influence
The reactivity of an allyl halide is fundamentally governed by the electronic nature of its double bond and the stability of the intermediates and transition states it forms. Fluorine, being the most electronegative element, exerts a powerful inductive effect (-I) , withdrawing electron density through the sigma bond framework. In 3-bromo-2-fluoroprop-1-ene, this -I effect deactivates the double bond, making the molecule less nucleophilic than allyl bromide.
Simultaneously, the lone pairs on the fluorine atom can participate in resonance (+M or p-π donation) with the adjacent π-system. This donation of electron density partially counteracts the inductive withdrawal. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbital of carbon, the inductive effect overwhelmingly dominates the resonance effect in most scenarios. This electronic tug-of-war is the primary determinant of the distinct reactivity of 3-bromo-2-fluoroprop-1-ene.
Nucleophilic Substitution: A Tale of Two Pathways
Nucleophilic substitution on allylic halides can proceed through two primary pathways: the direct SN2 displacement at the α-carbon and the SN2' displacement at the γ-carbon. The presence of fluorine at the C2 position profoundly influences the regioselectivity of this attack.
3-Bromopropene (Allyl Bromide): The Baseline
In the absence of the fluorine substituent, allyl bromide readily undergoes both SN2 and SN2' reactions, with the outcome often depending on the nature of the nucleophile, solvent, and reaction conditions. Hard nucleophiles tend to favor the SN2 pathway, while softer, bulkier nucleophiles may favor the SN2' pathway.
3-Bromo-2-fluoroprop-1-ene: The Fluorine Effect
The strong -I effect of fluorine in 3-bromo-2-fluoroprop-1-ene has two major consequences for nucleophilic substitution:
-
Deactivation of the α-carbon: The electron-withdrawing fluorine atom makes the α-carbon less electrophilic, thereby slowing down the rate of a direct SN2 attack compared to allyl bromide.
-
Activation of the γ-carbon: By pulling electron density away from the double bond, the fluorine atom enhances the electrophilicity of the γ-carbon, making it more susceptible to nucleophilic attack.
This electronic bias generally favors the SN2' pathway for 3-bromo-2-fluoroprop-1-ene, leading to the formation of products with the nucleophile attached to the carbon bearing the fluorine atom.
Table 1: Comparison of Expected Reactivity in Nucleophilic Substitution
| Feature | 3-Bromopropene (Allyl Bromide) | 3-Bromo-2-fluoroprop-1-ene | Rationale for Difference |
| Overall Reactivity | Higher | Lower | The strong -I effect of fluorine deactivates the allylic system towards nucleophilic attack. |
| Preferred Pathway | SN2 or SN2' (condition dependent) | Predominantly SN2' | The -I effect of fluorine enhances the electrophilicity of the γ-carbon. |
| Major Product | Mixture of α and γ-substituted products | Predominantly γ-substituted product | Fluorine directs the nucleophilic attack to the more electron-deficient γ-position. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for comparing the reactivity of 3-bromo-2-fluoroprop-1-ene and 3-bromopropene.
Materials:
-
3-Bromo-2-fluoroprop-1-ene or 3-Bromopropene (1.0 eq)
-
Nucleophile (e.g., sodium azide, sodium cyanide, sodium thiophenoxide) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the nucleophile and the anhydrous solvent.
-
Stir the mixture at room temperature until the nucleophile is completely dissolved.
-
Slowly add the allyl halide (3-bromo-2-fluoroprop-1-ene or 3-bromopropene) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the product mixture by ¹H NMR, ¹⁹F NMR (for fluorinated products), and GC-MS to determine the yield and the ratio of SN2 to SN2' products.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. The electronic nature of the allyl halide plays a crucial role in the efficiency and outcome of these transformations.
3-Bromopropene (Allyl Bromide): A Versatile Partner
Allyl bromide is a common and effective coupling partner in a wide range of palladium-catalyzed reactions, readily undergoing oxidative addition to Pd(0) to form a π-allylpalladium complex.
3-Bromo-2-fluoroprop-1-ene: A More Challenging Substrate
The electron-withdrawing fluorine atom in 3-bromo-2-fluoroprop-1-ene can influence palladium-catalyzed cross-coupling reactions in several ways:
-
Slower Oxidative Addition: The C-Br bond is strengthened by the adjacent electron-withdrawing fluorine, potentially slowing down the rate-determining oxidative addition step.
-
Modified π-Allylpalladium Complex: The resulting 2-fluoro-π-allylpalladium intermediate will have a different electronic distribution compared to the unsubstituted analog. This can affect the subsequent transmetalation and reductive elimination steps.
-
Potential for β-Fluoride Elimination: Although less common than β-hydride elimination, the possibility of β-fluoride elimination from the intermediate could lead to side products.
Despite these challenges, 3-bromo-2-fluoroprop-1-ene can be a valuable substrate for introducing the 2-fluoroallyl motif. For instance, Pd-catalyzed borylation of 2-fluoroallyl chlorides has been shown to be an effective method for preparing (2-fluoroallyl)pinacolboronates, which are versatile reagents for subsequent Suzuki couplings.[1]
Table 2: Comparison of Expected Performance in Palladium-Catalyzed Cross-Coupling
| Feature | 3-Bromopropene (Allyl Bromide) | 3-Bromo-2-fluoroprop-1-ene | Rationale for Difference |
| Rate of Oxidative Addition | Faster | Slower | The -I effect of fluorine strengthens the C-Br bond. |
| Stability of π-Allyl Intermediate | Standard | Modified electronic distribution | The fluorine atom alters the charge distribution on the allyl ligand. |
| Reaction Efficiency | Generally high | Potentially lower yields or requiring more forcing conditions | Slower oxidative addition and potential side reactions can reduce efficiency. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-2-fluoroprop-1-ene or 3-Bromopropene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system via syringe.
-
Add the allyl halide (3-bromo-2-fluoroprop-1-ene or 3-bromopropene) via syringe.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Cycloaddition Reactions: Building Rings with Fluorine
3-Bromo-2-fluoroprop-1-ene can serve as a precursor for fluorinated dienes, which are valuable partners in cycloaddition reactions like the Diels-Alder reaction. The electronic properties of the fluorine atom in the resulting diene will influence the reaction's rate and stereoselectivity.
From Allyl Bromide to Diene
A common strategy to form a diene from an allyl halide is through a sequence of reactions, for example, conversion to an organometallic reagent followed by coupling with a vinyl halide.
The Fluorinated Diene
A 2-fluoro-1,3-diene generated from 3-bromo-2-fluoroprop-1-ene will be an electron-deficient diene due to the -I effect of the fluorine. According to frontier molecular orbital theory, this will lower the energy of both the HOMO and LUMO of the diene.
-
Reaction with Electron-Rich Dienophiles: The reaction of a 2-fluoro-1,3-diene with an electron-rich dienophile (e.g., an enol ether) will be an inverse-electron-demand Diels-Alder reaction. The lowered LUMO of the fluorinated diene will lead to a smaller energy gap with the HOMO of the electron-rich dienophile, potentially accelerating the reaction compared to the non-fluorinated analog.
-
Reaction with Electron-Poor Dienophiles: In a normal-electron-demand Diels-Alder reaction with an electron-poor dienophile (e.g., maleic anhydride), the lowered HOMO of the fluorinated diene will result in a larger energy gap with the LUMO of the dienophile, likely leading to a slower reaction rate.[2]
Table 3: Comparison of Expected Reactivity in Diels-Alder Reactions of Derived Dienes
| Reaction Type | Non-fluorinated 1,3-Diene | 2-Fluoro-1,3-diene | Rationale for Difference |
| Normal-Electron-Demand | Standard reactivity | Slower reaction rate | Larger HOMO(diene)-LUMO(dienophile) energy gap. |
| Inverse-Electron-Demand | Standard reactivity | Faster reaction rate | Smaller LUMO(diene)-HOMO(dienophile) energy gap. |
Visualizing Reaction Pathways
Caption: Regioselectivity in Nucleophilic Substitution.
Sources
Comparative Kinetics & Synthetic Utility: 3-Bromo-2-fluoroprop-1-ene
The following guide provides an in-depth technical analysis of 3-Bromo-2-fluoroprop-1-ene (2-fluoroallyl bromide), focusing on its comparative kinetics, mechanistic nuances, and practical application in medicinal chemistry.
Content Type: Publish Comparison Guide Subject: 2-Fluoroallylation vs. Standard Allylation Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The "Fluorine Effect" in Allylation
In drug discovery, the 2-fluoroallyl group is a privileged structural motif. It serves as a bioisostere for allyl and carbonyl groups, offering improved metabolic stability against oxidative metabolism (e.g., P450 epoxidation) while modulating lipophilicity (
This guide compares 3-Bromo-2-fluoroprop-1-ene (BFP) with its non-fluorinated analog, Allyl Bromide (AB) . While structurally similar, the introduction of the fluorine atom at the C2 position fundamentally alters the electrophilicity and kinetic profile of the reagent.
Key Takeaway: BFP exhibits attenuated electrophilicity compared to allyl bromide due to the inductive electron-withdrawing effect ($ -I $) of the vinylic fluorine, which destabilizes the partial positive charge character in the
Mechanistic Insight: Electronic & Steric Modulation
To understand the kinetics, we must analyze the transition state (TS) of the substitution reaction.
The Inductive/Resonance Conflict
In a standard
-
Allyl Bromide: The
-system is electron-rich, effectively stabilizing the electron-deficient TS. -
3-Bromo-2-fluoroprop-1-ene: The fluorine atom at C2 exerts two opposing effects:
-
Inductive Withdrawal ($ -I $): Fluorine strongly pulls electron density through the
-framework. This makes the alkene electron-deficient. -
Resonance Donation ($ +R $): Fluorine can donate lone pair density into the
-system, but this is generally weaker than the inductive effect in ground-state reactivity for vinylic halides.
-
Net Kinetic Result: The electron-deficient double bond in BFP is less effective at stabilizing the developing positive charge character at the
Regioselectivity: vs.
For the specific substrate 3-bromo-2-fluoroprop-1-ene, direct displacement (
Note: For substituted analogs (e.g., 1-bromo-2-fluorobut-2-ene), regioselectivity becomes critical, with the fluorine substituent often directing attack away from the sterically encumbered C2 position.
Visualization: Reaction Pathway & Decision Logic
The following diagram illustrates the mechanistic bifurcation and optimization logic for using BFP.
Caption: Mechanistic pathway of 2-fluoroallylation. The fluorine atom modulates the stability of the Transition State, requiring optimized conditions to favor Product over Side Reactions.
Comparative Performance Data
The table below synthesizes kinetic trends and experimental conditions for BFP versus standard alternatives.
| Feature | Allyl Bromide | 3-Bromo-2-fluoroprop-1-ene (BFP) | Propargyl Bromide |
| Relative Reactivity ( | High (Benchmark) | Moderate (~0.5x - 0.8x rate of Allyl Br) | Moderate to High |
| Leaving Group | Bromide (Excellent) | Bromide (Excellent) | Bromide (Excellent) |
| Electronic Nature | Electron-Rich Alkene | Electron-Deficient Alkene | Electron-Rich Alkyne |
| Preferred Solvent | Acetone, DCM, THF | DMF, MeCN (Polar aprotic favored) | Acetone, DMF |
| Base Requirement | Weak ( | Moderate ( | Weak/Moderate |
| Primary Application | Allylation | Bioisostere Installation , Peptide Modification | Click Chemistry Precursor |
| Stability | Volatile, lachrymator | Volatile, lachrymator, Light Sensitive | Shock Sensitive (potential) |
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol is designed to be self-validating by including checkpoints for reaction monitoring. It is based on optimized conditions for fluorinated electrophiles [1, 2].
Objective
Synthesis of N-(2-fluoroallyl)piperazine derivative via
Materials
-
Substrate: N-Boc-piperazine (1.0 equiv)
-
Reagent: 3-Bromo-2-fluoroprop-1-ene (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) - Selected for "Cesium Effect" enhancing solubility and reactivity. -
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Why: BFP is moisture-sensitive; water can lead to hydrolysis of the bromide.
-
-
Dissolution:
-
Add N-Boc-piperazine (1.0 equiv) and
(2.0 equiv) to the flask. -
Add anhydrous MeCN (0.1 M concentration relative to substrate).
-
Stir at Room Temperature (RT) for 15 minutes to allow deprotonation/activation of the amine.
-
-
Addition of Electrophile:
-
Cool the mixture to
(Ice bath). -
Add 3-Bromo-2-fluoroprop-1-ene (1.2 equiv) dropwise via syringe.
-
Causality: Cooling prevents rapid exotherms and minimizes potential polymerization of the electron-deficient alkene.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to RT naturally. Stir for 4–12 hours.
-
Checkpoint (TLC/LCMS): Monitor consumption of the amine. The product should appear as a less polar spot (if N-alkylation caps a polar NH).
-
Note: If conversion is <50% after 6 hours, heat to
. Avoid reflux to prevent elimination.
-
-
Workup:
-
Filter off the solid inorganic salts (
, Excess Carbonate). -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc).[1]
-
Troubleshooting Guide
-
Low Yield? The volatility of BFP is a common culprit. Ensure the system is sealed and the reagent is fresh.
-
Elimination Products? If you observe a diene (from HBr elimination), lower the temperature and switch to a weaker base like
or DIPEA.
References
-
Haufe, G. (1998).[2] "2-Fluoroallyl Bromide – A Versatile Fluorinated Building Block.[2][3] Alkylation of Glycine and Alanine Ester Imines."[2][3] Synthesis, 1998(10), 1453–1456.
-
Pahadi, N., et al. (2006). "Palladium-Catalyzed 2-Fluoroallylation of Active Methylene Compounds." Journal of Organic Chemistry, 71(3), 1152–1155.
-
PubChem Compound Summary. (2025). "3-Bromo-2-fluoroprop-1-ene." National Center for Biotechnology Information.
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (General reference on Fluorine Effects).
Sources
IR spectroscopy characteristic bands for 2-fluoroallyl groups
Analytical Comparison Guide: IR Spectroscopy of 2-Fluoroallyl Groups
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related halogenated functional groups during drug development and materials characterization. The 2-fluoroallyl group (–CH₂–CF=CH₂) presents a unique vibrational profile that requires precise interpretation. This guide objectively compares the characteristic infrared (IR) bands of the 2-fluoroallyl group against alternative allylic structures, providing a causality-driven framework for spectral interpretation and a self-validating experimental protocol.
To accurately interpret the IR spectrum of a 2-fluoroallyl group, one must understand the underlying electrostatic forces and quantum mechanical principles dictating the vibrational modes:
-
C=C Stretching Frequency (1665–1685 cm⁻¹): In an unsubstituted allyl group, the C=C stretch typically appears around 1640 cm⁻¹. When a highly electronegative fluorine atom is introduced at the 2-position, its strong electron-withdrawing inductive effect (-I) dominates over its resonance (+M) donation. This inductive withdrawal removes electron density from the sigma framework, shortening the C=C bond and increasing its force constant. Consequently, the vibrational frequency shifts to a higher wavenumber, often observed around 1683 cm⁻¹ in substituted fluoroallyl acetates .
-
C–F Stretching Frequency (1100–1300 cm⁻¹): IR absorption intensity is directly proportional to the square of the change in the dipole moment during the vibration. The C–F bond is extremely polarized. When it stretches, the dipole moment changes drastically, resulting in an intensely strong, broad absorption band that dominates the fingerprint region .
-
=CH₂ Wagging (~890–950 cm⁻¹): The out-of-plane bending of the terminal methylene protons is highly sensitive to the adjacent halogen, providing a critical secondary diagnostic peak to confirm the terminal olefin structure.
Comparative Data Analysis
The table below summarizes the quantitative differences in characteristic IR bands between the 2-fluoroallyl group and common structural alternatives.
Table 1: Comparative IR Characteristic Bands of Allylic Functional Groups
| Functional Group | C=C Stretch (cm⁻¹) | C–X Stretch (cm⁻¹) | =CH₂ Wag (cm⁻¹) | Causality / Physical Basis |
| Allyl (–CH₂–CH=CH₂) | 1640 – 1645 | N/A | 900 – 910 | Standard sp²-sp² pi bond with no heavy atom perturbation. |
| 2-Fluoroallyl (–CH₂–CF=CH₂) | 1665 – 1685 | 1100 – 1300 | 890 – 950 | Strong -I effect of F increases C=C force constant; massive dipole change yields an intense C–F band. |
| 2-Chloroallyl (–CH₂–CCl=CH₂) | 1630 – 1640 | 600 – 800 | 880 – 895 | Larger mass of Cl and weaker -I effect slightly lowers C=C frequency; C–Cl stretch falls deep in the fingerprint region. |
Analytical Workflow: Self-Validating ATR-FTIR Protocol
When analyzing organometallic complexes or volatile fluoroalkenes , Attenuated Total Reflectance (ATR) FTIR is the preferred methodology. The following protocol is designed as a self-validating system to ensure data integrity.
Step 1: Crystal Validation & Background Acquisition
-
Action: Clean the Diamond ATR crystal with HPLC-grade acetone. Allow it to evaporate completely. Run a background scan (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Inspect the single-beam background spectrum. The energy profile must peak around 2000 cm⁻¹. If atmospheric CO₂ (2350 cm⁻¹) or water vapor (3500–3900 cm⁻¹) exhibits >1% transmittance variance, re-purge the optical bench. This ensures the broad C–F stretch is not convoluted with baseline anomalies.
Step 2: Sample Application & Pathlength Optimization
-
Action: Deposit 2–3 µL of the liquid sample onto the crystal. If analyzing a solid, apply the pressure clamp using a standardized torque setting.
-
Causality: ATR spectroscopy relies on an evanescent wave whose penetration depth is wavelength-dependent. Poor sample contact reduces the effective pathlength, which disproportionately attenuates higher-frequency signals (like the C–H stretch at ~3050 cm⁻¹) relative to the lower-frequency C–F stretch. Standardized torque ensures reproducible relative peak intensities.
Step 3: Spectral Acquisition & Saturation Check
-
Action: Acquire the sample spectrum against the validated background.
-
Self-Validation Check: Evaluate the maximum absorbance of the C–F stretch. If the peak exceeds 1.2 Absorbance Units (AU), the detector is approaching a non-linear response (saturation), which artificially broadens the peak and masks adjacent signals. If AU > 1.2, reduce the sample volume or clamp pressure and rescan.
Step 4: Band Assignment
-
Action: Map the peaks to the 2-fluoroallyl markers: verify the shifted C=C stretch (~1665–1685 cm⁻¹), the intense C–F stretch (~1100–1300 cm⁻¹), and the =CH₂ wag (~890–950 cm⁻¹).
Diagnostic Logic Diagram
The following logical workflow illustrates the decision tree for confirming the presence of a 2-fluoroallyl group using mid-IR spectral data.
Logical workflow for ATR-FTIR spectral identification of 2-fluoroallyl functional groups.
References
Safety Operating Guide
3-Bromo-2-fluoroprop-1-ene proper disposal procedures
Operational Guide for the Handling and Disposal of 3-Bromo-2-fluoroprop-1-ene
As a highly reactive halogenated alkene, 3-Bromo-2-fluoroprop-1-ene (CAS: 35386-83-5) is a critical building block in organic synthesis and pharmaceutical development[1][2]. However, its structural composition—featuring both fluorine and bromine atoms adjacent to an allylic double bond—presents significant operational and logistical challenges.
This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step procedures required to safely handle, segregate, and dispose of this compound, ensuring compliance with environmental health and safety (EHS) standards.
Chemical Profile and Hazard Quantification
To properly manage waste streams, it is essential to understand the physicochemical properties of the substance. 3-Bromo-2-fluoroprop-1-ene is a volatile, highly flammable liquid that poses acute toxicity risks upon contact or inhalation[1][2].
Table 1: Physicochemical Properties and Hazard Classifications
| Property / Metric | Value / Classification | Source |
| CAS Number | 35386-83-5 | [1] |
| Molecular Formula | C | [1] |
| Molecular Weight | 138.97 g/mol | [1] |
| Density | 1.283 ± 0.06 g/cm³ | [3] |
| GHS Signal Word | Danger | [1] |
| Primary Hazard Classes | Flammable Liq. (Cat 2), Acute Tox. (Cat 4), Skin Irrit. (Cat 2) | [1][2] |
| Specific Target Organ Toxicity | STOT SE 3 (Respiratory Irritation) | [2] |
Mechanistic Toxicology and Reactivity
Understanding why a chemical is hazardous is the foundation of safe experimental design. 3-Bromo-2-fluoroprop-1-ene contains an allylic bromide moiety. In organic chemistry, allylic halides are exceptionally potent electrophiles.
When biological tissues are exposed to this compound, the allylic carbon undergoes rapid bimolecular nucleophilic substitution (S
Diagram 1: Mechanistic pathway of 3-Bromo-2-fluoroprop-1-ene toxicity via S_N2 alkylation.
Waste Segregation and Disposal Protocols
Because 3-Bromo-2-fluoroprop-1-ene is a multi-halogenated compound, its disposal requires strict segregation. Do not mix this compound with standard non-halogenated organic waste (e.g., acetone, ethanol, hexanes).
Combustion of this chemical generates hydrofluoric acid (HF) and hydrobromic acid (HBr) gases[1][4]. If sent to a standard incinerator, these gases will rapidly corrode the incinerator lining and release toxic plumes into the environment. Therefore, it must be routed to a specialized high-temperature incineration facility equipped with calcium-based acid scrubbers to precipitate the halogens as inert CaF
Protocol 1: Step-by-Step Halogenated Waste Segregation
-
Compatibility Verification: Ensure the waste container does not contain strong bases, strong oxidizing agents, or reactive metals, as these can trigger violent exothermic reactions with the allylic halide.
-
Container Selection: Use only High-Density Polyethylene (HDPE) carboys or glass bottles equipped with Polytetrafluoroethylene (PTFE)-lined caps. Standard rubber or low-density polymer seals will swell and degrade upon prolonged contact with halogenated solvents.
-
Transfer Operations: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of volatile fumes[2]. Use a dedicated funnel to prevent exterior contamination of the carboy.
-
Labeling: Affix a hazardous waste tag immediately. The tag must explicitly state: "Halogenated Organic Waste: 3-Bromo-2-fluoroprop-1-ene" and include the GHS pictograms for "Flammable" and "Toxic"[1][2].
-
EHS Handoff: Store the sealed container in a designated, ventilated, and fire-resistant secondary containment tray until collection by a licensed professional waste disposal service[4].
Diagram 2: Logical workflow for the safe segregation and disposal of halogenated waste.
Emergency Spill Response and Decontamination
In the event of a primary container failure or operational spill, immediate action is required to mitigate flammability and inhalation risks[2][4].
Protocol 2: Step-by-Step Spill Response
-
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw, or if the spill is outside the hood, increase room ventilation.
-
Eliminate Ignition Sources: Turn off all hot plates, stirrers, and nearby electrical equipment, as the vapor is highly flammable (H225/H226)[1].
-
Don Advanced PPE: Responders must wear heavy-duty nitrile or butyl rubber gloves (double-gloving recommended), splash goggles, and a respiratory mask equipped with an organic vapor cartridge if the spill is outside a ventilated enclosure[2].
-
Contain and Absorb: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Never use sawdust or combustible paper towels , as the mixture remains highly flammable.
-
Mechanical Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to scoop the saturated absorbent into a wide-mouth HDPE waste container.
-
Final Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate into the same halogenated waste container. Seal, label, and request an emergency EHS pickup[4].
References
-
Title: 3-Bromo-2-fluoroprop-1-ene | C3H4BrF | CID 10920585 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Safety Data Sheet - 3-Bromo-2-fluoroprop-1-ene Source: Angene Chemical URL: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-2-fluoroprop-1-ene
Executive Safety Directive
Target Compound: 3-Bromo-2-fluoroprop-1-ene (CAS: 35386-83-5) Risk Classification: High (Lachrymator, Alkylating Agent, Flammable)
The Core Directive: Treat 3-Bromo-2-fluoroprop-1-ene with the same rigorous containment protocols as Allyl Bromide . Due to its structural similarity (allylic halide moiety), it possesses high volatility, potent lachrymatory properties, and the ability to rapidly permeate standard laboratory nitrile gloves.[1]
Immediate Hazard Profile:
-
H314/H318: Causes severe skin burns and eye damage.
-
Alkylating Potential: Capable of modifying DNA/proteins; assume genotoxic potential despite limited specific toxicological data.
Technical PPE Specifications
Standard laboratory PPE is insufficient for this compound. You must utilize a "Barrier-in-Depth" approach.
Hand Protection: The Double-Glove Protocol
Critical Insight: Mono-layer nitrile gloves provide <5 minutes of protection against allylic halides before permeation occurs.[1] You cannot rely on visual degradation cues.[1]
| Layer | Material | Specification | Purpose |
| Inner (Barrier) | EVOH/PE Laminate | Brand examples: Silver Shield™, 4H™, or Ansell Barrier™ | Chemical Impermeability. Provides >480 min breakthrough time against small halogenated molecules. |
| Outer (Sacrificial) | Nitrile (5-8 mil) | Standard purple/blue laboratory nitrile | Dexterity & Grip. Protects the inner laminate glove from tears and gross contamination. Immediately replace upon splash contact.[1] |
Donning Procedure:
-
Inspect Laminate gloves for air leaks (inflate and hold).[1]
-
Don Laminate gloves.[1]
-
Don Nitrile gloves over the Laminate gloves.[1]
-
Tape the cuff of the Laminate glove to the lab coat sleeve (optional but recommended for high-volume handling).[1]
Eye & Face Protection[4][8][9][10]
-
Primary: Chemical Splash Goggles (indirect venting). Safety glasses are prohibited due to the vapor's lachrymatory nature.[1]
-
Secondary: 8-inch Polycarbonate Face Shield. Required during dispensing, quenching, or any operation outside a closed system.[1]
Respiratory Protection[9]
-
Engineering Control (Mandatory): Handle only in a certified chemical fume hood operating at 80–100 fpm face velocity.
-
Backup (Spill/Emergency): Full-face respirator with Organic Vapor (OV) cartridges.
Operational Workflow & Logic
The following diagram outlines the decision logic for handling spills, a critical failure point in safety protocols.
Figure 1: Decision logic for spill response. Note the strict prohibition of paper towels, which can increase surface area for evaporation and are flammable.
Detailed Handling Protocols
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Stabilization: Often stabilized with copper turnings or silver wool to prevent polymerization. Ensure stabilizer is present if storing for >1 month.[1]
-
Segregation: Store in a dedicated "Flammables/Halogens" cabinet. Keep away from strong bases (e.g., NaOH, amines) and oxidizers.[1][8]
The "Quench & Clean" Method
Allylic bromides are potent alkylators.[1] All glassware and tools must be chemically decontaminated before leaving the fume hood.[1]
-
Preparation: Prepare a "Decon Solution" of 10% Sodium Thiosulfate (
) or dilute aqueous ammonia.[1] -
Reaction: Run reactions in closed vessels. Vent lines must pass through a scrubber (thiosulfate bubbler) if heating is involved.[1]
-
Decontamination:
Waste Disposal Strategy
Proper categorization reduces cost and environmental impact.[1][9]
| Waste Stream | Contents | Container Type | Labeling Requirements |
| Stream A: Halogenated Solvents | Mother liquors, reaction solvents (DCM, Chloroform), product residues.[1] | HDPE or Glass Carboy (Amber) | "Flammable", "Toxic", "Halogenated Organic Waste" |
| Stream B: Solid Hazardous | Contaminated vermiculite, silica gel, drying agents ( | Wide-mouth HDPE Jar | "Solid Chemical Waste: Contaminated with Allylic Halides" |
| Stream C: Sharps/Glass | Syringes, needles, broken ampoules.[1] | Puncture-proof Sharps Bin | "Sharps - Chemically Contaminated" |
Disposal Prohibition: NEVER dispose of this compound down the drain. Hydrolysis can release hydrofluoric acid (HF) and hydrobromic acid (HBr) over time, damaging plumbing and posing downstream toxicity risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10920585, 3-Bromo-2-fluoroprop-1-ene.[1] Retrieved from [Link]
-
University of Washington EH&S. Guidelines for Handling Highly Toxic & Volatile Chemicals. (Basis for Double-Glove Protocol).[1] Retrieved from [Link]
Sources
- 1. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 3-Bromo-2-fluoroprop-1-ene | C3H4BrF | CID 10920585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. nj.gov [nj.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
